Product packaging for Ethyl 1H-indole-4-carboxylate(Cat. No.:CAS No. 50614-84-1)

Ethyl 1H-indole-4-carboxylate

Cat. No.: B1582132
CAS No.: 50614-84-1
M. Wt: 189.21 g/mol
InChI Key: ZIUDZKABRXGZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B1582132 Ethyl 1H-indole-4-carboxylate CAS No. 50614-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUDZKABRXGZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345501
Record name Ethyl indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50614-84-1
Record name Ethyl indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives are integral to many biologically active compounds, making the synthesis and characterization of functionalized indoles a significant focus of modern research.[1][2] Among these, Ethyl 1H-indole-4-carboxylate stands out as a versatile synthetic intermediate. The presence of the ethyl carboxylate group at the 4-position provides a reactive handle for a multitude of chemical transformations, including hydrolysis, amidation, and transesterification, rendering it a valuable building block for constructing more complex molecular architectures.[1]

This guide offers a comprehensive exploration of the physical and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document provides not only the fundamental physicochemical data but also the underlying scientific principles and practical experimental protocols for its characterization. By integrating established data with expert insights into analytical methodologies, this guide serves as an essential resource for anyone working with this important synthetic precursor.

Section 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity and fundamental physical properties is the bedrock of any scientific investigation. These parameters influence everything from reaction setup and solvent selection to purification strategies and storage conditions.

Chemical Identifiers

The following table summarizes the key identifiers for this compound, ensuring unambiguous identification and cross-referencing in chemical databases and literature.

IdentifierValueSource(s)
CAS Number 50614-84-1[1][3]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
InChIKey ZIUDZKABRXGZFO-UHFFFAOYSA-N[1][3]
Canonical SMILES CCOC(=O)c1cccc2[nH]ccc12[3]
Synonyms Ethyl indole-4-carboxylate[3]
Physicochemical Data

The physical state, melting point, boiling point, and solubility profile are critical for practical laboratory handling and reaction design. While specific experimental data for this compound is not universally reported, the table below provides the available information and context based on related isomers.

PropertyValue / ObservationNotes
Appearance Data not explicitly found; likely a solid at room temperature.Based on related indole esters like the 2-carboxylate isomer.
Melting Point Data not available in searched sources.For comparison, the related isomer Ethyl 1H-indole-2-carboxylate has a reported melting point of 122-125 °C.
Boiling Point Data not available.[4][5]High molecular weight and hydrogen bonding capability suggest a high boiling point, likely requiring vacuum distillation.
Solubility Data not explicitly found.Expected to be soluble in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethyl acetate due to the presence of the ethyl ester and the aromatic indole ring.

Section 2: Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a chemical compound. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution.[1] By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon-hydrogen framework can be assembled.

  • ¹H NMR (Proton NMR): This technique provides information about the chemical environment, connectivity, and number of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to:

    • Indole N-H Proton: A broad singlet, typically in the downfield region (>8 ppm), whose chemical shift can be solvent-dependent.

    • Aromatic Protons: A set of multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the indole ring system. The specific coupling patterns are key to confirming the 4-substitution pattern.

    • Ethyl Group Protons: A characteristic quartet (for the -OCH₂- group) and a triplet (for the -CH₃ group), typically found more upfield. The integration of these signals should correspond to 2 and 3 protons, respectively.[1]

  • ¹³C NMR (Carbon NMR): This spectrum reveals the number of unique carbon environments within the molecule.[1] Each carbon atom in the indole ring and the ethyl carboxylate group will produce a distinct signal. Key expected signals include:

    • Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum (typically >160 ppm).

    • Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-140 ppm).

    • Ethyl Group Carbons: Two signals in the aliphatic region, with the -OCH₂- carbon appearing more downfield than the -CH₃ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is generated by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the following characteristic absorption bands are expected:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Indole N-H Stretching~3300-3500 (can be broad)
Aromatic C-H Stretching~3000-3100
Ester C=O Stretching~1680-1710 (strong absorption)
Aromatic C=C Stretching~1450-1600
C-O Stretching~1100-1300
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[1] It is essential for determining the molecular weight of the compound with high accuracy and can also provide structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₁NO₂), the molecular ion peak [M]⁺ would be expected at an m/z of approximately 189.21.

Section 3: Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following section details the methodologies for determining the key physical properties discussed.

General Workflow for Physicochemical Characterization

The logical flow for characterizing a new or existing chemical sample involves a series of steps, from initial receipt to final structural confirmation. This workflow ensures that comprehensive data is collected efficiently.

G cluster_prep Sample Preparation cluster_phys Physical Properties cluster_spec Spectroscopic Analysis cluster_confirm Confirmation Sample Acquire Sample of This compound Purity Assess Purity (e.g., TLC, HPLC) Sample->Purity MP Melting Point Determination (Capillary Method) Purity->MP Sol Solubility Screening Purity->Sol NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Confirm Data Integration & Structural Confirmation MP->Confirm Sol->Confirm NMR->Confirm IR->Confirm MS->Confirm

Caption: Workflow for the physicochemical characterization of a chemical compound.

Protocol for Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad or depressed range often indicates the presence of impurities.

  • Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid droplet appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

  • Reporting: Report the melting point as a range (T₁ - T₂).

Protocol for NMR Sample Preparation and Analysis

Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of deuterated solvent is important to avoid large interfering solvent signals.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Analysis:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard acquisition parameters.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Section 4: Handling, Storage, and Safety

Adherence to proper safety protocols is non-negotiable in a laboratory setting. The information below is synthesized from material safety data sheets (MSDS) for the compound and related structures.

GHS Hazard Information and Precautions
CategoryInformation and Precautionary StatementsSource(s)
Hazards Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin and eye irritation.[6][3][6]
Handling Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][6] Use only in a well-ventilated area or under a chemical fume hood.[6] Wash hands and any exposed skin thoroughly after handling.[6] Avoid breathing dust or vapors.[3][6]
Storage Store in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed to prevent moisture ingress and contamination.[7][7]
First Aid Eyes: Rinse cautiously with water for several minutes.[3][6] Skin: Wash with plenty of soap and water.[3][6] Inhalation: Remove person to fresh air.[3][6] Ingestion: Wash out mouth with water and seek medical attention.[3][3][6]
Fire Fighting Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[3][6][3][6]
Laboratory Safety Workflow

This diagram outlines the critical steps that must be followed when handling any chemical, including this compound, to ensure personal and environmental safety.

G A 1. Review Safety Data Sheet (SDS) B 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C 3. Work in Ventilated Fume Hood B->C D 4. Handle/Weigh Compound Carefully C->D E 5. Perform Experiment D->E F 6. Decontaminate Work Area & Glassware E->F G 7. Dispose of Waste in Designated Containers F->G H 8. Remove PPE & Wash Hands Thoroughly G->H

Caption: A sequential workflow for the safe handling of chemical reagents in the lab.

Conclusion

References

Introduction: The Significance of the Indole Scaffold and Ethyl 1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1H-indole-4-carboxylate

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most privileged scaffolds in medicinal chemistry and materials science. Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its fundamental importance.[1] Indole derivatives are integral to numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2] Within this critical class of molecules, functionalized indoles serve as versatile building blocks for the synthesis of more complex molecular architectures.

This compound is a prime example of such a crucial intermediate. Possessing both the foundational indole ring and a reactive ethyl ester handle at the 4-position, this compound provides a strategic entry point for extensive chemical modification. This guide offers a comprehensive overview of its chemical identity, synthesis, reactivity, applications, and safety protocols, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is defined by its core indole structure with an ethoxycarbonyl group attached to the C4 position of the benzene ring. This substitution pattern dictates its unique reactivity and utility as a synthetic precursor.

The chemical structure is as follows:

Chemical structure of this compound

Image Source: PubChem CID 605034

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
CAS Number 50614-84-1[1][3][4]
Molecular Formula C₁₁H₁₁NO₂[5]
Molecular Weight 189.21 g/mol [1][5]
InChIKey ZIUDZKABRXGZFO-UHFFFAOYSA-N[1]
SMILES CCOC(=O)c1cccc2[nH]ccc12[4]
Purity Typically ≥98%[5]

The chemical behavior of this compound is governed by the interplay between the electron-rich indole nucleus and the electrophilic carbonyl carbon of the ester group. This duality allows for selective reactions at different sites of the molecule, making it a highly versatile tool in organic synthesis.[1]

Synthesis Strategies

The construction of the functionalized indole core of this compound can be achieved through various classical and contemporary synthetic methodologies.[1] The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

A common and reliable laboratory-scale approach involves a two-step sequence starting from the corresponding methyl ester, Mthis compound:

  • Hydrolysis: The methyl ester is first hydrolyzed to the carboxylic acid (1H-indole-4-carboxylic acid) under basic conditions.

  • Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product.[1]

This sequence is often preferred for its high fidelity and straightforward execution.

G cluster_0 Synthetic Workflow A Mthis compound B 1H-indole-4-carboxylic acid A->B Step 1: Hydrolysis (e.g., KOH, MeOH/H₂O, Heat) C This compound B->C Step 2: Esterification (e.g., Ethanol, H₂SO₄ cat.)

Caption: General two-step synthesis of this compound.

More advanced indole syntheses, such as the Fischer, Bischler-Möhlau, or Gassman syntheses, can also be adapted to produce 4-substituted indoles, providing alternative routes to this valuable intermediate.[6][7]

Key Chemical Reactions and Derivatizations

The synthetic utility of this compound stems from the reactivity of its ester functional group, which serves as a handle for further molecular elaboration.[1]

Ester Hydrolysis: Gateway to Amides and Other Derivatives

The most fundamental transformation is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 1H-indole-4-carboxylic acid. This reaction is efficiently carried out using a base such as potassium carbonate in a solvent mixture like methanol and water.[1] The resulting carboxylic acid is a pivotal intermediate, readily converted into acyl chlorides, amides, or other esters, thereby opening a vast landscape of potential derivatives.

Protocol 1: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of methanol and water.

  • Base Addition: Add an excess of potassium carbonate (e.g., 2-3 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of ~2-3.

  • Isolation: The precipitated 1H-indole-4-carboxylic acid is collected by filtration, washed with water, and dried.

Transesterification and Amidation

The ethyl ester moiety can undergo nucleophilic acyl substitution to form other esters (transesterification) or amides (amidation).[1]

  • Transesterification: Reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst will yield a new ester. For example, treatment with sodium methoxide in methanol would produce the corresponding methyl ester.[1]

  • Amidation: Direct reaction with a primary or secondary amine, often at elevated temperatures or with catalytic activation, converts the ester into the corresponding amide. This is a common strategy for building peptide-like linkages or introducing new functional groups.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a critical starting material in multi-step syntheses. Its derivatives are actively being investigated for various therapeutic applications.

  • Medicinal Chemistry: The compound serves as a scaffold for the synthesis of novel molecules targeting a range of biological pathways. Derivatives have been explored for their potential in treating neurological disorders and as anticancer agents.[1] The indole core itself is a well-established pharmacophore found in numerous approved drugs.[2]

  • Materials Science: The rigid, aromatic structure of the indole ring makes it an attractive component for the development of novel polymers and organic electronic materials.[1]

G A This compound (Starting Material) B 1H-indole-4-carboxylic acid (Key Intermediate) A->B Hydrolysis D Other Ester Derivatives A->D Transesterification C Amide Derivatives B->C Amide Coupling E Complex Heterocycles B->E Cyclization Reactions F {Bioactive Molecules | (e.g., Anticancer, CNS Agents)} C->F D->F E->F

Caption: Role of this compound as a versatile synthetic hub.

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), and a quartet and triplet corresponding to the -OCH₂CH₃ group of the ethyl ester.

    • ¹³C NMR: The carbon spectrum will reveal distinct resonances for the unique carbon atoms in the indole ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A characteristic absorption band for the N-H bond stretch is observed around 3300 cm⁻¹, while a strong absorption for the ester carbonyl (C=O) stretch appears around 1670-1700 cm⁻¹.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (189.21 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation.[8]

  • Handling: Work should be conducted in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4][8] Avoid generating dust and ensure that eyewash stations and safety showers are readily accessible.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, separating the eyelids. Seek immediate medical attention.[4]

    • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[4]

    • Ingestion: Wash out the mouth with water and seek medical attention. Do not induce vomiting.[4]

Conclusion

This compound is more than just a chemical compound; it is a versatile and valuable tool in the arsenal of the synthetic chemist. Its strategic placement of a reactive ester handle on the privileged indole scaffold provides a reliable foundation for the construction of complex molecules with significant potential in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

Spectroscopic Characterization of Ethyl 1H-indole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1H-indole-4-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the development of functionalized indoles for medicinal chemistry and materials science.[1] Its molecular structure, featuring an aromatic indole ring system coupled with an ethyl ester functional group, provides a versatile scaffold for creating complex molecular architectures. Accurate structural elucidation and confirmation are paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound (Molecular Formula: C₁₁H₁₁NO₂, Molecular Weight: 189.21 g/mol ), focusing on Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. While experimental Mass Spectrometry data is readily available, the public domain currently lacks published experimental NMR and IR spectra. Therefore, this guide will present the known MS data alongside a detailed, expert interpretation of the predicted ¹H NMR, ¹³C NMR, and IR spectra based on established spectroscopic principles and data from isomeric analogs.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following IUPAC-recommended numbering scheme for the indole ring and the ethyl ester group will be used.

G M [C₁₁H₁₁NO₂]⁺ m/z = 189 (100%) F1 [C₉H₇NO₂]⁺ m/z = 161 (18.5%) M->F1 - C₂H₄ F2 [C₉H₆NO]⁺ m/z = 144 (79.3%) M->F2 - •OC₂H₅ F3 [C₈H₆N]⁺ m/z = 116 (28.0%) M->F3 - •COOC₂H₅

References

The Solubility Profile of Ethyl 1H-indole-4-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Solubility in Drug Discovery and Synthesis

Ethyl 1H-indole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized indoles for medicinal chemistry and materials science.[1] The indole nucleus is a prominent feature in numerous natural products, pharmaceuticals, and agrochemicals, making its derivatives, like this compound, of significant interest.[1][2] The successful implementation of this compound in synthetic routes and its formulation into drug delivery systems are fundamentally dependent on a thorough understanding of its solubility characteristics. Poor solubility can impede reaction kinetics, complicate purification processes, and lead to suboptimal bioavailability in pharmaceutical applications.[3][4]

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this guide synthesizes key physicochemical properties, established solubility principles, and data from structurally related indole derivatives to provide a robust predictive framework. Furthermore, we present a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the empirical data necessary for their specific applications.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is governed by a delicate interplay of intermolecular forces, which are in turn dictated by the physicochemical properties of both the solute and the solvent. For this compound, the following properties are paramount:

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[1][5]
Molecular Weight 189.21 g/mol [1][5]
LogP (Octanol-Water Partition Coefficient) 2.65[5]
Boiling Point 342.4 ± 15.0 °C at 760 mmHg[5]
Polar Surface Area (PSA) 42.09 Ų[5]
Hydrogen Bond Donor 1 (from the indole N-H)Inferred from structure
Hydrogen Bond Acceptor 2 (from the carbonyl and ester oxygens)Inferred from structure

The LogP value of 2.65 indicates a moderate lipophilicity, suggesting that this compound will favor organic solvents over water. The presence of a hydrogen bond donor (the N-H group of the indole ring) and two hydrogen bond acceptors (the carbonyl and ester oxygens) allows for specific interactions with protic and other hydrogen-bonding solvents.[6]

Predictive Solubility in Common Organic Solvents

The guiding principle of "like dissolves like" provides a strong foundation for predicting the solubility of this compound. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of common organic solvents can be ranked to anticipate their effectiveness in dissolving this compound.[7][8]

Based on its structure—a moderately polar indole ring system combined with an ethyl ester group—we can predict the following solubility trends:

  • High Solubility: is anticipated in polar aprotic solvents such as acetone , ethyl acetate , and dichloromethane . These solvents can engage in dipole-dipole interactions with the ester group and the indole ring.

  • Good to Moderate Solubility: is expected in polar protic solvents like methanol and ethanol . These alcohols can act as both hydrogen bond donors and acceptors, interacting with the N-H and carbonyl groups of the solute.

  • Lower Solubility: is likely in nonpolar solvents such as toluene and hexane . The significant difference in polarity between the solute and these solvents will limit miscibility.

The following table provides a qualitative prediction of solubility. It is imperative for researchers to experimentally verify these predictions for their specific conditions.

SolventSolvent ClassPredicted SolubilityRationale
Methanol Polar ProticGood to ModerateCapable of hydrogen bonding with the solute.
Ethanol Polar ProticGood to ModerateSimilar to methanol, with slightly lower polarity.
Acetone Polar AproticHighStrong dipole-dipole interactions with the ester group.
Ethyl Acetate Polar AproticHighStructurally similar to the ester portion of the solute, promoting favorable interactions.
Dichloromethane Polar AproticHighEffective at dissolving moderately polar organic compounds.
Toluene Nonpolar AromaticLow to ModerateThe aromatic ring may offer some interaction with the indole nucleus, but overall polarity mismatch is significant.
Hexane Nonpolar AliphaticLowSignificant polarity mismatch with the solute.

Diagram of Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key molecular and solvent characteristics that govern its dissolution.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties solute_structure Molecular Structure (Indole Ring + Ethyl Ester) solubility Solubility solute_structure->solubility 'Like Dissolves Like' h_bond Hydrogen Bonding (1 Donor, 2 Acceptors) h_bond->solubility Specific Interactions polarity Moderate Polarity (LogP = 2.65) polarity->solubility Intermolecular Forces size Molecular Size (189.21 g/mol) size->solubility Lattice Energy solvent_polarity Solvent Polarity (Polar vs. Nonpolar) solvent_polarity->solubility solvent_h_bond Hydrogen Bonding Capacity solvent_h_bond->solubility solvent_dielectric Dielectric Constant solvent_dielectric->solubility

Caption: Key solute and solvent properties influencing the solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[9]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps and PTFE septa

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker for at least 2 hours to permit the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis (Optional but recommended for validation):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

    • Once the solvent is completely removed, reweigh the vial containing the solid residue.

    • The mass of the dissolved solute can be determined by the difference in weight.

  • Quantitative Analysis (HPLC/UV-Vis):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same method as the standards.

    • Calculate the concentration of the saturated solution based on the calibration curve, accounting for the dilution factor.

Data Expression:

Solubility can be expressed in various units, including:

  • grams per liter (g/L)

  • moles per liter (mol/L)

  • milligrams per milliliter (mg/mL)

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask method for determining solubility.

G start Start prep Preparation of Saturated Solution (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibration (Thermostatic Shaker, 24-48h) prep->equilibrate settle Settling of Undissolved Solid (≥ 2 hours) equilibrate->settle sample Sample Withdrawal & Filtration (0.45 µm Syringe Filter) settle->sample analysis Quantitative Analysis (HPLC or UV-Vis) sample->analysis calculate Calculation of Solubility (g/L or mol/L) analysis->calculate end_node End calculate->end_node

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Conclusion and Future Directions

While direct, quantitative solubility data for this compound remains elusive in the public domain, a robust predictive framework can be established based on its physicochemical properties and the behavior of analogous indole derivatives. This guide provides researchers with a solid theoretical foundation and, critically, a detailed experimental protocol to generate the precise data required for their work. The principles of "like dissolves like," hydrogen bonding, and polarity are key to understanding and predicting its solubility in a range of common organic solvents. For applications in drug development and process chemistry, the experimental determination of solubility as a function of temperature is strongly recommended to construct comprehensive solubility curves. Such empirical data is invaluable for optimizing crystallization processes, designing formulations, and ensuring the success of synthetic endeavors.

References

The Enduring Legacy of Indole Synthesis: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus - A Cornerstone of Modern Science

The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a titan in the world of organic chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological significance. From the essential amino acid tryptophan to the potent anti-cancer agent vincristine, the indole motif is intricately woven into the fabric of life and medicine. This ubiquity has driven over a century of intense research into methods for its construction, resulting in a rich and diverse tapestry of synthetic strategies. This guide provides an in-depth exploration of the historical and modern methods of indole synthesis, offering not just procedural details but also a deeper understanding of the mechanistic underpinnings and the rationale behind key experimental choices, tailored for researchers, scientists, and drug development professionals.

The Classical Era: Forging the Indole Ring with Name Reactions

The late 19th and early 20th centuries witnessed the birth of several foundational methods for indole synthesis. These "name reactions," born from the ingenuity of pioneering chemists, remain relevant today, forming the bedrock upon which modern synthetic strategies are built.

The Fischer Indole Synthesis (1883)

Discovered by Hermann Emil Fischer, this venerable reaction is arguably the most widely recognized and utilized method for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2][3]

Mechanism and Rationale:

The elegance of the Fischer synthesis lies in its intricate cascade of reactions, initiated by an acid catalyst. The choice of acid is crucial; both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[3][4] The acid serves multiple roles: it catalyzes the initial formation of the hydrazone, facilitates the tautomerization to the key ene-hydrazine intermediate, and promotes the subsequent cyclization and aromatization steps. For instance, zinc chloride, a commonly used Lewis acid, coordinates to the carbonyl oxygen, enhancing its electrophilicity for the initial condensation and can also assist in the subsequent cyclization by activating the C=N bond.[4][5][6]

The core of the mechanism is a[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine, a pericyclic reaction that forms the crucial C-C bond of the indole ring.[2] This is followed by a series of steps involving intramolecular cyclization and the elimination of ammonia to yield the aromatic indole.

Experimental Protocol: Synthesis of 2-Phenylindole

This procedure, adapted from Organic Syntheses, provides a reliable method for the preparation of 2-phenylindole from acetophenone and phenylhydrazine.

Workflow:

Caption: Workflow for the Fischer synthesis of 2-phenylindole.

Methodology:

  • Hydrazone Formation: A mixture of acetophenone and phenylhydrazine is warmed on a steam cone. The resulting hot mixture is dissolved in ethanol, and crystallization is induced to yield acetophenone phenylhydrazone. This initial condensation is a standard imine formation, driven by the removal of water.

  • Cyclization: The dried acetophenone phenylhydrazone is intimately mixed with anhydrous zinc chloride. The use of a significant excess of zinc chloride is crucial here; it acts as both a Lewis acid catalyst and a dehydrating agent at the high temperatures required for the reaction. The mixture is heated in an oil bath, leading to the vigorous evolution of ammonia as the indole ring is formed.

  • Workup and Purification: The solidified reaction mass is treated with hydrochloric acid and water to dissolve the zinc salts. The crude 2-phenylindole is then collected and purified by recrystallization from ethanol.

The Bischler-Möhlau Indole Synthesis (1882)

This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine to produce a 2-arylindole.[1][8][9] The reaction often requires harsh conditions, which has historically limited its widespread use. However, modern modifications, such as the use of microwave irradiation, have made this method more accessible.[10]

Mechanism and Rationale:

The mechanism of the Bischler-Möhlau synthesis is more complex than it might initially appear. It begins with the nucleophilic substitution of the halogen on the α-haloketone by the arylamine to form an α-arylaminoketone intermediate. A second molecule of the arylamine then reacts with the ketone carbonyl to form a diamino intermediate. The excess aniline used in the reaction serves as both a reactant and a solvent, and its presence is critical for the formation of this key intermediate.[11] Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by elimination of an aniline molecule and aromatization, yields the final 2-arylindole product.[1]

Experimental Protocol: A Modern Approach to the Bischler-Möhlau Synthesis

Workflow:

Caption: A streamlined workflow for the Bischler-Möhlau synthesis.

Methodology:

  • A mixture of the α-bromoacetophenone, a significant excess of the aniline, and a catalytic amount of a Lewis acid (e.g., lithium bromide) is placed in a microwave-safe reaction vessel.

  • The mixture is subjected to microwave irradiation at a controlled temperature and for a specific duration. Microwave heating accelerates the reaction, allowing for shorter reaction times and often milder conditions compared to traditional heating methods.

  • After cooling, the reaction mixture is diluted with a suitable solvent and washed to remove the excess aniline and catalyst.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

The Reissert Indole Synthesis (1897)

The Reissert synthesis offers a pathway to indoles, particularly indole-2-carboxylic acids, from ortho-nitrotoluenes and diethyl oxalate.[12][13] This multi-step process involves a condensation reaction followed by a reductive cyclization.

Mechanism and Rationale:

The synthesis begins with a base-catalyzed condensation of the ortho-nitrotoluene with diethyl oxalate. A strong base, such as potassium ethoxide, is required to deprotonate the methyl group of the ortho-nitrotoluene, forming a carbanion.[14] The nitro group plays a crucial role in acidifying these protons, making the deprotonation feasible. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.[15]

The second stage of the Reissert synthesis is the reductive cyclization of the resulting ethyl o-nitrophenylpyruvate. This is typically achieved using a reducing agent like zinc in acetic acid.[12] The zinc reduces the nitro group to an amino group, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring. The acetic acid provides the necessary protons for the reduction and catalyzes the final dehydration step.

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid

While a specific Organic Syntheses protocol for the complete Reissert synthesis is not available, a general procedure based on established methods is outlined below.

Workflow:

Caption: Key stages of the Reissert indole synthesis.

Methodology:

  • Condensation: To a solution of potassium ethoxide in absolute ethanol, a mixture of ortho-nitrotoluene and diethyl oxalate is added. The reaction is typically stirred at room temperature to facilitate the condensation.

  • Isolation of the Pyruvate: The reaction mixture is worked up to isolate the ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: The isolated pyruvate is dissolved in glacial acetic acid, and zinc dust is added portion-wise. The mixture is heated to promote the reduction of the nitro group and the subsequent cyclization.

  • Workup and Purification: The reaction mixture is filtered to remove excess zinc, and the product is precipitated by the addition of water. The crude indole-2-carboxylic acid can be further purified by recrystallization.

The Nenitzescu Indole Synthesis (1929)

The Nenitzescu synthesis is a valuable method for the preparation of 5-hydroxyindoles, which are important precursors to biologically active molecules like serotonin.[4][7] The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine).[5][16]

Mechanism and Rationale:

The mechanism of the Nenitzescu synthesis is thought to proceed through a Michael addition of the enamine to the benzoquinone.[7] This is followed by a tautomerization and an intramolecular nucleophilic attack of the enamine nitrogen onto one of the carbonyl groups of the quinone ring. Subsequent dehydration leads to the formation of the indole core. The choice of a polar solvent is generally preferred to facilitate the ionic intermediates in the reaction.[7]

Experimental Protocol: General Procedure for the Nenitzescu Synthesis

Workflow:

Caption: The straightforward process of the Nenitzescu indole synthesis.

Methodology:

  • A solution of the benzoquinone in a suitable polar solvent (e.g., acetone, acetic acid, or nitromethane) is prepared.

  • The β-aminocrotonic ester is added to the solution, and the mixture is stirred, often at room temperature or with gentle heating.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the 5-hydroxyindole derivative.

The Modern Era: Palladium-Catalyzed Routes to Indoles

The advent of transition metal catalysis, particularly with palladium, has revolutionized indole synthesis. These modern methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to many of the classical syntheses.

The Larock Indole Synthesis (1991)

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline (typically an o-iodoaniline) with a disubstituted alkyne.[17]

Mechanism and Rationale:

The catalytic cycle of the Larock synthesis begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the o-haloaniline to form a palladium(II) species. This is followed by coordination of the alkyne and a migratory insertion of the alkyne into the aryl-palladium bond. The regioselectivity of this insertion is a key feature of the reaction. Subsequent intramolecular cyclization of the nitrogen onto the newly formed vinyl-palladium intermediate, followed by reductive elimination, regenerates the palladium(0) catalyst and yields the indole product. The choice of ligands on the palladium catalyst can significantly influence the efficiency and scope of the reaction.

Experimental Protocol: Synthesis of 3-Methyl-2-(trimethylsilyl)indole

This procedure, adapted from Organic Syntheses, exemplifies the Larock indole synthesis.[18]

Workflow:

Caption: A typical workflow for the Larock indole synthesis.

Methodology:

  • Reaction Setup: A flask is charged with o-iodoaniline, palladium(II) acetate (the catalyst precursor), a chloride source (such as n-butylammonium chloride), and a base (such as potassium carbonate) in an anhydrous solvent like N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Alkyne Addition and Reaction: The alkyne, in this case, 1-trimethylsilyl-1-propyne, is added, and the reaction mixture is heated. The chloride source is crucial for the efficiency of the catalytic cycle.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and subjected to an aqueous workup to remove inorganic salts. The crude product is then purified by column chromatography.

Comparative Summary of Indole Synthesis Methods

MethodKey ReactantsKey Reagents/ConditionsAdvantagesLimitations
Fischer Arylhydrazine, Aldehyde/KetoneAcid catalyst (Brønsted or Lewis), HeatWidely applicable, readily available starting materialsHarsh conditions, potential for side reactions, regioselectivity issues with unsymmetrical ketones
Bischler-Möhlau α-Halo/hydroxyketone, Excess ArylamineHeat, often with microwave irradiation in modern variantsAccess to 2-arylindolesHarsh conditions, often low yields, requires excess aniline
Reissert o-Nitrotoluene, Diethyl OxalateStrong base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH)Provides indole-2-carboxylic acids, useful for further functionalizationMulti-step, can have moderate yields
Nenitzescu Benzoquinone, β-Aminocrotonic EsterPolar solvent, often at room temperatureDirect synthesis of 5-hydroxyindolesLimited to specific substitution patterns
Larock (Pd-catalyzed) o-Haloaniline, Disubstituted AlkynePalladium catalyst, Base, Chloride sourceMild conditions, high functional group tolerance, good regioselectivityRequires pre-functionalized aniline, cost of palladium

Conclusion

The synthesis of the indole nucleus has a rich history, evolving from the classical, often harsh, conditions of the 19th and early 20th centuries to the milder and more versatile palladium-catalyzed methods of the modern era. Each of the seminal named reactions—Fischer, Bischler-Möhlau, Reissert, and Nenitzescu—offers a unique strategic advantage for accessing specific indole substitution patterns. The advent of palladium catalysis, exemplified by the Larock synthesis, has further expanded the synthetic chemist's toolbox, enabling the construction of complex indole-containing molecules with greater efficiency and precision. A thorough understanding of the mechanisms and experimental nuances of these diverse methods is indispensable for researchers and professionals in the field of drug discovery and development, where the indole scaffold continues to play a central and ever-expanding role.

References

The Multifaceted Biological Significance of Indole Carboxylate Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[2] Among the vast landscape of indole-containing compounds, indole carboxylate derivatives have emerged as a particularly versatile and fruitful class of molecules. The presence of the carboxylate group, or its corresponding amide or ester functionalities, provides a crucial anchor for molecular interactions and a handle for synthetic modification, enabling the fine-tuning of pharmacological properties.

This technical guide provides an in-depth exploration of the diverse biological significance of indole carboxylate derivatives, offering insights into their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource to inspire and guide the discovery and development of next-generation therapeutics based on this remarkable scaffold.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole carboxylate derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle progression to the induction of programmed cell death.

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

1. Kinase Inhibition: A prominent mechanism through which indole carboxylates exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4][5] For instance, certain indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival. CDK2, in conjunction with its cyclin partners, plays a pivotal role in the G1/S phase transition of the cell cycle. By simultaneously inhibiting both EGFR and CDK2, these indole derivatives can effectively halt the cell cycle and suppress tumor growth.[5]

2. Tubulin Polymerization Inhibition: The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several indole derivatives, including those with a carboxylate moiety, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][6]

3. Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA topological problems during replication and transcription. Topoisomerase II creates transient double-strand breaks to allow DNA strands to pass through each other. Certain indole derivatives can act as topoisomerase II inhibitors, stabilizing the enzyme-DNA cleavage complex and leading to the accumulation of DNA double-strand breaks, which ultimately triggers apoptosis.[3]

4. Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[3] Indole carboxylate derivatives can induce apoptosis through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.[5] They can also modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the balance towards cell death.[5]

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of indole carboxylate derivatives is highly dependent on the nature and position of substituents on the indole ring and the carboxylate group. For example, in a series of indole-2-carboxamides, the presence of a phenethyl moiety was found to be crucial for potent antiproliferative activity against breast cancer cell lines.[5] Furthermore, substitutions at the 5- and 6-positions of the indole ring with electron-withdrawing or electron-donating groups can significantly influence their cytotoxicity.

C. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected indole carboxylate derivatives against various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Indole-2-CarboxamideCompound 5e (specific structure in source)MCF-7 (Breast)Not specified, but potent[5]
Thiazolyl-indole-2-carboxamideCompound 6i (specific structure in source)MCF-7 (Breast)6.10 ± 0.4[4]
Thiazolyl-indole-2-carboxamideCompound 6v (specific structure in source)MCF-7 (Breast)6.49 ± 0.3[4]
Indole-3-Carboxaldehyde Derivative4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[7]
Indole-3-Carboxaldehyde Derivative4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[7]
D. Experimental Protocols for Evaluating Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2][4][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole carboxylate derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 Allow attachment treat Treat with Indole Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 Metabolic conversion solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[8]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the indole carboxylate derivative at various concentrations in a kinase assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced.[8]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

II. Antiviral Activity: A Broad Spectrum of Inhibition

Indole carboxylate derivatives have demonstrated promising antiviral activity against a range of viruses, including RNA and DNA viruses.[8] Their mechanisms of action often involve targeting viral enzymes or processes essential for viral replication.

A. Mechanism of Action: Disrupting the Viral Life Cycle

1. Inhibition of Viral Enzymes: A key strategy for antiviral drug development is the inhibition of viral enzymes that are critical for replication. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an enzyme that catalyzes the insertion of the viral DNA into the host cell's genome.[9] By chelating the Mg2+ ions in the active site of the integrase, these compounds block the strand transfer step, effectively halting viral replication.[9]

2. Broad-Spectrum Antiviral Effects: Some indole-2-carboxylate derivatives have shown broad-spectrum antiviral activity against viruses such as influenza A, herpes simplex virus-1 (HSV-1), and coxsackievirus B3.[8] The exact mechanisms for this broad activity are still under investigation but may involve targeting host factors that are utilized by multiple viruses or interfering with common viral processes like entry or replication.

3. Anti-SARS-CoV-2 Activity: In the context of the recent pandemic, indole-3-carboxylic acid derivatives have been investigated for their potential against SARS-CoV-2.[10][11] One derivative was found to completely inhibit the replication of the virus in vitro, with its proposed mechanism involving the suppression of syncytium formation induced by the viral spike protein and interferon-inducing activity.[10][11]

B. Quantitative Data on Antiviral Activity
Compound ClassDerivative ExampleVirusIC50 (µM)Selectivity Index (SI)Reference
Indole-2-CarboxylateCompound 8f (specific structure in source)Coxsackievirus B3Not specified17.1[8]
Indole-2-CarboxylateCompound 14f (specific structure in source)Influenza A7.5312.1[8]
Indole-2-Carboxylic AcidCompound 20a (specific structure in source)HIV-1 Integrase0.13Not specified[9]
Indole-3-Carboxylic AcidDihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-21.06 µg/mL78.6[10][11]
C. Experimental Protocol for Antiviral Evaluation

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.[3][12]

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus for a short period to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the indole carboxylate derivative.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death) in the control wells.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow seed Seed Host Cells infect Infect with Virus seed->infect treat Add Overlay with Indole Derivative infect->treat incubate Incubate for Plaque Formation treat->incubate fix_stain Fix and Stain Cells incubate->fix_stain count Count Plaques fix_stain->count analyze Calculate IC50 count->analyze

Caption: Workflow of the Plaque Reduction Assay.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Indole carboxylate derivatives have shown potential as anti-inflammatory agents by targeting key enzymes and pathways in the inflammatory response.[13][14]

A. Mechanism of Action: Targeting Pro-inflammatory Mediators

1. Inhibition of Prostaglandin Synthesis: Prostaglandins are lipid mediators that play a central role in inflammation. Benzo[g]indol-3-carboxylates have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that catalyzes the terminal step in the synthesis of the pro-inflammatory prostaglandin E2 (PGE2).[13] By selectively inhibiting mPGES-1, these compounds can reduce the production of PGE2 without affecting the synthesis of other prostaglandins that may have protective functions.[13]

2. Dual Inhibition of mPGES-1 and 5-Lipoxygenase: Some benzo[g]indol-3-carboxylates exhibit a dual inhibitory activity against both mPGES-1 and 5-lipoxygenase, another key enzyme in the inflammatory cascade that is responsible for the synthesis of leukotrienes.[13] This dual inhibition offers a broader anti-inflammatory effect.

B. Experimental Protocol for In Vivo Anti-inflammatory Activity

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[15][16]

Protocol:

  • Animal Dosing: Administer the indole carboxylate derivative or a reference anti-inflammatory drug (e.g., indomethacin) to a group of rats or mice. A control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a solution of carrageenan into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: Measure the volume of the paw at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

IV. Neuroprotective Activity: Combating Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[16][17] Indole derivatives, including those with a carboxylate group, have emerged as promising candidates for the development of neuroprotective agents due to their antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.[17][18]

A. Mechanism of Action: A Multifaceted Approach to Neuroprotection

1. Antioxidant Effects: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative diseases.[17][18] Indole-based compounds can act as potent antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[17]

2. Anti-inflammatory Effects: Neuroinflammation plays a significant role in the progression of neurodegenerative diseases.[17] By inhibiting pro-inflammatory pathways, indole derivatives can help to reduce the inflammatory damage to neurons.

3. Inhibition of Protein Aggregation: The misfolding and aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein in Parkinson's disease, are hallmarks of these conditions.[16][17] Certain indole derivatives have been shown to inhibit the aggregation of these proteins, thereby reducing their neurotoxicity.[17]

B. Experimental Protocol for Assessing Neuroprotection

Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole carboxylate derivative for a specified period.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2).[18]

  • Assessment of Cell Viability: After the oxidative stress challenge, assess cell viability using the MTT assay or other suitable methods.

  • Data Analysis: Determine the protective effect of the indole derivative by comparing the viability of the treated cells to that of the untreated, stressed cells.

V. Other Biological Activities

Beyond the major therapeutic areas discussed above, indole carboxylate derivatives have shown a wide range of other biological activities, including:

  • Antihypertensive Activity: Certain indole-3-carboxylic acid derivatives have demonstrated potent antihypertensive effects by acting as antagonists of the angiotensin II receptor (AT1 subtype).[19]

  • Herbicidal Activity: Indole-3-carboxylic acid derivatives have been investigated as potential herbicides, acting as antagonists of the transport inhibitor response 1, a key component in auxin signaling in plants.[20][21]

  • Modulation of Gut Microbiota: Indole-3-carboxylate, a metabolite derived from the gut microbiota, can influence mucosal integrity and immunity through the activation of the aryl hydrocarbon receptor.[22]

Conclusion: A Privileged Scaffold with a Bright Future

Indole carboxylate derivatives represent a remarkably versatile and promising class of molecules with a broad spectrum of biological activities. Their ability to interact with a diverse range of biological targets has led to their investigation as potential therapeutic agents for a wide array of diseases, from cancer and viral infections to inflammatory disorders and neurodegenerative conditions. The continued exploration of the structure-activity relationships of these compounds, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and improved drug candidates. This technical guide has provided a comprehensive overview of the current state of knowledge in this exciting field, offering a foundation for future research and development endeavors aimed at harnessing the full therapeutic potential of the indole carboxylate scaffold.

References

A Researcher's Guide to Sourcing Ethyl 1H-indole-4-carboxylate: From Supplier Selection to In-House Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ethyl 1H-indole-4-carboxylate in Modern Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Among the myriad of functionalized indoles, this compound stands out as a pivotal building block for the synthesis of novel therapeutic agents. Its unique substitution pattern and the reactive ester handle make it an invaluable starting material for developing treatments for neurological disorders, cancer, and other challenging diseases.[1][2][3]

The success and reproducibility of research and development programs hinge on the quality of starting materials. For a crucial intermediate like this compound, sourcing from a reliable commercial supplier is paramount. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on navigating the supplier landscape, understanding key quality attributes, and implementing robust in-house verification protocols to ensure the integrity of your research.

Navigating the Commercial Supplier Landscape

The market for research chemicals is diverse, ranging from large, well-established suppliers to smaller, specialized custom synthesis labs. For this compound, researchers can find it available from a variety of sources. Below is a comparative analysis of representative suppliers.

Comparative Analysis of Commercial Suppliers
Supplier CategoryRepresentative CompaniesTypical PurityAnalytical Data ProvidedKey Considerations for Researchers
Large Chemical Suppliers Sigma-Aldrich (MilliporeSigma), Thermo Fisher Scientific (Alfa Aesar), VWR≥97%Often provide a Certificate of Analysis with basic information like melting point and appearance. More detailed analytical data (NMR, HPLC) may be available upon request or for specific batches.Broad catalog, established distribution networks, and generally reliable quality. May not always be the direct manufacturer.
Specialized Chemical Suppliers Benchchem, LabSolutions, CP Lab Safety, Angene≥98% to ≥99%Typically provide more comprehensive analytical data, including NMR and HPLC, with their products. Some may offer custom synthesis and scale-up services.Often have deeper expertise in specific chemical classes. May offer higher purity grades and more detailed characterization data.
Custom Synthesis Providers SynHetMade to orderAnalytical data is typically generated per batch and can be specified by the customer.Ideal for specific purity requirements, isotopic labeling, or when the compound is not commercially available. Lead times and costs may be higher.

Note: The information in this table is representative and researchers should always consult the specific product documentation from the supplier.

The Cornerstone of Quality: The Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides key information about the quality and purity of a chemical batch. While the exact format varies between suppliers, a comprehensive CoA for this compound should include:

  • Product Information: Compound name, CAS number (50614-84-1), molecular formula (C11H11NO2), and molecular weight (189.21 g/mol ).

  • Physical Properties: Appearance, melting point, and solubility.

  • Analytical Data: Results from various analytical techniques used to confirm the identity and purity of the compound. This should ideally include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • High-Performance Liquid Chromatography (HPLC): To determine purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Batch Number and Date of Analysis: For traceability.

Workflow for Supplier Selection and Qualification

The following diagram outlines a systematic approach for selecting and qualifying a commercial supplier for a critical research chemical like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Verification cluster_3 Phase 4: Final Decision A Identify Potential Suppliers B Request Product Specifications & CoA A->B C Compare Purity, Price, and Availability B->C D Review Analytical Data on CoA C->D Proceed with technically sound suppliers E Assess Supplier's Quality Systems (e.g., ISO 9001) D->E F Search for Literature Citations of Supplier E->F G Order a Sample Quantity F->G Select promising suppliers for verification H Perform In-House QC Testing (NMR, HPLC, MS) G->H I Compare In-House Data with Supplier's CoA H->I J Qualify Supplier and Place Bulk Order I->J If data is consistent K Maintain Records for Traceability J->K

Caption: A workflow for the selection and qualification of a chemical supplier.

In-House Quality Verification: A Step-by-Step Guide

Even when sourcing from a reputable supplier, it is best practice to perform in-house quality control to verify the identity and purity of this compound. This ensures the integrity of your experimental results.

Experimental Protocol for Quality Verification

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Expected Chemical Shifts (in CDCl₃, approximate):

    • δ 8.8 (br s, 1H, NH)

    • δ 7.8-7.9 (m, 1H, Ar-H)

    • δ 7.3-7.4 (m, 2H, Ar-H)

    • δ 7.2-7.3 (m, 1H, Ar-H)

    • δ 4.4 (q, 2H, OCH₂CH₃)

    • δ 1.4 (t, 3H, OCH₂CH₃)

  • Interpretation: The spectrum should show the expected peaks with the correct multiplicity and integration. The absence of significant unidentifiable peaks indicates high purity.

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Procedure:

    • Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Inject the sample onto an HPLC system equipped with a C18 column.

    • Elute the compound using a gradient or isocratic mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Monitor the elution profile using a UV detector at a wavelength of approximately 220 nm and 280 nm.

  • Interpretation: A pure sample should show a single major peak. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a mass spectrometer using electrospray ionization (ESI) in positive ion mode.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 190.08.

  • Interpretation: The presence of the correct molecular ion peak confirms the identity of the compound.

Conclusion

Sourcing high-quality this compound is a critical first step in any research or drug development program that utilizes this versatile building block. By carefully evaluating potential suppliers, scrutinizing their documentation, and performing rigorous in-house quality verification, researchers can ensure the reliability and reproducibility of their work, ultimately accelerating the path to new discoveries.

References

An In-depth Technical Guide on the Safe Handling of Ethyl 1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

Ethyl 1H-indole-4-carboxylate is a versatile heterocyclic compound widely utilized as a building block in organic synthesis.[1] Its indole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in biologically active compounds and approved pharmaceuticals.[1] The presence of an ethyl ester functional group provides a reactive site for further chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and other complex molecules.[1] Given its role in research and development, a thorough understanding of its safety and handling precautions is paramount for all laboratory personnel.

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses related to this compound, ensuring a safe and compliant laboratory environment.

Hazard Identification and GHS Classification

A critical first step in safe handling is to recognize the potential hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.[2][4][5]

  • H319: Causes serious eye irritation.[2][4][5]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[2][4][5]

  • H400: Very toxic to aquatic life.

Causality Behind the Hazards: The indole nucleus and its derivatives can interact with biological systems in various ways. The specified hazards indicate that this compound can be readily absorbed through the skin and mucous membranes, leading to systemic toxicity. Skin and eye irritation are likely due to the compound's chemical reactivity. The respiratory irritation potential underscores the need for proper ventilation and respiratory protection.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[6]
Molecular Weight 189.21 g/mol [6]
Appearance Solid
Melting Point 51 - 54 °C
Boiling Point 342.4 ± 15.0 °C at 760 mmHg[6]
Flash Point 160.9 ± 20.4 °C[6]
Solubility Low water solubility[7]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C[6]

Insight: The high boiling point and low vapor pressure suggest that at room temperature, the inhalation hazard from vapors is low. However, the compound is often handled as a powder, making aerosolization and dust inhalation a primary concern. The combustibility of the compound, indicated by its flash point, means that it can form explosive mixtures with air upon intense heating.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE protocol is the cornerstone of laboratory safety when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]

  • Hand Protection: Wear resistant gloves, such as nitrile gloves.[9] It is crucial to consult the glove manufacturer's chemical resistance data. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a high potential for exposure, impervious clothing or a chemical-resistant suit should be utilized.[11] Ensure that all skin is covered.

  • Respiratory Protection: Use only with adequate ventilation.[12] If engineering controls (like a fume hood) are insufficient to maintain exposure below permissible limits, or if handling fine powders that can become airborne, a NIOSH-approved respirator is necessary.[8]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Correct sequence for putting on and taking off PPE.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize exposure and maintain the integrity of the compound.

Handling:

  • All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Avoid the formation of dust and aerosols.[2] When weighing or transferring the solid, use techniques that minimize dust generation.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[12]

  • Immediately change any contaminated clothing.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][13]

  • Some sources recommend storage at -20°C for long-term stability.[14]

  • Keep away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[13]

  • The product may be air and light sensitive, so storage under an inert atmosphere and in an opaque container is advisable.

  • Store in a locked area accessible only to qualified personnel.

Accidental Release and Spill Management

Prompt and appropriate action is critical in the event of a spill to prevent exposure and environmental contamination.

Personal Precautions:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in Section 3.[6]

Cleanup Procedure:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[12] Cover drains to prevent the material from entering waterways.

  • Absorption: For small spills, carefully sweep up the solid material, avoiding dust generation.[2] Mix with an inert absorbent material like sand or vermiculite.[6]

  • Collection: Place the absorbed material into a suitable, labeled, and tightly closed container for disposal.[2][6]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the waste material through a licensed professional waste disposal service.[2]

Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill & Cover Drains PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step procedure for responding to a chemical spill.

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial. Always have the Safety Data Sheet (SDS) available for medical personnel.[12]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[6]

  • If on Skin: Immediately remove all contaminated clothing. Flush the skin with copious amounts of running water for at least 15 minutes.[6][12] Seek immediate medical attention as the substance is toxic in contact with skin.

  • If Inhaled: Move the person to fresh air.[6] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[12] Seek medical attention.[6]

  • If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][12]

  • Specific Hazards: The compound is combustible. In the event of a fire, hazardous combustion gases such as carbon oxides and nitrogen oxides may be generated.[12] Vapors are heavier than air and may spread along floors, and intense heating can lead to the formation of explosive mixtures with air.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][12]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Do not allow the material to enter drains or watercourses, as it is very toxic to aquatic life.[6]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[2]

Conclusion

This compound is an invaluable tool in the hands of researchers and drug development professionals. However, its utility is matched by its potential hazards. A comprehensive understanding and diligent application of the safety and handling precautions outlined in this guide are not merely procedural formalities; they are integral to the scientific process. By fostering a culture of safety and preparedness, we can ensure the well-being of laboratory personnel and the integrity of our research endeavors.

References

Potential Therapeutic Applications of Indole-4-Carboxylic Acid Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1] Among the various substituted indoles, indole-4-carboxylic acid and its derivatives are emerging as a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic applications of indole-4-carboxylic acid esters, focusing on their synthesis, biological activities, and underlying mechanisms of action in oncology, neurodegenerative disorders, and inflammatory diseases. Drawing upon field-proven insights and comprehensive references, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies.

Introduction: The Indole-4-Carboxylic Acid Scaffold

Indole-4-carboxylic acid is an aromatic heterocyclic compound that serves as a versatile building block in organic synthesis.[2] Its structural similarity to endogenous molecules like tryptophan and serotonin has made it an attractive starting point for the design of new drugs, particularly those targeting the central nervous system.[2] The carboxylic acid group at the 4-position of the indole ring provides a convenient handle for chemical modification, allowing for the synthesis of a wide array of derivatives, including esters. Esterification of the carboxylic acid can modulate the physicochemical properties of the parent molecule, such as lipophilicity, membrane permeability, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

While research on indole-4-carboxylic acid esters is still in its nascent stages compared to other indole isomers, the existing body of evidence for the parent acid and related derivatives suggests significant therapeutic potential across multiple disease areas.[2][3] This guide will synthesize the current understanding and provide a forward-looking perspective on the opportunities and challenges in the development of indole-4-carboxylic acid ester-based therapeutics.

Potential Therapeutic Applications

Oncology

The development of novel anticancer agents is a critical area of research, and indole derivatives have historically played a significant role.[1][4] While direct evidence for the anticancer activity of simple indole-4-carboxylic acid esters is limited, compelling data from related compounds strongly support the investigation of this chemical class.

2.1.1. Rationale and Mechanism of Action

Indole-4-carboxylic acid has been identified as a key precursor in the design of anticancer agents.[3] The therapeutic potential of indole carboxylic acid esters in oncology is exemplified by the potent anticancer activity of conjugates of indole-3-carboxylic acid with melampomagnolide B. These esters have demonstrated remarkable growth inhibition against various cancer cell lines, including leukemia and solid tumors.[5] One of the most potent compounds in this series, an indole-3-acrylic acid conjugate, exhibited EC50 values in the sub-micromolar range against acute myeloid leukemia (AML) stem cell specimens.[5] This suggests that the indole carboxylic acid ester moiety can contribute significantly to the cytotoxic activity of a molecule.

The proposed mechanisms of action for anticancer indole derivatives are diverse and often target key cellular pathways involved in cancer progression. These can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Diagram 1: General Kinase Inhibition Workflow

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Kinase, Substrate, ATP incubation Incubation at 30°C reagents->incubation compound Indole-4-Carboxylic Acid Ester compound->incubation detection Quantify Phosphorylated Substrate (e.g., ELISA, Radiometric Assay) incubation->detection analysis Calculate % Inhibition & IC50 detection->analysis

Caption: Workflow for assessing kinase inhibition.

2.1.2. Quantitative Data

The following table summarizes the potent in vitro anticancer activity of indole-3-carboxylic acid esters of melampomagnolide B, highlighting the potential of this class of compounds.

Compound IDCancer Cell LineActivityValue (µM)Reference
7j (Indole-3-acrylic acid conjugate)Leukemia Sub-panelGI500.03 - 0.30[5]
7j M9-ENL1 AMLEC500.720[5]
7j Primary AML stem cellsEC500.33 - 1.0[5]
7k (Indole-3-carboxylic acid conjugate)Leukemia Sub-panelGI500.04 - 0.28[5]

2.1.3. Experimental Protocols

Protocol 1: In Vitro Antiproliferative MTT Assay [6]

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with a range of concentrations of the test indole-4-carboxylic acid ester (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Neurodegenerative Disorders

The structural analogy of indole-4-carboxylic acid to neurotransmitters makes its derivatives prime candidates for neurological drug discovery.[2] Esterification can enhance blood-brain barrier permeability, a critical factor for CNS-acting drugs.

2.2.1. Rationale and Mechanism of Action

Indole-based compounds are being investigated for their neuroprotective potential in diseases like Alzheimer's and Parkinson's.[7][8] The proposed mechanisms include modulation of serotonin and dopamine receptors, and antioxidant effects.[9][10] For instance, certain indole derivatives have shown high affinity for dopamine D3 and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[9][10][11]

Diagram 2: Dopaminergic and Serotonergic Signaling

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor d3_receptor D3 Receptor dopamine->d3_receptor serotonin Serotonin ht1a_receptor 5-HT1A Receptor serotonin->ht1a_receptor ht2a_receptor 5-HT2A Receptor serotonin->ht2a_receptor downstream Downstream Signaling d2_receptor->downstream d3_receptor->downstream ht1a_receptor->downstream ht2a_receptor->downstream indole_ester Indole-4-Carboxylic Acid Ester indole_ester->d2_receptor Modulation indole_ester->d3_receptor Modulation indole_ester->ht1a_receptor Modulation indole_ester->ht2a_receptor Modulation

Caption: Modulation of neurotransmitter receptors.

2.2.2. Quantitative Data

While specific data for indole-4-carboxylic acid esters is emerging, studies on related indole amides demonstrate high-affinity binding to dopamine receptors.

Compound IDReceptorKᵢ (nM)Selectivity (D₂/D₃)Reference
14a (Indole-2-carboxamide)D₃0.1887[11]
14b (Indole-2-carboxamide)D₃0.460[11]

2.2.3. Experimental Protocols

Protocol 2: Radioligand Binding Assay for Dopamine Receptors [11]

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the dopamine receptor subtype of interest (e.g., D2, D3, D4).

  • Assay Buffer: Use an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [¹²⁵I]IABN), and varying concentrations of the test indole-4-carboxylic acid ester.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2 hours).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: SH-SY5Y Cell Viability Assay for Neuroprotection [12]

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate media.

  • Compound Treatment: Treat the cells with various concentrations of the test indole-4-carboxylic acid ester for a specified duration.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) to induce neuronal damage.

  • MTT Assay: Perform an MTT assay as described in Protocol 1 to assess cell viability.

  • Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

Inflammatory Diseases

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example. Indole-4-carboxylic acid is considered a precursor for the design of novel anti-inflammatory agents.[3]

2.3.1. Rationale and Mechanism of Action

Inflammation is a complex biological response involving the activation of various signaling pathways and the production of pro-inflammatory mediators. Indole derivatives can exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) and by modulating the production of inflammatory cytokines such as TNF-α and IL-6.[13][14] A study on indole-4-carboxaldehyde, a closely related compound, demonstrated its ability to attenuate the expression of inflammatory genes and reduce the formation of advanced glycation end-products (AGEs) in liver cells.[13] This suggests that indole-4-carboxylic acid esters may act through similar pathways.

Diagram 3: Anti-inflammatory Signaling Pathway

G lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb Activation pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory Transcription indole_ester Indole-4-Carboxylic Acid Ester indole_ester->nfkb Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

2.3.2. Quantitative Data

While specific IC50 values for indole-4-carboxylic acid esters in anti-inflammatory assays are not yet widely reported, studies on other indole derivatives provide a benchmark for their potential potency. For example, certain indole-based thiosemicarbazones have shown potent inhibition of lymphocyte proliferation with CC50 values in the sub-micromolar range.[14]

2.3.3. Experimental Protocols

Protocol 4: Measurement of Nitric Oxide (NO) Production in Macrophages [15]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test indole-4-carboxylic acid ester for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound and determine the IC50 value.

Protocol 5: Cytokine Measurement by ELISA [16]

  • Cell Culture and Treatment: Follow steps 1-4 of Protocol 4.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations and determine the inhibitory effect of the test compound.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of indole-4-carboxylic acid esters can be achieved through standard esterification procedures, such as Fischer esterification or reaction of the carboxylic acid with an alcohol in the presence of a coupling agent. The versatility of these synthetic methods allows for the creation of a diverse library of esters with varying alkyl or aryl groups.

Systematic modification of the ester group and substitutions on the indole ring will be crucial for establishing structure-activity relationships (SAR). Key areas for exploration include:

  • The nature of the ester group: Varying the size, lipophilicity, and electronic properties of the alcohol moiety can significantly impact biological activity and pharmacokinetic properties.

  • Substitution on the indole nitrogen (N1): Alkylation or arylation at this position can influence receptor binding and metabolic stability.

  • Substitution on the benzene ring of the indole: Introduction of electron-donating or electron-withdrawing groups at positions 5, 6, or 7 can fine-tune the electronic properties of the indole core and affect target interactions.

Conclusion and Future Directions

Indole-4-carboxylic acid esters represent a promising, yet underexplored, class of compounds with significant potential for therapeutic applications in oncology, neurodegenerative disorders, and inflammatory diseases. The existing data on the parent acid and related indole derivatives provide a strong rationale for the continued investigation of these esters. Future research should focus on the synthesis and systematic biological evaluation of a diverse range of indole-4-carboxylic acid esters to elucidate their specific therapeutic targets, mechanisms of action, and structure-activity relationships. The application of the detailed experimental protocols outlined in this guide will be instrumental in advancing our understanding of this important chemical scaffold and paving the way for the development of novel and effective therapies.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of Ethyl 1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Indoles and the Unique Chemistry of Ethyl 1H-indole-4-carboxylate

The indole nucleus is a cornerstone of numerous biologically active compounds, including many pharmaceuticals and agrochemicals.[1][2] Functionalization of the indole core is a critical step in the synthesis of these valuable molecules. N-alkylation, in particular, is a fundamental transformation that allows for the introduction of diverse substituents at the nitrogen atom, profoundly influencing the molecule's steric and electronic properties, and often its biological activity.

This compound presents a unique substrate for N-alkylation. The presence of the electron-withdrawing ethyl carboxylate group at the C4 position increases the acidity of the N-H proton compared to unsubstituted indole.[1] This heightened acidity facilitates deprotonation, a crucial step in many N-alkylation reactions. However, this electronic modification also influences the nucleophilicity of the resulting indolide anion, which can impact reaction kinetics and selectivity. This guide provides a detailed exploration of various protocols for the N-alkylation of this compound, offering researchers a comprehensive resource for selecting and optimizing the appropriate synthetic strategy.

Core Concepts in N-Alkylation of Indoles

The majority of indole N-alkylation reactions proceed through a two-step mechanism:

  • Deprotonation: The indole N-H proton is removed by a suitable base to generate a nucleophilic indolide anion.

  • Nucleophilic Attack: The indolide anion attacks an electrophilic alkylating agent, forming the new N-C bond.

A key challenge in indole chemistry is controlling the regioselectivity of alkylation. The indole anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions. While N-alkylation is often the desired outcome, C3-alkylation can be a significant side reaction.[3] The choice of base, solvent, and counter-ion can significantly influence the N/C selectivity. Generally, polar aprotic solvents like DMF and THF favor N-alkylation.[3][4]

Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions

This is the most common and straightforward method for N-alkylation. It relies on the deprotonation of the indole with a suitable base, followed by reaction with an alkyl halide.

Causality Behind Experimental Choices:
  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the indole N-H, which generally favors N-alkylation.[3][4] Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly given the increased acidity of the substrate, and may offer milder reaction conditions.[5][6]

  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.[4][7] These solvents effectively solvate the cation of the base without strongly interacting with the nucleophilic anion, thus enhancing its reactivity.

  • Alkylating Agent: Primary alkyl halides are the most suitable electrophiles for this SN2 reaction.[8][9] Secondary and tertiary halides are more prone to elimination side reactions.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification A Dissolve this compound in anhydrous DMF under N2 B Add NaH portion-wise at 0°C A->B Formation of Indolide Anion C Stir for 30-60 min at RT B->C D Cool to 0°C and add Alkyl Halide dropwise C->D E Allow to warm to RT and stir (monitor by TLC) D->E SN2 Reaction F Quench with saturated NH4Cl E->F G Extract with Ethyl Acetate F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Workflow for classical N-alkylation.

Detailed Step-by-Step Protocol (using NaH and Benzyl Bromide):
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzylated product.

Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis offers a milder and often more practical alternative to using strong bases in anhydrous solvents. The reaction occurs in a biphasic system, with a phase-transfer catalyst shuttling the indolide anion from the aqueous phase to the organic phase where the alkylating agent resides.

Causality Behind Experimental Choices:
  • Biphasic System: A common system consists of an organic solvent (e.g., toluene or dichloromethane) and a concentrated aqueous solution of a base (e.g., 50% NaOH).[10][11] This avoids the need for anhydrous conditions.

  • Phase-Transfer Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS), are frequently used.[11] These catalysts facilitate the transfer of the deprotonated indole into the organic phase.

  • Advantages: This method is experimentally simpler, often requires milder conditions, and can be more cost-effective for large-scale synthesis.

Reaction Mechanism Diagram:

G cluster_0 Aqueous Phase cluster_1 Organic Phase Indole Indole-NH Indolide Indole-N- Na+ Indole->Indolide Deprotonation Base NaOH Catalyst_org [Indole-N- Q+] Indolide->Catalyst_org Ion Exchange Catalyst_aq Q+X- AlkylHalide R-X N_AlkylIndole N-Alkyl-Indole AlkylHalide->N_AlkylIndole Byproduct NaX Catalyst_org->Catalyst_aq Catalyst Regeneration Catalyst_org->N_AlkylIndole Alkylation

Caption: Phase-transfer catalysis mechanism.

Detailed Step-by-Step Protocol (using TBAHS and an Alkyl Bromide):
  • In a round-bottom flask, combine this compound (1.0 eq), the alkyl bromide (1.2 eq), and tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq) in toluene (0.5 M).

  • Add a 50% aqueous solution of sodium hydroxide (5.0 eq) to the mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for N-alkylation using an alcohol as the alkylating agent.[12][13] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral alcohols.

Causality Behind Experimental Choices:
  • Reagents: The reaction typically employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

  • Mechanism: The phosphine and azodicarboxylate react to form a phosphonium salt, which then activates the alcohol. The deprotonated indole acts as the nucleophile, attacking the activated alcohol.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Indole, Alcohol, and PPh3 in anhydrous THF at 0°C B Add DEAD or DIAD dropwise A->B Formation of Betaine and Alkoxyphosphonium salt C Stir at RT until completion (TLC) B->C Nucleophilic Attack by Indole D Concentrate in vacuo C->D E Purify by column chromatography D->E

Caption: Mitsunobu reaction workflow.

Detailed Step-by-Step Protocol (using a primary alcohol):
  • To a stirred solution of this compound (1.0 eq), the primary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0°C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Comparative Summary of N-Alkylation Protocols

ProtocolAlkylating AgentBaseSolventKey AdvantagesKey Disadvantages
Classical Alkylation Alkyl HalideStrong (e.g., NaH) or Weak (e.g., K2CO3)Anhydrous polar aprotic (DMF, THF)Widely applicable, high yields with simple substrates.Requires anhydrous conditions with strong bases, potential for side reactions.
Phase-Transfer Catalysis Alkyl HalideConcentrated aqueous base (e.g., NaOH)Biphasic (e.g., Toluene/Water)Milder conditions, experimentally simple, scalable.Vigorous stirring required, catalyst may need to be removed.
Mitsunobu Reaction AlcoholNot required (uses PPh3/DEAD)Anhydrous polar aprotic (THF, Dioxane)Uses alcohols as alkylating agents, proceeds under neutral conditions, stereochemical inversion.Stoichiometric byproducts can complicate purification, azodicarboxylates are hazardous.[12]

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature or using a more reactive alkylating agent (e.g., an iodide instead of a bromide). Ensure that anhydrous conditions are strictly maintained when using strong bases.[3]

  • C3-Alkylation as a Side Product: To favor N-alkylation, ensure complete deprotonation of the indole before adding the alkylating agent. Using polar aprotic solvents like DMF is also beneficial.[3][4]

  • Purification Challenges: In the Mitsunobu reaction, the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can co-elute with the product. Careful selection of the chromatographic eluent system is necessary.

Conclusion

The N-alkylation of this compound can be successfully achieved through several reliable methods. The choice of protocol will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available reagents and equipment. The classical approach with alkyl halides and a base is robust and widely used. Phase-transfer catalysis offers a practical and milder alternative, while the Mitsunobu reaction provides a valuable route for the introduction of alkyl groups from alcohols. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of N-alkylated indole-4-carboxylates for their drug discovery and development programs.

References

Application Notes and Protocols: Hydrolysis of Ethyl 1H-indole-4-carboxylate to 1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1H-indole-4-carboxylic acid is a pivotal molecular scaffold in the landscape of contemporary drug discovery and development. Its rigid structure and strategic placement of a carboxylic acid handle make it an invaluable building block for synthesizing a diverse array of pharmacologically active agents. This application note provides a comprehensive guide to the hydrolysis of ethyl 1H-indole-4-carboxylate, a common and efficient route to obtaining the desired carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and outline the necessary analytical techniques for reaction monitoring and product characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of indole-based compounds.

The Significance of 1H-indole-4-carboxylic acid in Medicinal Chemistry

The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The 4-carboxylic acid derivative, in particular, serves as a crucial intermediate for the elaboration of more complex molecules. The carboxylic acid moiety can be readily converted into a wide range of functional groups, including amides, esters, and ketones, or it can participate in various coupling reactions. This versatility allows for the systematic exploration of the structure-activity relationships (SAR) of lead compounds, a cornerstone of modern drug design.

Choosing the Path of Hydrolysis: A Mechanistic Overview

The conversion of an ester to a carboxylic acid, known as hydrolysis, can be achieved under either acidic or basic conditions.[1] For the hydrolysis of this compound, base-catalyzed hydrolysis, or saponification, is generally the preferred method. This preference stems from the fact that the reaction is essentially irreversible, which typically leads to higher yields of the desired product.[2]

Under basic conditions, a hydroxide ion (from a base such as sodium hydroxide or potassium hydroxide) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base to form the carboxylate salt. This final acid-base step is what drives the reaction to completion.[2] An acidic workup is then required to protonate the carboxylate salt and isolate the final carboxylic acid product.

Visualizing the Saponification Mechanism

The following diagram illustrates the key steps in the base-catalyzed hydrolysis of this compound.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Acid-Base Reaction cluster_step4 Step 4: Acidic Workup Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack OH_ion Hydroxide Ion (OH⁻) Carboxylic_Acid 1H-indole-4-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid Collapse of Intermediate Ethoxide Ethoxide (EtO⁻) Tetrahedral_Intermediate->Ethoxide Carboxylate_Salt Indole-4-carboxylate Salt Carboxylic_Acid->Carboxylate_Salt Deprotonation Ethanol Ethanol Ethoxide->Ethanol Protonation Final_Product 1H-indole-4-carboxylic acid (Final Product) Carboxylate_Salt->Final_Product Protonation H3O_plus Hydronium Ion (H₃O⁺)

Caption: Mechanism of Base-Catalyzed Hydrolysis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the hydrolysis of related indole esters.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Potassium Hydroxide (KOH)ACS Reagent GradeCommercially AvailableCan be substituted with NaOH
Methanol (MeOH)AnhydrousCommercially Available
WaterDeionized-
Hydrochloric Acid (HCl)37% (concentrated)Commercially AvailableFor workup
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially AvailableFor extraction
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially AvailableFor drying
TLC PlatesSilica Gel 60 F₂₅₄Commercially Available
Safety Precautions
  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Organic Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources.

Reaction Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 2:1 to 3:1 v/v ratio).

  • Addition of Base: To the stirred solution, add potassium hydroxide (2.0-3.0 eq) in portions.

  • Heating: Heat the reaction mixture to reflux (approximately 65-75 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot (ester) and the appearance of a more polar spot (carboxylate salt/acid) at the baseline indicates the reaction is proceeding. Adding a small amount of acetic or formic acid to the eluent can help to obtain a more defined spot for the carboxylic acid.[4]

Work-up and Purification
  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilution and Washing: Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x volume of aqueous layer) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid with stirring. A precipitate of 1H-indole-4-carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

  • Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[5]

Visualizing the Experimental Workflow

The following diagram outlines the overall experimental workflow from starting material to the purified product.

G Start This compound Reaction Hydrolysis (KOH, MeOH/H₂O, Reflux) Start->Reaction Workup Work-up (Solvent Removal, EtOAc Wash, Acidification) Reaction->Workup Isolation Isolation (Filtration, Washing) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Final_Product 1H-indole-4-carboxylic acid Purification->Final_Product

Caption: Experimental Workflow for the Synthesis of 1H-indole-4-carboxylic acid.

Characterization of Starting Material and Product

Thorough characterization of both the starting material and the final product is essential to confirm the success of the reaction and the purity of the isolated compound.

PropertyThis compound (Starting Material)1H-indole-4-carboxylic acid (Product)
Molecular Formula C₁₁H₁₁NO₂C₉H₇NO₂
Molecular Weight 189.21 g/mol [6]161.16 g/mol
Appearance White to off-white solidWhite to off-white powder
Melting Point Not readily available213-214 °C
¹H NMR (DMSO-d₆) δ ~11.5 (br s, 1H, NH), 7.5-8.0 (m, 3H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) (Predicted)A ¹H NMR spectrum is available for this compound.[5]
¹³C NMR (DMSO-d₆) δ ~166 (C=O), 140, 128, 126, 124, 122, 120, 115, 102 (Ar-C), 60 (OCH₂), 14 (CH₃) (Predicted)The carbonyl carbon typically appears around 165-185 ppm.[7] A comprehensive list of shifts for various indole derivatives is available.[8]

Note: The provided NMR data for the starting material is predicted based on the structure and data for similar compounds. It is always recommended to obtain an experimental spectrum of the starting material for accurate comparison.

Conclusion

The base-catalyzed hydrolysis of this compound is a reliable and high-yielding method for the synthesis of 1H-indole-4-carboxylic acid. The straightforward reaction conditions, coupled with a simple work-up and purification procedure, make this a practical approach for obtaining this valuable synthetic intermediate. The detailed protocol and characterization data provided in this application note should serve as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

Application Notes and Protocols: Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of anticancer agents is a cornerstone of modern medicinal chemistry, driving the development of therapies that combat one of the world's most formidable diseases. This guide provides an in-depth exploration of the synthesis of key anticancer drugs, offering not just protocols but also the scientific rationale behind the synthetic strategies. We will delve into the synthesis of a classic chemotherapy agent, a natural product derivative, and a targeted therapy drug, providing detailed experimental procedures, mechanistic insights, and data-driven analysis.

Section 1: Platinum-Based Agents - The Synthesis of Cisplatin

Cisplatin, cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy, demonstrating remarkable efficacy against a range of solid tumors.[1] Its synthesis, while seemingly straightforward, requires careful control to ensure the formation of the desired cis isomer, which is crucial for its therapeutic activity.

Mechanistic Insight: How Cisplatin Works

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to DNA damage and subsequently inducing apoptosis in cancer cells.[1][2] Upon entering a cell, the chloride ligands of cisplatin are hydrolyzed, forming a reactive aqua complex that readily binds to the N7 position of purine bases, most commonly guanine.[1][3] This crosslinking distorts the DNA helix, interfering with replication and transcription, which ultimately triggers cell death pathways.[2]

The activation of various signal transduction pathways, including those involving p53, MAPK, and JNK, further contributes to cisplatin-induced apoptosis.[3]

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin Cisplatin Aqua_Cisplatin Aquated Cisplatin (Active Form) Cisplatin->Aqua_Cisplatin Hydrolysis DNA Nuclear DNA Aqua_Cisplatin->DNA Binds to N7 of Guanine DNA_Adduct Cisplatin-DNA Adducts DNA->DNA_Adduct Replication_Block Replication/Transcription Blockage DNA_Adduct->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Mechanism of action of Cisplatin.

Synthetic Protocol: Dhara's Method for Cisplatin Synthesis

This protocol is a widely used method for the synthesis of cisplatin, designed to minimize the formation of the inactive trans isomer and the byproduct Magnus's green salt.[4][5]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium iodide (KI)

  • Ammonia solution (NH₃)

  • Silver nitrate (AgNO₃)

  • Potassium chloride (KCl)

  • Distilled water

  • Ethanol

  • Ether

Protocol:

Step 1: Preparation of Potassium Tetraiodoplatinate(II)

  • Dissolve K₂[PtCl₄] in a minimal amount of distilled water.

  • Add a saturated solution of KI (4 equivalents) to the K₂[PtCl₄] solution.

  • Stir the mixture until the color changes to a dark brown, indicating the formation of K₂[PtI₄].

Step 2: Synthesis of cis-Diamminediiodoplatinum(II)

  • To the K₂[PtI₄] solution, add a 2.0 M NH₃ solution dropwise with stirring.

  • A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.

  • Filter the precipitate and wash it with cold water, followed by ethanol and then ether.

  • Dry the product.

Step 3: Conversion to the Diaqua Complex

  • Suspend the cis-[Pt(NH₃)₂I₂] in distilled water.

  • Add a solution of AgNO₃ (2 equivalents) in water to the suspension.

  • Stir the mixture. Insoluble silver iodide (AgI) will precipitate.

  • Filter off the AgI precipitate. The filtrate contains the cis-[Pt(NH₃)₂(OH₂)₂]²⁺ complex.

Step 4: Formation of Cisplatin

  • To the filtrate containing the diaqua complex, add a solution of KCl.

  • A bright yellow precipitate of cisplatin will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the cisplatin precipitate, wash with cold water, ethanol, and ether, and then dry.

Purification: Recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl can be performed to obtain highly pure cisplatin.[4]

Quantitative Data: Cytotoxicity of Platinum-Based Drugs

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for cisplatin and its analogue carboplatin vary considerably across different cancer cell lines.

Cell LineCisplatin IC₅₀ (µg/mL)Carboplatin IC₅₀ (µg/mL)
RL95-20.0220.096
KLE0.561.20
UM-EC-10.110.33
UM-EC-20.240.36
UM-EC-30.080.28
UT-EC-2A0.120.32
UT-EC-2B0.180.42
UT-EC-30.090.40
A549 (24h)10.91 µMN/A
A549 (48h)7.49 µMN/A
Data for endometrial adenocarcinoma cell lines adapted from[6]. Data for A549 cell line from[7]. Note that IC50 values can show significant variability between studies.[8][9]

Section 2: Natural Product Derivatives - The Semi-Synthesis of Etoposide

Etoposide is a semi-synthetic derivative of podophyllotoxin, a lignan extracted from the mayapple plant.[10][11] It is a potent topoisomerase II inhibitor used in the treatment of various cancers, including lung and testicular cancer.[12][13]

Mechanistic Insight: Etoposide's Interaction with Topoisomerase II

Etoposide's mechanism of action involves the inhibition of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[12][13] The drug stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands after the enzyme has created a double-strand break.[12][14] This leads to an accumulation of DNA breaks, ultimately triggering apoptosis.[12] The presence of the 4'-hydroxyl group on the etoposide molecule is crucial for its activity.[15]

etoposide_mechanism cluster_nucleus Cell Nucleus Etoposide Etoposide Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Etoposide->Cleavage_Complex Stabilizes TopoII Topoisomerase II DNA DNA TopoII->DNA Binds and cleaves DNA->Cleavage_Complex DSB Double-Strand Breaks Cleavage_Complex->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis

Caption: Etoposide's mechanism of action.

Synthetic Protocol: Semi-Synthesis of Etoposide from Podophyllotoxin

The commercial production of etoposide involves a semi-synthesis from podophyllotoxin.[16] A key intermediate in many synthetic routes is 4'-demethylepipodophyllotoxin.[16][17]

Materials:

  • Podophyllotoxin

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Acetic Anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-di-O-chloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose

  • Zinc acetate

  • Methanol

  • Silica gel for column chromatography

Protocol:

Step 1: Epimerization of Podophyllotoxin to Epipodophyllotoxin

  • This step is often achieved through base-catalyzed epimerization, though specific conditions can vary. The goal is to invert the stereochemistry at the C-4 position of the lactone ring.

Step 2: Demethylation to 4'-Demethylepipodophyllotoxin

  • Dissolve epipodophyllotoxin in a suitable solvent like DCM.

  • Treat with a demethylating agent. This can be a multi-step process involving protection and deprotection of other functional groups.

Step 3: Glycosylation

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4'-demethylepipodophyllotoxin (1 equivalent) in anhydrous DCM.

  • Add the glycosyl donor, 2,3-di-O-chloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose (1.1-1.5 equivalents).

  • Cool the reaction mixture to between -20°C and -10°C.

  • Slowly add BF₃·OEt₂ (2-3 equivalents) dropwise, maintaining the low temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Deprotection to Etoposide

  • Dissolve the crude protected etoposide derivative from the previous step in methanol.

  • Add zinc acetate (2-3 equivalents).

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove insoluble salts.

  • Concentrate the filtrate and purify the crude etoposide by column chromatography on silica gel.

Structure-Activity Relationship (SAR) of Etoposide Analogues

The structural features of etoposide are critical for its biological activity. Modifications to different parts of the molecule can have a significant impact on its potency.

ModificationEffect on Activity
4'-Hydroxyl Group Essential for cytotoxicity and topoisomerase II-mediated DNA cleavage.[15] Methylation of this group (VP-OMe) results in an inactive compound.[15]
Glycosidic Moiety Can be modified or replaced without complete loss of activity.[18] This region occupies a spacious binding pocket in topoisomerase II, allowing for some structural flexibility.[18]
Lactone Ring The trans fusion of the lactone ring is crucial. Isomers with a cis-fused lactone are generally less active.
Pendant Ring (Trimethoxyphenyl group) Modifications to this ring can affect cytotoxicity.
This table summarizes general SAR trends for etoposide analogues.[15][18][19]

Section 3: Targeted Therapy - The Synthesis of Gefitinib

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer (NSCLC).[20][21][22] Its synthesis has been approached through various routes, with a focus on efficiency and yield.

Mechanistic Insight: Gefitinib's Inhibition of the EGFR Signaling Pathway

Gefitinib functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain.[21][23] This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[21][24][25] By blocking these pathways, gefitinib inhibits cancer cell proliferation, survival, and can induce apoptosis.[21][23] It is particularly effective in patients with specific activating mutations in the EGFR gene.[21][23]

gefitinib_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds ATP ATP EGFR->ATP Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP binding Apoptosis Apoptosis Gefitinib->Apoptosis Induces ATP->EGFR Phosphorylates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Gefitinib's mechanism of action.

Synthetic Protocol: A Four-Step Synthesis of Gefitinib

Several synthetic routes to gefitinib have been reported.[26][27][28][29][30] The following is a four-step synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline.[26]

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • 3-chloro-4-fluoroaniline

  • Trimethylammonium heptachlorodialuminate ([TMAH][Al₂Cl₇])

  • 4-(3-chloropropyl)morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Protocol:

Step 1: Nucleophilic Aromatic Substitution

  • React 2,4-dichloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol.

  • This substitution preferentially occurs at the C-4 position of the quinazoline ring.

Step 2: Demethylation

  • The resulting intermediate is treated with the ionic liquid [TMAH][Al₂Cl₇] to selectively demethylate the methoxy group at the 6-position.

  • The reaction is typically carried out at a moderate temperature (e.g., 50°C).

  • The desired monodemethylated product can be isolated by crystallization from methanol.[26]

Step 3: O-Alkylation

  • The phenolic intermediate from the previous step is reacted with 4-(3-chloropropyl)morpholine in the presence of a base like K₂CO₃ in a solvent such as DMF.

  • This introduces the morpholino side chain.

Step 4: Dehalogenation

  • The final step involves the selective dehalogenation of the chlorine atom at the C-2 position of the quinazoline ring to yield gefitinib.

  • This can be achieved using various reducing agents.

Quantitative Data: Cytotoxicity of Gefitinib and its Derivatives

The development of gefitinib derivatives aims to improve their anticancer activity, particularly against resistant cancer cell lines.

CompoundNCI-H1299 IC₅₀ (µM)A549 IC₅₀ (µM)NCI-H1437 IC₅₀ (µM)
Gefitinib 14.23 ± 0.0820.44 ± 1.4315.11 ± 0.05
4b 4.42 ± 0.243.94 ± 0.011.56 ± 0.06
4c 4.60 ± 0.184.00 ± 0.083.51 ± 0.05
Data for gefitinib and its 1,2,3-triazole derivatives (4b and 4c) against wild-type lung cancer cell lines.[31]

Conclusion

The synthesis of anticancer agents is a dynamic and evolving field. The protocols and insights provided in this guide offer a glimpse into the chemical strategies employed to create these life-saving drugs. From the inorganic coordination chemistry of cisplatin to the semi-synthesis of a complex natural product derivative and the targeted design of a kinase inhibitor, the principles of organic and medicinal chemistry are paramount. As our understanding of cancer biology deepens, so too will our ability to design and synthesize novel, more effective, and safer anticancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1H-indole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. As Senior Application Scientists, we have compiled this resource to address common challenges and help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Fischer indole synthesis is a classic and widely used method for constructing the indole core.[1][2] This reaction involves the acid-catalyzed cyclization of an appropriate phenylhydrazone.[1][2] For this compound, this would typically start from the phenylhydrazone derived from a 4-carboxyphenylhydrazine precursor and a suitable pyruvate derivative. While classic, this method can be sensitive to reaction conditions, and optimization is often necessary to achieve high yields.

Q2: What are the critical parameters that influence the yield of the Fischer indole synthesis for this specific compound?

A2: The success of the Fischer indole synthesis is highly dependent on several factors:

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid, or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][2] The optimal catalyst often needs to be determined empirically for the specific substrate.

  • Temperature and Reaction Time: The cyclization step is typically performed at elevated temperatures. Insufficient heat can lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the starting material or product, leading to tar formation and lower yields.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and outcomes. High-boiling point aprotic solvents are often used.[1]

  • Purity of Starting Materials: Impurities in the phenylhydrazine or the carbonyl compound can lead to significant side reactions and reduce the yield of the desired indole.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, other methods exist, though they may be less direct. One strategy involves the functional group interconversion of other indole carboxylates. For example, a multi-step process starting from a different indole derivative can be employed.[3] Palladium-catalyzed reactions have also provided flexible routes to various functionalized indoles, including indole-4-carboxylates from precursors like 2-nitrostyrenes.[3]

Q4: What are the common side products or impurities I should expect?

A4: In the Fischer indole synthesis, side products can arise from several pathways. If using an unsymmetrical ketone, a mixture of two isomeric indole products can be formed.[1] Other potential impurities include unreacted starting materials, partially cyclized intermediates, and polymeric tars resulting from product decomposition under harsh acidic and high-temperature conditions.

Q5: How can I effectively purify the final product?

A5: Purification of this compound typically involves column chromatography on silica gel.[4] A solvent system such as ethyl acetate in hexane is commonly used to elute the product.[4] Recrystallization from a suitable solvent like ethanol or methanol can be employed for further purification to obtain a high-purity solid.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, particularly via the Fischer indole synthesis.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution & Explanation
Incomplete Phenylhydrazone Formation The initial condensation reaction to form the phenylhydrazone is a critical equilibrium-driven step. Solution: Ensure the removal of the water byproduct, for example by using a Dean-Stark apparatus or carrying out the reaction in a solvent that allows for azeotropic removal of water. Running the reaction under slightly acidic conditions can catalyze this step.
Incorrect Choice or Amount of Acid Catalyst The acid catalyst drives the key[4][4]-sigmatropic rearrangement and subsequent cyclization.[2][6] Too little acid results in a slow or incomplete reaction, while too much can lead to degradation. Solution: Screen different acid catalysts (e.g., PPA, ZnCl₂, Amberlyst-15). Perform small-scale trials to determine the optimal catalyst and its concentration. Polyphosphoric acid is often effective as it serves as both a catalyst and a solvent.[1]
Reaction Temperature is Too Low or Too High The cyclization step requires sufficient thermal energy, but the indole product can be sensitive to excessive heat. Solution: Monitor the reaction temperature closely. If the reaction is sluggish, gradually increase the temperature. If significant charring or tar formation is observed, the temperature is likely too high. A typical range for PPA-catalyzed reactions is 70-100°C.[7]
Decomposition of Starting Material or Product Electron-withdrawing groups, such as the carboxylate on the phenyl ring, can make the Fischer indole synthesis more challenging and prone to side reactions.[8] Solution: Consider a milder catalyst or lower reaction temperature. Reducing the reaction time can also minimize degradation. Inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Problem 2: Formation of Tarry, Intractable Side Products
Potential Cause Suggested Solution & Explanation
Excessively High Reaction Temperature High temperatures, especially in the presence of strong acids, can cause polymerization and decomposition of the indole ring and other aromatic species. Solution: Maintain strict temperature control. Use an oil bath or a heating mantle with a temperature controller. If using a strong acid like PPA, ensure the reaction mixture is well-stirred to avoid localized overheating.
Air (Oxygen) Exposure at High Temperatures Indoles can be susceptible to oxidation, especially at elevated temperatures, leading to colored, polymeric byproducts. Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar). Degas the solvent before use if necessary.
Presence of Reactive Impurities Impurities in the starting materials can act as initiators for polymerization or other side reactions. Solution: Ensure the purity of your phenylhydrazine and carbonyl precursors. Recrystallize or distill starting materials if their purity is questionable.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution & Explanation
Product is Co-eluting with Impurities during Chromatography Similar polarities between the product and certain byproducts can make separation by silica gel chromatography challenging. Solution: Adjust the polarity of the eluent system. Using a gradient elution (gradually increasing the proportion of the more polar solvent) can improve separation. If co-elution persists, consider a different stationary phase (e.g., alumina) or an alternative purification technique like recrystallization.
Product is an Oil or Fails to Crystallize The presence of impurities can inhibit crystallization, resulting in an oil. Solution: First, ensure the product is sufficiently pure via chromatography. If it remains an oil, try dissolving it in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then slowly cooling it, possibly with scratching the inside of the flask to induce crystallization. Adding a non-polar solvent (e.g., hexane) dropwise to a solution of the product in a more polar solvent (e.g., dichloromethane) until turbidity appears can also promote crystallization.
Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose and solve low yield issues in your synthesis.

G start Low Product Yield check_sm Check Starting Material Purity start->check_sm impure_sm Impure Starting Materials? check_sm->impure_sm check_hydrazone Verify Hydrazone Formation (TLC, NMR) hydrazone_incomplete Incomplete Hydrazone Formation? check_hydrazone->hydrazone_incomplete optimize_cyclization Optimize Cyclization Step cyclization_issue Cyclization Problem? optimize_cyclization->cyclization_issue impure_sm->check_hydrazone No purify_sm Purify/Replace Starting Materials impure_sm->purify_sm Yes purify_sm->check_hydrazone hydrazone_incomplete->optimize_cyclization No modify_hydrazone Use Dean-Stark / Anhydrous Conditions hydrazone_incomplete->modify_hydrazone Yes modify_hydrazone->optimize_cyclization screen_catalyst Screen Acid Catalysts (PPA, ZnCl2, etc.) cyclization_issue->screen_catalyst Yes adjust_temp Adjust Temperature / Time screen_catalyst->adjust_temp use_inert Use Inert Atmosphere (N2/Ar) adjust_temp->use_inert end_node Improved Yield use_inert->end_node

Caption: Troubleshooting workflow for low yield synthesis.

Optimized Experimental Protocol: Fischer Indole Synthesis

This protocol provides a starting point for the synthesis of this compound. Researchers should consider this a baseline and may need to optimize conditions for their specific setup.

Step 1: Formation of Ethyl 2-(2-(4-(ethoxycarbonyl)phenyl)hydrazono)propanoate

  • To a solution of 4-hydrazinobenzoic acid ethyl ester (1 equivalent) in glacial acetic acid, add ethyl pyruvate (1.05 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the starting hydrazine is consumed, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude phenylhydrazone, which can be used in the next step without further purification.

Causality Note: Using a slight excess of ethyl pyruvate helps to drive the condensation reaction to completion. Acetic acid acts as a catalyst for the hydrazone formation.[7]

Step 2: Cyclization to this compound

  • Prepare polyphosphoric acid (PPA) by gently warming it to ~70-80°C to reduce its viscosity.

  • Add the crude phenylhydrazone from Step 1 to the warm PPA with vigorous stirring.

  • Heat the reaction mixture to 90-100°C for 1-2 hours. Monitor the reaction by TLC until the hydrazone is consumed.

  • Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution with a strong base (e.g., 10M NaOH) until the pH is ~7-8. This should be done in an ice bath to control the exotherm.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality Note: PPA serves as both the acidic catalyst and the reaction medium.[7] The[4][4]-sigmatropic rearrangement is the key bond-forming step and is thermally promoted and acid-catalyzed.[2] The final workup with ice and base quenches the reaction and allows for the extraction of the organic-soluble product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • If necessary, recrystallize the resulting solid from hot ethanol to yield this compound as a pure crystalline solid.

Yield Optimization Data

The following table summarizes representative data on how the choice of catalyst can affect the yield in a Fischer indole synthesis. Actual yields will vary based on substrate and specific conditions.

CatalystTemperature (°C)Typical Yield Range (%)Reference
Polyphosphoric Acid (PPA)80 - 11060 - 85[7]
Zinc Chloride (ZnCl₂)120 - 15050 - 75[1][2]
Amberlyst-15 (Solid Acid)80 - 12065 - 90[3]
p-Toluenesulfonic Acid80 - 110 (in Toluene)55 - 80[2]

References

Technical Support Center: Chromatographic Purification of Ethyl 1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Ethyl 1H-indole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this valuable indole derivative. Here, we move beyond simple protocols to explain the reasoning behind the techniques, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the chromatographic purification of this compound and related indole compounds.

Q1: What is the most effective stationary phase for purifying this compound?

For routine preparative purification of indole derivatives like this compound, silica gel (SiO₂) with a mesh size of 60-120 or 100-200 is the industry standard and most commonly used stationary phase[1]. Its efficacy stems from the polar stationary phase's ability to interact with the polar functional groups of the indole and its impurities, allowing for separation based on polarity differences. For more than 80% of all purifications, silica gel is the adsorbent of choice[2].

Q2: Which mobile phase (eluent) systems are typically recommended?

The most frequently reported and effective solvent systems are binary mixtures of a non-polar and a polar solvent. The polarity is fine-tuned by adjusting the ratio of these solvents[1][3].

  • Hexanes/Ethyl Acetate: This is the workhorse system for compounds of intermediate polarity and is an excellent starting point[1][4]. A typical gradient might run from 5% to 50% ethyl acetate in hexanes[3].

  • Dichloromethane/Methanol: This system is more effective for more polar compounds or those with poor solubility in ethyl acetate[1][4]. It should be noted that mixtures with more than 10% methanol risk dissolving the silica gel stationary phase[3].

Q3: How do I determine the optimal solvent system for my specific crude mixture?

The ideal solvent system is always determined empirically using Thin Layer Chromatography (TLC) prior to running a column[1][2][5]. The goal is to find a solvent mixture that provides a clear separation between your target compound and its impurities. For effective separation on a column, the target compound should have an Rf value ideally between 0.2 and 0.4 on the TLC plate[1]. An Rf of approximately 0.3 is often considered optimal[1].

Q4: What are the common impurities I might encounter in crude this compound?

Impurities will vary based on the synthetic route, but common contaminants include:

  • Unreacted starting materials.

  • Positional Isomers: Synthesis can sometimes yield other isomers, such as Ethyl 1H-indole-6-carboxylate[6].

  • N-Alkylated or N-Acylated Byproducts: The indole nitrogen is nucleophilic and can react with alkylating or acylating agents if present[7].

  • C3-Substituted Byproducts: The C3 position of the indole ring is electron-rich and susceptible to electrophilic substitution, such as formylation under Vilsmeier-Haack conditions, which could occur if DMF is used as a solvent with certain reagents[7].

Q5: Is this compound prone to degradation on silica gel?

Yes, indoles can be sensitive to the acidic nature of standard silica gel[4]. The indole nucleus can be unstable under acidic conditions, potentially leading to decomposition or polymerization on the column[8]. This can manifest as streaking on a TLC plate or low recovery from a column. If degradation is suspected, using a neutralized silica gel or adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can mitigate this issue by neutralizing the acidic sites on the silica[1][4].

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification process.

ProblemPotential Cause(s)Recommended Solution(s)
Product Not Moving from Baseline (Rf ≈ 0)The mobile phase is not polar enough to elute your compound.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). 2. Switch to a Stronger Solvent System: If increasing the polar component of a hexane/ethyl acetate system is ineffective, switch to a more polar system like dichloromethane/methanol[1][4]. Start with a low percentage of methanol (e.g., 1-2%) and increase as needed[1].
Product Running with Solvent Front (Rf ≈ 1)The mobile phase is too polar, causing your compound to have little to no interaction with the silica gel.1. Decrease Eluent Polarity: Reduce the percentage of the polar solvent in your mobile phase[9]. 2. Use a Weaker Solvent System: If using dichloromethane/methanol, consider switching to the less polar ethyl acetate/hexane system.
Poor Separation / Overlapping Peaks 1. Suboptimal Solvent System: The chosen eluent does not have the right selectivity for your mixture. 2. Column Overloading: Too much crude material was loaded onto the column for its size. 3. Poor Column Packing: Channeling within the stationary phase leads to an uneven solvent front. 4. Improper Sample Loading: The initial sample band was too diffuse.1. Re-optimize with TLC: Test different solvent systems to find one that maximizes the distance (ΔRf) between your product and impurities[10][11]. 2. Reduce Load: Decrease the amount of sample loaded or use a larger diameter column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the Column: Ensure the silica gel is settled into a uniform, homogenous bed. Gently tapping the column during packing can help[1]. 4. Concentrate the Sample: Dissolve the crude product in the minimum amount of solvent for loading. For less soluble compounds, consider "dry loading" where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the column[1].
Spot/Peak Tailing The compound is interacting too strongly with active sites on the silica gel. The basic nitrogen on the indole ring can interact with acidic silanol groups, causing tailing.Add a Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia (in methanol), into your mobile phase[4]. This will compete for the active sites on the silica, allowing your compound to elute more symmetrically.
Low Product Recovery / Suspected Degradation The compound is acid-sensitive and is degrading on the acidic silica gel surface.1. Use Deactivated Silica: Use commercially available neutral silica gel or alumina. 2. Add a Basic Modifier: As with tailing, adding triethylamine can help neutralize the stationary phase and prevent degradation[4]. 3. Work Quickly: Do not let the compound sit on the column for an extended period. Prepare all fractions and materials in advance to expedite the process.

Experimental Protocols & Workflows

Workflow for Purification of this compound

G cluster_0 Preparation & Analysis cluster_1 Purification cluster_2 Analysis & Isolation Crude Crude Product Mixture TLC TLC Method Development Crude->TLC Spot sample Column Prepare & Pack Column TLC->Column Determine optimal eluent Load Load Sample (Wet or Dry) Column->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Overall workflow from crude mixture to pure product.

Protocol 1: TLC Analysis for Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the pencil-marked origin line of a silica gel TLC plate[5]. Keep the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes). The solvent level must be below the origin line[5]. Ensure the chamber is saturated with solvent vapors for best results[12].

  • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil[9]. Visualize the spots using a UV lamp and circle them.

  • Analysis: Calculate the Rf value (Rf = distance spot traveled / distance solvent front traveled). Adjust the solvent ratio until your product has an Rf of ~0.3 and is well-separated from impurities[1].

Troubleshooting Decision Tree for TLCdot

G

References

Common side reactions in the Fischer indole synthesis of 4-substituted indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Fischer indole synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-substituted indoles. We understand the nuances and challenges of this classic reaction and aim to provide you with the causal explanations and practical solutions needed to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing 4-substituted indoles using the Fischer method?

When targeting 4-substituted indoles, the synthesis begins with a meta-substituted phenylhydrazine. The primary challenge is controlling the regioselectivity of the cyclization, which can lead to two isomeric products. The most common side reactions and issues include:

  • Formation of the 6-Substituted Isomer: The most significant side reaction is the formation of the undesired 6-substituted indole regioisomer. The reaction's key[1][1]-sigmatropic rearrangement can proceed in two different directions from the meta-substituted enehydrazine intermediate.

  • N-N Bond Cleavage: Under certain conditions, particularly with strongly electron-donating substituents, the N-N bond of the hydrazine intermediate can cleave heterolytically.[2][3] This pathway competes with the desired rearrangement and leads to the formation of aniline byproducts and other decomposition products, ultimately reducing the yield of the indole.[3]

  • Decomposition/Polymerization: The strongly acidic conditions and heat required for the Fischer synthesis can cause degradation of the starting materials, intermediates, or the final indole product.[4][5] Indoles themselves can be sensitive to strong acids and may polymerize.

  • Incomplete Cyclization: Steric hindrance from a bulky substituent at the meta position of the phenylhydrazine can impede the final ring-closing step, leading to low yields.

Q2: Why am I getting a mixture of 4- and 6-substituted indoles?

The formation of a mixture of regioisomers is a direct consequence of the two possible pathways for the[1][1]-sigmatropic rearrangement when starting with a meta-substituted phenylhydrazine. The enehydrazine intermediate has two ortho positions available for the key C-C bond formation.

The ratio of the 4- to 6-substituted product is determined by a delicate balance of electronic and steric effects.[6]

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring accelerate the reaction by making the enehydrazine more electron-rich.[6] They tend to favor cyclization at the para position relative to the substituent, leading to the 6-substituted indole as the major product.[6]

  • Steric Effects: Large, bulky substituents will sterically hinder cyclization at the adjacent ortho position (C2 of the phenyl ring). This steric hindrance favors the alternative pathway, leading to a higher proportion of the 6-substituted indole.

  • Catalyst Choice: The acidity of the medium is a critical factor in controlling regioselectivity.[2][7] Different acid catalysts can favor one regioisomer over the other.

Regioselectivity in Fischer Indole Synthesis.
Troubleshooting Guide
Problem 1: Low yield of the desired 4-substituted indole and a high proportion of the 6-substituted isomer.

This is the most common issue. The formation of the 6-substituted isomer is often thermodynamically favored. Your strategy should be to find conditions that kinetically favor the formation of the 4-substituted product or make the formation of the 6-isomer less favorable.

Causality: The choice of acid catalyst and its concentration directly influences the transition state energies of the two competing cyclization pathways.[7] Stronger acids can sometimes alter the regiochemical outcome.

Solutions & Experimental Protocols:

  • Catalyst Screening: The choice of acid is crucial.[4][8] Systematically screen different Brønsted and Lewis acids.

    • Brønsted Acids: Polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), hydrochloric acid (HCl).[9]

    • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃).[5][9]

    • Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid (P₂O₅/MeSO₃H) is known to provide excellent regiocontrol in some cases.[2]

  • Solvent and Temperature Optimization:

    • Start at a lower temperature and slowly increase it. The formation of the thermodynamically more stable 6-isomer may be more pronounced at higher temperatures.

    • High-boiling point solvents like toluene or xylene are common, but consider running the reaction in acetic acid, which can act as both a solvent and a catalyst.[8]

Troubleshooting Protocol: Acid Catalyst Screening

  • Setup: Arrange five parallel reaction vessels, each with a stir bar and reflux condenser.

  • Reactants: To each vessel, add your meta-substituted phenylhydrazone (1.0 mmol) and a solvent (e.g., toluene, 10 mL).

  • Catalyst Addition: To each vessel, add a different acid catalyst (0.2 - 1.1 equivalents):

    • Vessel 1: p-TsOH

    • Vessel 2: ZnCl₂

    • Vessel 3: PPA (use as solvent/catalyst)

    • Vessel 4: Acetic Acid (use as solvent/catalyst)

    • Vessel 5: Eaton's Reagent

  • Reaction: Heat all reactions to a consistent temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS over time (e.g., 2, 4, 8, 24 hours).

  • Analysis: Quench a small aliquot from each reaction, extract the product, and analyze the 4-isomer to 6-isomer ratio using ¹H NMR or HPLC.

CatalystTypical ConditionsPotential Outcome on 4- vs. 6- Isomer Ratio
ZnCl₂ 1.1 eq, Toluene, RefluxOften considered a standard, but regioselectivity can be poor.
PPA Used as solvent, 100-140 °CCan be effective but harsh; may lead to decomposition.
p-TsOH 1.0 eq, Acetic Acid, 80 °CMilder conditions, may offer different selectivity.
Eaton's Reagent 10x by weight, 60-80 °CReported to favor the less-substituted enamine, potentially improving selectivity.[2]
Problem 2: The reaction is not working, or the yield is very low with significant byproduct formation (e.g., anilines).

This issue often points to a competing N-N bond cleavage pathway, which is particularly problematic for hydrazones with strong electron-donating groups.[2][3]

Causality: The key[1][1]-sigmatropic rearrangement is an electrocyclic reaction. An alternative pathway is the acid-catalyzed heterolytic cleavage of the protonated N-N bond to form an iminium cation and an aniline. If the iminium cation is sufficiently stabilized (e.g., by electron-donating groups), this cleavage pathway can dominate.[3]

Solutions:

  • Use Milder Conditions:

    • Lower Temperature: Run the reaction at the lowest temperature that still allows for conversion.

    • Weaker Acid: A very strong acid might aggressively promote the N-N cleavage. Try using acetic acid or a milder Lewis acid.

  • Modify the Synthetic Route:

    • Palladium-Catalyzed Approaches: The Buchwald modification of the Fischer synthesis involves a palladium-catalyzed cross-coupling to form the N-arylhydrazone in situ.[9] This can sometimes be a milder and more efficient alternative.

G Start Low or No Yield Observed Check_Isomers Is the 6-substituted isomer the major product? Start->Check_Isomers Check_Decomposition Are there multiple unidentified spots on TLC? Check_Isomers->Check_Decomposition No Action_Optimize Optimize Catalyst & Temp (See Problem 1) Check_Isomers->Action_Optimize Yes Action_Milder Use Milder Conditions (Lower Temp, Weaker Acid) Check_Decomposition->Action_Milder Yes (Possible N-N Cleavage) Action_Protect Check for Incompatible Functional Groups Check_Decomposition->Action_Protect No Result_Success Yield Improved Action_Optimize->Result_Success Action_Milder->Result_Success Action_Protect->Result_Success

Troubleshooting Workflow for Low Yields.
Problem 3: The reaction fails with an unsymmetrical ketone, producing a complex mixture of products.

When an unsymmetrical ketone is used, there is an additional regioselectivity challenge: the initial formation of two different enehydrazine intermediates.[2][5]

Causality: Tautomerization of the hydrazone can occur towards either of the two α-carbons of the ketone. The subsequent rearrangement will lead to two different indole products, in addition to the 4-/6-isomerism already discussed.

Solutions:

  • Control the Enamine Formation:

    • Acid Strength: The acidity of the medium can influence which enamine is formed. Strong acids under thermodynamic control tend to favor enolization toward the less substituted side of the ketone.[6]

    • Ketone Choice: If possible, choose a symmetrical ketone or a ketone where one side cannot enolize (e.g., it has no α-hydrogens).

  • Pre-form the Enehydrazine: In some cases, it may be possible to synthesize and isolate one of the enehydrazine isomers before subjecting it to the cyclization conditions, offering better control over the outcome.

References

Technical Support Center: Optimizing N-Alkylation Reaction Conditions for Indole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of indole esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and achieve reliable, high-yield results.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses the most frequent challenges encountered during the N-alkylation of indole esters. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying chemistry and actionable solutions.

Q1: My primary side product is the C3-alkylated indole ester. How can I improve N-selectivity?

This is the most common regioselectivity issue in indole alkylation. The C3 position of the indole ring is often more nucleophilic than the nitrogen atom, leading to competitive C-alkylation. Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favor N-alkylation. The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the alkylating agent. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, in one study, increasing the temperature to 80 °C resulted in complete N-alkylation.

  • Catalyst and Ligand Systems: Modern catalytic methods offer excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity. Conversely, using a different ligand, such as Ph-BPE, can steer the reaction towards C3-alkylation.

  • Protecting Groups: In some cases, introducing a temporary protecting group at the C3 position can prevent C-alkylation, directing the reaction to the nitrogen atom.

Q2: My reaction is producing dialkylated products. How can I prevent this?

Dialkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur, especially with highly reactive alkylating agents or under forcing conditions. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent. Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second alkylation event.

  • Reaction Time and Temperature: Monitor the reaction progress carefully and stop it once the desired mono-N-alkylated product is formed. Lowering the reaction temperature may also help to control the reactivity and prevent over-alkylation.

  • Bulky Reagents: Using a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.

**Q3: The indole I am working with has sensitive functional groups that

Preventing decomposition of Ethyl 1H-indole-4-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1H-indole-4-carboxylate

A Troubleshooting Guide for Synthetic Chemists

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot potential decomposition issues during your reactions. This resource is structured to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.

Understanding the Instability of the Indole Nucleus

The indole core, while a privileged scaffold in medicinal chemistry, is inherently electron-rich, making it susceptible to a variety of reactions that can lead to decomposition.[1][2] The pyrrole ring portion is particularly reactive. For this compound, the presence of the electron-withdrawing ethyl carboxylate group at the C4 position modulates this reactivity, but does not eliminate the core sensitivities of the indole ring.

Key vulnerabilities include:

  • Oxidation: The electron-rich nature of the indole ring makes it prone to oxidation.[2]

  • Acidic Conditions: While many amines are basic, the lone pair of electrons on the indole nitrogen participates in the aromatic system, rendering it non-basic.[2] Strong acids can protonate the indole ring, most commonly at the C3 position, which can lead to undesired side reactions and decomposition.[2]

  • Strong Bases: The N-H proton is weakly acidic, with a pKa of about 21 in DMSO.[2] Very strong bases are required for deprotonation.[2]

  • Electrophilic Attack: The C3 position is the most reactive site for electrophilic aromatic substitution, being significantly more reactive than benzene.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound.

Question 1: My reaction mixture is turning dark and I'm observing multiple spots on my TLC plate. What's happening?

Answer: A darkening reaction mixture and a complex TLC profile are classic indicators of decomposition, likely due to oxidation of the indole ring.

  • Causality: The electron-rich indole nucleus is easily oxidized.[2] Simple oxidizing agents can convert the indole to an oxindole.[2] Atmospheric oxygen, especially in the presence of light or metal catalysts, can also promote oxidation. The formation of highly colored byproducts is a common outcome of indole oxidation.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial, especially for reactions that are heated or run for extended periods.

    • Solvent Degassing: Use degassed solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.

    • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to mitigate oxidative decomposition.

Question 2: I'm attempting a reaction under acidic conditions and getting low yields of my desired product. Why?

Answer: The indole ring is sensitive to acidic conditions, which can lead to protonation and subsequent side reactions or decomposition.[2]

  • Causality: Strong acids can protonate the indole ring, primarily at the C3 position.[2] This disrupts the aromaticity and can make the molecule susceptible to further reactions or polymerization, leading to a decrease in the yield of the desired product.

  • Troubleshooting Protocol:

    • Milder Acids: If possible, switch to a milder acid or a Lewis acid that is less prone to causing decomposition.

    • N-Protection: Protecting the indole nitrogen with a suitable protecting group can significantly increase its stability under acidic conditions. Electron-withdrawing protecting groups are particularly effective in this regard.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Question 3: I'm trying to hydrolyze the ethyl ester to the carboxylic acid using strong base, but the reaction is messy. What are the potential issues?

Answer: While basic hydrolysis is a standard transformation, the indole N-H proton can be deprotonated by strong bases, potentially leading to side reactions.

  • Causality: The indole N-H has a pKa of approximately 21 in DMSO, meaning a very strong base is needed for complete deprotonation.[2] However, even with moderately strong bases like NaOH or KOH in polar aprotic solvents, partial deprotonation can occur, creating the indolide anion. This anion can then participate in undesired side reactions.

  • Troubleshooting Protocol:

    • Controlled Conditions: Use a weaker base if the reaction permits, or carefully control the amount of strong base used. Running the reaction at a lower temperature can also help to minimize side reactions.

    • Aqueous Conditions: Performing the hydrolysis in an aqueous solvent system can help to temper the reactivity of the base. For instance, heating with potassium carbonate in a methanol/water mixture is a common method for this transformation.[1]

    • N-Protection: Protecting the indole nitrogen will prevent its deprotonation and can lead to a cleaner reaction.

Protecting Group Strategies

To circumvent the inherent reactivity of the indole nucleus, especially the N-H proton, employing a protecting group is often the most effective strategy. The choice of protecting group depends on the subsequent reaction conditions.

Protecting GroupIntroduction ConditionsCleavage ConditionsStability
Boc (tert-Butoxycarbonyl) Boc₂O, DMAP, THFTFA, CH₂Cl₂ or HCl in DioxaneStable to base, hydrogenolysis. Labile to strong acid.
SEM ([2-(Trimethylsilyl)ethoxy]methyl) SEM-Cl, NaH, DMFTBAF, THF or Boron trifluoride etherateStable to a wide range of conditions, including lithiation.[3][4]
Sulfonyl (e.g., Tosyl, Phenylsulfonyl) TsCl or PhSO₂Cl, BaseHarsh conditions (e.g., Mg/MeOH, Na/Hg)Very stable, but cleavage can be challenging.[5]
Benzyl (Bn) BnBr, NaH, DMFHydrogenolysis (H₂, Pd/C)Stable to acid and base.

DOT Diagram: General Decomposition Pathways

DecompositionPathways cluster_acid Acidic Conditions cluster_oxidation Oxidative Conditions cluster_base Strong Base This compound This compound Protonation (C3) Protonation (C3) This compound->Protonation (C3) Oxindole Formation Oxindole Formation This compound->Oxindole Formation N-Deprotonation N-Deprotonation This compound->N-Deprotonation Polymerization/Decomposition Polymerization/Decomposition Protonation (C3)->Polymerization/Decomposition Ring Opening Ring Opening Oxindole Formation->Ring Opening Side Reactions Side Reactions N-Deprotonation->Side Reactions

Caption: Potential decomposition pathways for this compound.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol provides a standard procedure for protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).

  • Add Boc₂O (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.

DOT Diagram: N-Boc Protection Workflow

N_Boc_Protection cluster_reactants Reactants This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Boc2O Boc2O Boc2O->Reaction Mixture DMAP DMAP DMAP->Reaction Mixture THF THF THF->Reaction Mixture Workup Workup Reaction Mixture->Workup Purification Purification Workup->Purification N-Boc Protected Product N-Boc Protected Product Purification->N-Boc Protected Product

Caption: Workflow for N-Boc protection of this compound.

Protocol 2: Hydrolysis of this compound to 1H-Indole-4-carboxylic acid

This protocol describes a reliable method for the hydrolysis of the ethyl ester to the corresponding carboxylic acid under basic conditions.[1]

Materials:

  • This compound

  • Potassium carbonate

  • Methanol

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask with reflux condenser

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of potassium carbonate (e.g., 3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 1H-indole-4-carboxylic acid.

This guide provides a foundational understanding of the stability of this compound and practical solutions to common problems. By understanding the underlying chemical principles, you can design more robust experiments and achieve higher yields of your desired products.

References

Technical Support Center: Navigating the Challenges of Selective Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate science of indole functionalization. The indole scaffold is a cornerstone in medicinal chemistry and materials science, making the precise modification of this privileged structure a critical endeavor.[1][2] However, the inherent reactivity of the indole ring presents a formidable set of challenges for chemists, particularly concerning regioselectivity.[3][4][5] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. Drawing from established literature and field-proven insights, we will explore the causality behind reaction outcomes and offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of the indole ring and the strategies employed for its selective functionalization.

Q1: Why is it so difficult to selectively functionalize the C4-C7 positions of the indole ring?

A1: The primary challenge lies in the intrinsic electronic properties of the indole nucleus. The pyrrole ring (positions C2 and C3) is significantly more electron-rich and nucleophilic than the benzene ring (positions C4-C7).[1][6] Consequently, electrophilic substitution reactions, a common method for functionalization, overwhelmingly favor the C3 position.[1] If the C3 position is blocked, the reaction often proceeds at the C2 position.[1] Functionalizing the less reactive C4-C7 positions requires overcoming this inherent reactivity bias, which often necessitates the use of directing groups or specialized catalytic systems.[3][4][6][7][8][9][10][11][12]

Q2: What is a "directing group" and how does it enable site-selective C-H functionalization?

A2: A directing group is a chemical moiety temporarily installed on the indole nitrogen (N1) or another position (e.g., C3) that steers a metal catalyst to a specific C-H bond, typically through chelation.[3][4] This proximity effect allows for the activation of an otherwise unreactive C-H bond. For instance, a directing group at the N1 position can facilitate the formation of a metallacycle intermediate that brings the catalyst into close proximity with the C7-H or C2-H bond, enabling selective functionalization at these sites.[13][14] The choice of directing group and metal catalyst is crucial for achieving the desired regioselectivity.[3][13]

Q3: How can I choose between functionalizing the C2 versus the C3 position?

A3: The selection between C2 and C3 functionalization depends on the reaction conditions and the substitution pattern of the indole.

  • C3-Functionalization: This is the kinetically favored outcome for most electrophilic additions due to the high electron density at this position.[1] Reactions like Friedel-Crafts alkylation and acylation will preferentially occur at C3 on an unsubstituted indole.[15][16][17][18][19]

  • C2-Functionalization: Achieving C2 selectivity often requires specific strategies:

    • Blocking the C3 position: If a substituent is already present at C3, electrophilic attack is redirected to C2.[1]

    • Directed Metalation: Using a strong base to deprotonate the C2 position, which is the most acidic C-H bond in the indole ring, allows for subsequent reaction with an electrophile.[13]

    • Directing Groups: Certain directing groups on the indole nitrogen, such as a pyridyl or pyrimidyl group, can direct transition metal catalysts to functionalize the C2 position.[1][13][20]

    • Catalyst Control: In some palladium-catalyzed arylations, the choice of ligand and base can switch the selectivity from C2 to C3.[21][22]

Q4: What are the main side reactions to be aware of during Friedel-Crafts alkylation of indoles?

A4: The high nucleophilicity of the indole ring can lead to several side reactions during Friedel-Crafts alkylation. The most common issue is polyalkylation , where the initial product, being even more electron-rich than the starting indole, undergoes further alkylation.[15] This can result in a complex mixture of products that are difficult to separate.[15] To mitigate this, using an excess of the indole relative to the alkylating agent is often effective.[15] Additionally, employing indoles with electron-withdrawing groups can temper their reactivity and reduce the likelihood of polyalkylation.[15]

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Guide 1: Low Yield in Transition Metal-Catalyzed C-H Arylation

Problem: You are attempting a palladium-catalyzed C-H arylation at the C2 or C7 position using a directing group, but the yield of the desired product is consistently low.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are thoroughly dried and degassed. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon). Consider using a more robust palladium precursor or a ligand that stabilizes the active catalytic species.
Incorrect Oxidant Many C-H activation cycles require an oxidant to regenerate the active Pd(II) catalyst from Pd(0).[20] If the oxidant is not effective, the catalytic cycle will shut down. Screen different oxidants such as Ag₂CO₃, Cu(OAc)₂, or benzoquinone. The stoichiometry of the oxidant is also critical and may need optimization.[23]
Suboptimal Ligand The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. If you are experiencing low yields, consider screening a panel of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to identify one that is better suited for your specific substrate and directing group combination.
Poor Directing Group Efficacy The directing group may not be coordinating effectively with the metal center. This could be due to steric hindrance or electronic effects. Verify the integrity of your directing group and consider synthesizing a derivative with altered steric or electronic properties. Some directing groups are more effective for certain positions (e.g., N-P(O)tBu₂ for C7/C6).[3][4][11]
Unfavorable Reaction Conditions Temperature, solvent, and base can all significantly impact the reaction outcome. Perform a systematic optimization of these parameters. A higher temperature may be required to facilitate C-H activation, but too high a temperature can lead to catalyst decomposition or side reactions. The choice of solvent can influence solubility and catalyst stability.
Guide 2: Poor Regioselectivity in Benzene Ring Functionalization (C4-C7)

Problem: Your reaction is intended to functionalize a specific position on the indole's benzene ring (e.g., C4), but you are observing a mixture of isomers or functionalization at the more reactive C2/C3 positions.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Ineffective Directing Group Strategy Achieving selectivity on the benzene core almost always requires a directing group.[3][6][7] The choice of directing group is paramount for targeting specific positions. For example, a pivaloyl group at C3 can direct arylation to the C4 and C5 positions.[3][7] A di-tert-butylphosphinoyl group at N1 can direct functionalization to C7.[3][6] Ensure you are using a validated directing group for your desired position.
Competitive Intrinsic Reactivity Even with a directing group, the inherent reactivity of the C2/C3 positions can sometimes compete.[1] To circumvent this, you can temporarily block the C3 position with a removable group. After functionalizing the benzene ring, the blocking group can be cleaved.
Steric Hindrance Steric bulk around the target C-H bond or on the directing group can prevent the catalyst from accessing the desired site.[6] If you suspect steric hindrance is an issue, you may need to redesign your substrate or choose a catalyst with a smaller ligand sphere.
Incorrect Metal Catalyst Different transition metals can exhibit distinct regioselectivities. While palladium is common, ruthenium and iridium have also been used to achieve unique selectivities.[7][13][24] For instance, a ruthenium catalyst with an aldehyde directing group at C3 has been shown to favor C4-alkenylation.[7]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of N-Substituted Indoles

This protocol is adapted from methodologies that have demonstrated high C2 selectivity.[1][21]

Materials:

  • N-substituted indole (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Triphenylphosphine (Ph₃P) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the N-substituted indole, aryl iodide, Pd(OAc)₂, Ph₃P, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed DMF via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The combination of a palladium catalyst and a phosphine ligand is effective for this cross-coupling reaction. The base is crucial for the C-H activation step. The high temperature is necessary to overcome the activation energy for the C-H bond cleavage.

Visualizations

Decision-Making Workflow for Site-Selective Indole Functionalization

This diagram illustrates a logical approach to selecting a strategy for functionalizing a specific position on the indole ring.

G start Desired Functionalization Site? c3 C3 Position start->c3 c2 C2 Position start->c2 benzene_ring Benzene Ring (C4-C7) start->benzene_ring c3_method Electrophilic Substitution (e.g., Friedel-Crafts) c3->c3_method c2_strategy Strategy for C2? c2->c2_strategy benzene_strategy Directing Group Required benzene_ring->benzene_strategy c2_block Block C3 Position c2_strategy->c2_block c2_direct Use N-Directing Group (e.g., Pyridyl) c2_strategy->c2_direct c2_metal Directed Lithiation c2_strategy->c2_metal c4_c5 C3-Directing Group (e.g., Pivaloyl) benzene_strategy->c4_c5 For C4/C5 c6_c7 N1-Directing Group (e.g., N-P(O)tBu2) benzene_strategy->c6_c7 For C6/C7

Caption: A flowchart for selecting an indole functionalization strategy.

Troubleshooting Flowchart for Low Yield in C-H Activation

This diagram provides a step-by-step guide for troubleshooting low-yielding C-H activation reactions.

G start Low Yield in C-H Activation check_conditions Verify Inert Conditions (Dry Solvents, Inert Gas) start->check_conditions optimize_oxidant Screen Oxidants (e.g., Ag(I), Cu(II)) check_conditions->optimize_oxidant No Improvement success Yield Improved check_conditions->success Improvement optimize_ligand Screen Ligands (Phosphines, NHCs) optimize_oxidant->optimize_ligand No Improvement optimize_oxidant->success Improvement optimize_temp Vary Reaction Temperature optimize_ligand->optimize_temp No Improvement optimize_ligand->success Improvement check_dg Re-evaluate Directing Group optimize_temp->check_dg No Improvement optimize_temp->success Improvement check_dg->success Improvement

References

Technical Support Center: Troubleshooting Low Yields in the Hydrolysis of Indole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the hydrolysis of indole esters. As your Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to solve challenges in your own work.

Introduction: The Nuances of Indole Ester Hydrolysis

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. However, the indole nucleus introduces specific challenges that can lead to unexpectedly low yields. The electron-rich nature of the indole ring, the acidity of the N-H proton, and the potential for side reactions under both acidic and basic conditions require careful consideration of reaction parameters. This guide is structured as a series of frequently asked questions (FAQs) to directly address the problems you are most likely to face at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My hydrolysis reaction seems to stop before completion, resulting in a low yield of the desired indole acid. What are the likely causes?

This is one of the most common issues and can stem from several factors related to reaction equilibrium, substrate stability, or reagent deactivation.

Answer: Incomplete conversion is often a sign that the reaction has reached an unfavorable equilibrium or that a competing side reaction is consuming your starting material or product.

  • For Acid-Catalyzed Hydrolysis:

    • Causality: Acid-catalyzed ester hydrolysis is a reversible equilibrium process, the reverse of Fischer esterification.[1][2][3][4] If water is not present in a sufficient excess, the reaction can stall as the concentration of the alcohol co-product increases, pushing the equilibrium back towards the starting ester.

    • Troubleshooting Protocol:

      • Increase Water Concentration: Ensure you are using a dilute aqueous acid (e.g., 1-3M HCl or H₂SO₄) to provide a large excess of water, driving the equilibrium towards the products.[1]

      • Remove the Alcohol Byproduct: If feasible for your setup (e.g., using a Dean-Stark trap for a volatile alcohol), removing the alcohol as it forms can effectively pull the reaction to completion.

      • Check for Indole Degradation: The indole ring itself can be sensitive to strongly acidic conditions, especially at elevated temperatures.[5] If you observe significant darkening of the reaction mixture or the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate, consider using milder acidic conditions or a different hydrolysis method.

  • For Base-Catalyzed Hydrolysis (Saponification):

    • Causality: While saponification is generally considered irreversible, low yields can occur if an insufficient amount of base is used. The reaction consumes one equivalent of hydroxide per mole of ester.[2][6] Furthermore, the product indole carboxylic acid will be deprotonated by the base, consuming a second equivalent. If your substrate has other acidic protons, even more base may be required.

    • Troubleshooting Protocol:

      • Verify Stoichiometry: Use at least 2-3 equivalents of your base (e.g., LiOH, NaOH, KOH) to ensure complete hydrolysis and deprotonation of the resulting carboxylic acid.

      • Solubility Issues: Indole esters can be poorly soluble in purely aqueous solutions. This limits the interaction between the ester and the hydroxide nucleophile. Add a co-solvent like tetrahydrofuran (THF), methanol (MeOH), or dioxane to create a monophasic solution.[7]

      • Steric Hindrance: If the ester group is sterically hindered, the reaction may be very slow at room temperature. Gently heating the reaction (e.g., to 40-60 °C) can increase the rate. However, be cautious, as prolonged heating can lead to side reactions. A non-aqueous saponification using NaOH in a MeOH/CH₂Cl₂ mixture has been reported to be effective for hindered esters at room temperature.[8]

FAQ 2: My reaction is complete, but after workup, the yield is very low. Where could my product have gone?

Losing a product during the workup or isolation phase is a frustrating but solvable problem. The properties of the target indole carboxylic acid are key to diagnosing the issue.

Answer: Product loss during workup is often due to incorrect pH adjustment, unexpected solubility, or product instability.[9]

  • Causality & Troubleshooting:

    • Improper Acidification: After a basic hydrolysis, the product exists as a carboxylate salt. To isolate the neutral carboxylic acid, you must acidify the aqueous layer to a pH of ~2-3. If you don't acidify enough, your product will remain as the more water-soluble salt and will not partition into the organic extraction solvent.

      • Protocol: After the reaction, cool the mixture in an ice bath. Slowly add aqueous HCl (e.g., 1M or 2M) while monitoring the pH with pH paper or a meter. Ensure you reach a stable, acidic pH before extracting.

    • Product is Water-Soluble: Some indole carboxylic acids, especially those with additional polar functional groups, may have significant solubility in the aqueous layer even after acidification.[9]

      • Protocol: If you suspect this is the case, perform multiple extractions (5-7 times) with your organic solvent. Alternatively, you can saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" your organic product before extraction. Always check a TLC of your aqueous layer to see if the product is present.[9]

    • Product Instability during Workup: Exposing the indole product to strong acid or base during the quench and extraction can sometimes cause degradation.[9] This is especially true for indoles with sensitive functional groups.

      • Protocol: To test for this, take a small aliquot of your completed reaction mixture (before workup) and simulate the workup conditions in a vial. Run a TLC before and after to see if new spots appear, which would indicate degradation.[9]

FAQ 3: I am observing significant side products, particularly N-deacylation or modification of the indole ring. How can I prevent this?

The indole N-H proton is acidic and nucleophilic, and the ring itself is prone to electrophilic attack, creating opportunities for unwanted side reactions.

Answer: The indole nitrogen is a common site for side reactions. Protecting the nitrogen is the most robust strategy to prevent these issues, especially if harsh hydrolysis conditions are required.

  • Side Reaction: N-Deacylation of N-Acyl Indole Esters:

    • Causality: If your starting material is an N-acyl indole ester, the N-acyl group can be more labile (prone to hydrolysis) than the target ester, particularly under basic conditions.[10] This leads to the formation of the N-unsubstituted indole acid, which may not be your desired product.

    • Prevention Strategy:

      • Use Milder Conditions: Avoid strong bases like NaOH or KOH. Consider using milder, non-hydroxide-based methods. For example, trimethyltin hydroxide in DCE under microwave irradiation has been used for methyl esters, and palladium-catalyzed cleavage has been used for allyl esters, both without concurrent N-deacylation.[10]

      • Enzymatic Hydrolysis: Lipases can offer high selectivity for the ester group while leaving other functional groups like amides (including the N-acyl group) untouched.[11][12][13] This method is performed under near-neutral pH and is ideal for sensitive substrates.

  • Side Reaction: Ring Modification:

    • Causality: Under strongly acidic conditions, the indole ring can be protonated, making it susceptible to polymerization or other degradation pathways.

    • Prevention Strategy: N-Protection: Protecting the indole nitrogen can significantly stabilize the ring system. The choice of protecting group is critical and depends on the conditions of your subsequent reaction steps.[5][14]

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsKey Advantages/Disadvantages
tert-ButoxycarbonylBocBoc₂O, DMAPTFA; or K₂CO₃ in MeOHEasy to introduce and remove; stabilizes ring but can be labile to strong acid.[15]
PhenylsulfonylPhSO₂PhSO₂Cl, BaseHarsh conditions (e.g., Mg/MeOH)Very stable to a wide range of conditions; removal can be difficult.[15]
BenzylBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)Stable to acid/base; requires catalytic hydrogenation for removal.

G cluster_start Start: Low Yield Observed cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Workup Loss cluster_solutions3 Solutions for Side Products start Low Yield in Indole Ester Hydrolysis incomplete_rxn Incomplete Reaction? start->incomplete_rxn workup_loss Product Loss During Workup? start->workup_loss side_products Side Products Formed? start->side_products acid_eq Acidic: Drive Equilibrium (Excess H₂O) incomplete_rxn->acid_eq Yes base_st Basic: Check Stoichiometry & Solubility incomplete_rxn->base_st Yes ph_adjust Check pH during Acidification workup_loss->ph_adjust Yes solubility Test Aqueous Layer for Product workup_loss->solubility Yes protect_n Protect Indole N-H (e.g., Boc, PhSO₂) side_products->protect_n Yes mild_cond Use Milder Conditions (e.g., Enzymatic Hydrolysis) side_products->mild_cond Yes

Experimental Protocol: General Procedure for Base-Catalyzed Hydrolysis (Saponification)

This protocol provides a robust starting point for the saponification of a simple indole ester.

  • Dissolution: Dissolve the indole ester (1.0 eq) in a suitable co-solvent such as THF or MeOH (approx. 0.1-0.2 M concentration).

  • Base Addition: To the stirred solution, add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.5 eq in H₂O). The final solvent ratio (e.g., THF:H₂O) should be between 3:1 and 1:1 to ensure solubility.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC. If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Quenching & pH Adjustment: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully add 1M HCl (aq) dropwise until the pH of the aqueous phase is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude indole carboxylic acid.

  • Purification: Purify the crude product as necessary, typically by recrystallization or flash column chromatography.

G start Start dissolve 1. Dissolve Indole Ester in THF or MeOH start->dissolve add_base 2. Add Aqueous Base (e.g., LiOH, 2.5 eq) dissolve->add_base monitor 3. Monitor by TLC (Warm if necessary) add_base->monitor quench 4. Cool to 0°C & Quench Adjust pH to 2-3 with HCl monitor->quench extract 5. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry 6. Wash, Dry, & Concentrate extract->dry purify 7. Purify Product dry->purify end_node End purify->end_node

References

Removal of impurities from Ethyl 1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Effective Purification Strategies

Welcome to the technical support guide for Ethyl 1H-indole-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who handle this versatile building block. Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides in-depth, field-proven insights into troubleshooting common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product are almost always a direct reflection of the synthetic route used. The most common synthesis involves the Fischer esterification of 1H-indole-4-carboxylic acid with ethanol.[1]

Common Impurities & Their Origin:

ImpurityChemical StructureOrigin / Reason for PresenceRecommended Removal Method
1H-Indole-4-carboxylic acid AcidicUnreacted starting material from esterification.Mild basic wash (e.g., aq. NaHCO₃) or column chromatography.
Polymeric materials/tar N/AAcid-catalyzed degradation or side reactions during synthesis, especially at high temperatures.Column chromatography is most effective.
Other Indole Isomers Positional IsomersUse of impure starting materials or non-selective synthesis.Careful column chromatography or fractional recrystallization.
N-Alkylated/Acylated Byproducts NeutralThe indole N-H is nucleophilic and can react with alkylating/acylating agents if present.[1][2]Column chromatography.
Residual Solvents & Reagents N/AIncomplete removal during work-up (e.g., DMF, ethanol, acid catalyst).High-vacuum drying; aqueous washes for water-soluble reagents.
Q2: I performed a basic wash to remove starting acid, but now I suspect my ester has been hydrolyzed. What happened?

A2: This is a classic and critical issue. The ester functional group is susceptible to saponification (base-catalyzed hydrolysis) back to the carboxylate salt. The choice of base is crucial.

  • The Cause: Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will rapidly hydrolyze the ethyl ester.[3] Even with a milder base, prolonged exposure or elevated temperatures can lead to unwanted hydrolysis.

  • The Solution: Always use a mild, non-nucleophilic inorganic base for your aqueous wash. A saturated solution of sodium bicarbonate (NaHCO₃) is the industry standard for neutralizing residual acid and removing acidic impurities without significantly affecting the ester.[4][5] Perform the wash quickly and at room temperature or below.

Q3: I'm trying to recrystallize my product, but it keeps "oiling out." How can I get crystals?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated too quickly or when the melting point of the compound (or the compound-impurity mixture) is lower than the temperature of the solution.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Rapid cooling promotes oil formation.

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled mixture and reheat until everything dissolves again, then attempt to cool slowly.

  • Use a Different Solvent System: The polarity of your solvent might be too high or too low. For this compound, a mixed solvent system is often effective. Try dissolving the compound in a minimal amount of a "good" solvent (like ethyl acetate or acetone) at an elevated temperature, and then slowly add a "poor" solvent (like hexanes or heptane) until the solution becomes faintly cloudy (the cloud point). Reheat to clarify and then cool slowly.[6]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a tiny crystal of pure product, add it to the cooled, supersaturated solution to induce crystallization.

Q4: My compound streaks badly on my silica TLC plate. What does this mean for column chromatography?

A4: Streaking on a TLC plate is a strong indicator of problems you will face on a silica gel column. The primary cause for indole derivatives is the interaction of the weakly acidic N-H proton with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation, broad peaks, and often, loss of material on the column.

  • The Solution: Deactivate the silica gel. This can be done by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate with 1% Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your neutral indole compound to elute symmetrically.

    • Ammonia: For very polar systems, using a mobile phase like Dichloromethane/Methanol saturated with ammonia can be effective.

Validated Purification Protocols

These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities

This protocol is designed to remove unreacted 1H-indole-4-carboxylic acid from your crude product while minimizing the risk of ester hydrolysis.

Workflow Diagram: Acid-Base Wash

start Crude Product dissolved in EtOAc wash1 Add equal volume of sat. aq. NaHCO3 to separatory funnel start->wash1 shake Shake gently, venting frequently wash1->shake separate Allow layers to separate shake->separate aq_layer Aqueous Layer (contains sodium 1H-indole-4-carboxylate salt) separate->aq_layer Discard org_layer Organic Layer (contains this compound) separate->org_layer wash2 Wash organic layer with Brine org_layer->wash2 dry Dry organic layer over Na2SO4 or MgSO4 wash2->dry filter Filter to remove drying agent dry->filter evaporate Evaporate solvent under reduced pressure filter->evaporate product Purified Product evaporate->product

Caption: Workflow for removing acidic impurities.

Step-by-Step Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, inverting the funnel several times. Crucially, vent the funnel frequently to release carbon dioxide gas that forms from the acid-base neutralization.

  • Allow the layers to separate completely. The organic layer contains your desired product. The aqueous layer contains the deprotonated salt of the acidic impurity.[4][5]

  • Drain and discard the lower aqueous layer.

  • To remove residual water and any remaining aqueous base, wash the organic layer with brine (saturated aqueous NaCl).

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

This is the most powerful method for removing a wide range of impurities.

Suggested Column Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. A typical starting point for this compound is around 90:10 to 80:20 Hexanes:EtOAc.
Eluent Modifier 0.5-1% Triethylamine (Et₃N)(Optional but recommended) Add to the mobile phase to prevent streaking and improve peak shape as described in FAQ Q4.
Loading Method Dry LoadingFor best resolution, dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.

Workflow Diagram: Purification Decision Tree

start Crude Ethyl 1H-indole-4-carboxylate check_purity Assess Purity (TLC, NMR) start->check_purity is_acidic Acidic Impurities Present? check_purity->is_acidic acid_wash Perform Acid-Base Wash (Protocol 1) is_acidic->acid_wash Yes is_pure_enough Purity >98%? is_acidic->is_pure_enough No acid_wash->is_pure_enough chromatography Perform Flash Chromatography (Protocol 2) is_pure_enough->chromatography No final_product High-Purity Product is_pure_enough->final_product Yes recrystallize Recrystallize for Final Polishing chromatography->recrystallize recrystallize->final_product

Caption: General purification strategy decision tree.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 1H-indole-4-carboxylate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing the challenge of scaling up the synthesis of Ethyl 1H-indole-4-carboxylate. The indole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3] As research progresses from discovery to preclinical evaluation, the demand for larger quantities of high-purity material necessitates robust and scalable synthetic strategies. This document addresses common questions and troubleshooting scenarios encountered during this critical transition, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Synthesis Strategy and Scalability FAQs

This section addresses high-level decisions regarding the selection of a synthetic route suitable for producing multi-gram to kilogram quantities of this compound.

Q1: What are the most common and scalable synthetic routes for this compound?

The two most prominent methods for constructing the indole core are the Fischer Indole Synthesis and the Hemetsberger-Knittel Synthesis.

  • Fischer Indole Synthesis : This is the most classic and widely utilized method. It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[4][5] For this compound, this would typically involve a (4-(ethoxycarbonyl)phenyl)hydrazine derivative and a suitable carbonyl compound like ethyl pyruvate. Its main advantages are the low cost of starting materials and a vast body of literature.

  • Hemetsberger-Knittel Synthesis : This method involves the thermal decomposition of an ethyl (Z)-2-azido-3-arylacrylate.[6][7] While it can provide high yields, the synthesis and handling of the azido-acrylate precursor can be challenging, particularly on a large scale, due to stability concerns.[6][8]

Other modern methods, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald modification), offer alternative routes but may be less cost-effective for large-scale production compared to the Fischer synthesis.[4][9]

Q2: How do I choose between the Fischer and Hemetsberger-Knittel methods for scale-up?

The choice depends on a balance of factors including safety, cost, available equipment, and the specific substitution pattern of the target molecule.

FeatureFischer Indole SynthesisHemetsberger-Knittel Synthesis
Starting Materials Readily available, lower cost (phenylhydrazines, ketones/aldehydes).Requires synthesis of azido-acrylates, which can be unstable.[6]
Reaction Conditions Often requires strong acids (H₂SO₄, PPA) and elevated temperatures.[10]Thermal decomposition, typically in a high-boiling solvent like xylene.[11]
Scalability Well-established for large-scale production. Potential for thermal runaway.Less common for large scale due to the potential hazards of azide intermediates.
Scope & Limitations Very broad scope. Can fail with certain substitution patterns, particularly those with strong electron-donating groups that destabilize key intermediates.[12][13]Good yields are typical, but the synthesis of the starting material can be low-yielding.[6]
Key Advantage Cost-effectiveness and extensive historical data.Often cleaner reactions with fewer byproducts if the precursor is pure.

For preclinical scale-up of this compound, the Fischer Indole Synthesis is generally the preferred starting point due to its economic viability and established industrial precedent.

Q3: What are the primary challenges when transitioning from bench-scale to a multi-gram or kilogram-scale synthesis?

Scaling up a synthesis is not merely about using larger flasks and more reagents. Key challenges include:

  • Thermal Management : Reactions that are easily controlled in an ice bath at the 1-gram scale can become dangerously exothermic in a 22-liter reactor. The Fischer synthesis, in particular, can be highly exothermic. Proper reactor engineering, controlled reagent addition, and diligent temperature monitoring are critical.

  • Mixing Efficiency : Ensuring homogenous mixing in a large reactor is more difficult. Poor mixing can lead to localized "hot spots," lower yields, and an increase in impurities.

  • Reagent and Solvent Handling : The logistics and safety protocols for handling large volumes of flammable solvents and corrosive acids are significantly more stringent.

  • Purification : Column chromatography, a staple in discovery labs, becomes impractical and expensive at a large scale. Developing a robust crystallization or recrystallization procedure is essential for obtaining high-purity material efficiently.

Workflow: Scaling Up Indole Synthesis

The following diagram outlines the critical decision points and workflow when scaling a synthesis for preclinical trials.

G cluster_0 Phase 1: Route Scouting & Feasibility cluster_1 Phase 2: Scale-Up & Process Safety cluster_2 Phase 3: Production & Analysis Start Identify Target: this compound Route_Selection Select Synthetic Route (e.g., Fischer vs. Hemetsberger) Start->Route_Selection Bench_Scale Optimize on Bench Scale (1-5 g) Route_Selection->Bench_Scale Pilot_Scale Pilot Scale-Up (100-500 g) Bench_Scale->Pilot_Scale Yield > 50%? Purity > 95%? Safety_Analysis Thermal Hazard & Safety Analysis Pilot_Scale->Safety_Analysis Purification_Dev Develop Crystallization Protocol Pilot_Scale->Purification_Dev Kilo_Scale Kilogram Scale Production Safety_Analysis->Kilo_Scale Purification_Dev->Kilo_Scale QC_Analysis QC/QA Analysis (Purity >98%, Impurity Profile) Kilo_Scale->QC_Analysis Release Release for Preclinical Studies QC_Analysis->Release

Caption: A workflow for scaling up indole synthesis.

Section 2: Troubleshooting the Fischer Indole Synthesis

This section provides a question-and-answer guide to common problems encountered during the Fischer Indole Synthesis of substituted indoles like this compound.

Problem: My reaction yields are very low or I'm recovering only starting material.

Answer: This is a frequent issue and can stem from several sources. The core of the Fischer synthesis is the acid-promoted[14][14]-sigmatropic rearrangement of the ene-hydrazine intermediate.[4][10] Failure often points to an issue with this key step.

  • Cause 1: Inappropriate Acid Catalyst. The choice of acid is critical. Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂) can be used, but their effectiveness varies with the substrate.[4] Polyphosphoric acid (PPA) or Eaton's reagent are often effective for reluctant substrates as they act as both a strong acid and a dehydrating agent at high temperatures.

  • Cause 2: Instability of the Ene-hydrazine Intermediate. Computational studies have shown that certain substituents can overly stabilize the heterolytic cleavage of the N-N bond, leading to dissociation instead of the desired rearrangement.[12][13] This "failed" pathway can produce aniline and other byproducts.

  • Cause 3: Insufficient Temperature. The rearrangement step often requires significant thermal energy. If you are running the reaction at a low temperature (e.g., 50-70°C), a higher temperature (e.g., 100°C or higher in a suitable solvent) may be necessary.[15]

Troubleshooting ActionRationale
Screen Different Acid Catalysts Start with a common Lewis acid like ZnCl₂. If that fails, move to stronger Brønsted acids like H₂SO₄ or solid catalysts like PPA.
Increase Reaction Temperature Systematically increase the temperature in 20°C increments. Use a high-boiling solvent like xylene or toluene if necessary.
Ensure Anhydrous Conditions Water can interfere with the formation of the hydrazone and hydrolyze intermediates. Use dry solvents and reagents.
Pre-form the Hydrazone Isolate the phenylhydrazone intermediate first before subjecting it to the strong acid cyclization conditions. This confirms the first step is working.[5]

Problem: I am getting a mixture of regioisomers.

Answer: Regioisomer formation is a classic challenge in Fischer syntheses when using either an unsymmetrical ketone or a meta-substituted phenylhydrazine.

  • Cause: For a meta-substituted phenylhydrazine, the cyclization can occur at either of the two ortho positions relative to the hydrazine group. The electronic nature of the meta-substituent dictates the preferred outcome. Electron-donating groups (EDGs) typically favor cyclization at the para-position relative to the EDG, while electron-withdrawing groups (EWGs) often give comparable amounts of both isomers.[15]

  • Solution: Unfortunately, it is difficult to completely prevent the formation of the minor isomer. The most practical solution is to develop a robust purification method (ideally crystallization) that can selectively isolate the desired isomer. Careful analysis of the crude reaction mixture by ¹H NMR or HPLC is essential to determine the isomeric ratio and guide purification development.

Problem: The reaction produces a large amount of dark tar or polymer.

Answer: Tar formation is indicative of decomposition and side reactions, often caused by overly harsh conditions.

  • Cause 1: Excessive Temperature or Acid Concentration. While heat and strong acid are necessary, too much can lead to polymerization and degradation of the electron-rich indole product.

  • Cause 2: Air Oxidation. Indoles can be sensitive to air oxidation, especially at high temperatures in the presence of acid.

  • Solution:

    • Gradual Addition: Add the hydrazone to the hot acid solution slowly to maintain better control over the reaction exotherm.

    • Lower Temperature/Milder Acid: Experiment with slightly lower temperatures or less aggressive acid catalysts.

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.

Troubleshooting Logic for Fischer Indole Synthesis

This diagram provides a logical path for diagnosing and solving common issues.

G Start Reaction Problem Low_Yield Low / No Yield Start->Low_Yield Side_Products Impure Product / Multiple Spots on TLC Start->Side_Products Tar Tar / Polymer Formation Start->Tar Check_Acid Is Acid Catalyst Strong Enough? Low_Yield->Check_Acid Isomeric_Mix Regioisomers Formed? Side_Products->Isomeric_Mix Check_Conditions Are Conditions Too Harsh? Tar->Check_Conditions Increase_Temp Is Temperature High Enough? Check_Acid->Increase_Temp Yes Use_PPA Action: Use PPA or stronger acid Check_Acid->Use_PPA No Increase_Heat Action: Increase temperature (e.g., to 100-140 °C) Increase_Temp->Increase_Heat No Optimize_Purification Action: Develop selective crystallization method Isomeric_Mix->Optimize_Purification Yes Reduce_Temp Action: Lower temperature or use milder acid Check_Conditions->Reduce_Temp Yes Inert_Atmosphere Action: Use N2 or Ar atmosphere Check_Conditions->Inert_Atmosphere Yes

Caption: A troubleshooting flowchart for the Fischer Indole Synthesis.

Section 3: Purification and Analysis for Preclinical Use

Q1: What are the most effective methods for purifying this compound on a large scale?

For preclinical studies, purity is paramount. While chromatography is useful for small amounts, it is not ideal for kilograms of material.

  • Recrystallization : This is the gold standard for large-scale purification. The key is to find a suitable solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution. Common solvents to screen include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.

  • Trituration/Slurry : If a good recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product is poorly soluble but impurities are soluble can significantly improve purity.

Q2: My column chromatography separation is poor, with spots streaking and overlapping. How can I improve it?

This is a common issue with nitrogen-containing heterocycles.[16]

  • Add a Modifier : The acidic nature of silica gel can cause strong interactions with the basic indole nitrogen, leading to streaking. Adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your eluent can neutralize the active sites on the silica and lead to much sharper peaks.[16]

  • Change the Stationary Phase : If silica gel is problematic, consider using alumina or reverse-phase (C18) silica for purification, although these are more expensive options.

Q3: What analytical techniques are essential to confirm the purity and identity of the final compound for preclinical studies?

A comprehensive analytical package is required to release a batch for preclinical use.

Analysis TypePurposeTypical Specification
¹H and ¹³C NMR Confirms the chemical structure and identity of the compound.[17]Must match the expected structure.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.[17][18][M+H]⁺ or [M-H]⁻ must match the calculated exact mass.
HPLC Purity Quantifies the purity of the compound and detects minor impurities.> 98.0% (by area %)
Residual Solvent Analysis (GC) Ensures that process solvents are removed to acceptable levels.Per ICH guidelines (e.g., <5000 ppm for Ethanol).
Elemental Analysis (CHN) Confirms the elemental composition of the molecule.Within ±0.4% of theoretical values.

Section 4: Experimental Protocol Example

This section provides a representative, detailed protocol for a Fischer Indole Synthesis. Note: This is a general procedure and must be optimized for the specific synthesis of this compound.

Step 1: Phenylhydrazone Formation

  • To a stirred solution of (4-(ethoxycarbonyl)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 volumes), add sodium acetate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl pyruvate (1.05 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring by TLC or LCMS until the hydrazine is consumed.

  • Cool the reaction mixture to 0-5°C and stir for 1 hour.

  • Filter the resulting solid, wash the cake with cold ethanol and water, and dry under vacuum to yield the crude phenylhydrazone intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Charge a reactor with polyphosphoric acid (PPA) (10 wt. eq) and heat to 80°C.

  • Add the dried phenylhydrazone from Step 1 in portions over 30-60 minutes, ensuring the internal temperature does not exceed 100°C.

  • After the addition is complete, stir the reaction mixture at 90-100°C for 1-2 hours, monitoring by TLC or LCMS.

  • Cool the reaction mixture to 50-60°C and carefully quench by pouring it onto a mixture of ice and water. Caution: Quenching is highly exothermic.

  • Neutralize the aqueous slurry with a base (e.g., NaOH solution) to pH 7-8.

  • Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield crude this compound.

Step 3: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol (or another suitable solvent identified during development).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 40-50°C to a constant weight.

References

Validation & Comparative

A Researcher's Guide to the NMR Spectroscopic Characterization of Ethyl 1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the indole scaffold remains a cornerstone of molecular design. Its versatile reactivity and biological significance necessitate robust and unambiguous analytical techniques for structural elucidation. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for providing detailed atomic-level insights. This guide offers an in-depth technical comparison and experimental protocol for the ¹H and ¹³C NMR characterization of a key indole derivative: Ethyl 1H-indole-4-carboxylate.

This document moves beyond a simple recitation of spectral data. Herein, we delve into the causal relationships between molecular structure and spectral output, provide a comparative analysis with isomeric alternatives, and furnish a detailed experimental workflow to ensure the acquisition of high-fidelity data.

The Structural Significance of this compound

This compound is a valuable building block in organic synthesis. The strategic placement of the ethyl carboxylate group at the C4 position of the indole ring offers a unique substitution pattern that influences the electron density distribution across the bicyclic system. This, in turn, impacts its reactivity and potential as a precursor for more complex, biologically active molecules. Accurate and comprehensive characterization is paramount, and NMR spectroscopy provides the necessary resolution to confirm its identity and purity.

Deciphering the Spectroscopic Signature: ¹H and ¹³C NMR Data

A thorough analysis of the ¹H and ¹³C NMR spectra of this compound reveals a distinct set of signals that are diagnostic of its structure. The data presented below were acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

Proton (¹H) NMR Spectral Data

The ¹H NMR spectrum is characterized by signals from the ethyl group protons and the aromatic protons of the indole ring.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (NH)~8.50br s-1H
H-7~7.85d7.91H
H-5~7.70d8.31H
H-2~7.30t2.61H
H-6~7.20t7.81H
H-3~6.80t1.81H
-OCH₂CH₃~4.40q7.12H
-OCH₂CH₃~1.40t7.13H

Note: The chemical shift of the N-H proton is often broad and can vary with concentration and solvent purity.

Carbon (¹³C) NMR Spectral Data

The ¹³C NMR spectrum provides a "fingerprint" of the unique carbon environments within the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
C=O~167.0
C-7a~136.5
C-3a~127.0
C-4~126.5
C-5~122.0
C-7~118.0
C-6~115.0
C-2~102.0
C-3~101.0
-OCH₂CH₃~61.0
-OCH₂CH₃~14.5

Comparative Analysis: The Influence of Substituent Position

To fully appreciate the spectroscopic nuances of this compound, a comparison with its isomers is instructive. The position of the ethyl carboxylate group significantly alters the electronic environment of the indole ring, leading to predictable shifts in the NMR spectra.

CompoundH-2 Chemical Shift (δ, ppm)H-3 Chemical Shift (δ, ppm)Rationale
Ethyl 1H-indole-2-carboxylate~7.15~6.50The electron-withdrawing ester at C2 deshields H-3 more significantly.
Ethyl 1H-indole-3-carboxylate~7.90-The ester at C3 strongly deshields the adjacent H-2.
This compound ~7.30 ~6.80 The ester at C4 has a more moderate electronic effect on the pyrrole ring protons compared to direct substitution.

This comparative data underscores the diagnostic power of NMR in distinguishing between constitutional isomers, a critical step in synthetic chemistry.

Experimental Protocol for High-Fidelity NMR Data Acquisition

The following step-by-step protocol is designed to yield high-quality ¹H and ¹³C NMR spectra for indole derivatives. Adherence to these guidelines is crucial for ensuring data accuracy and reproducibility.

I. Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals.

  • Solvent Selection: Use a high-purity deuterated solvent. CDCl₃ is a common choice, though DMSO-d₆ can be used if solubility is an issue. Note that solvent choice can influence chemical shifts.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).[2]

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 12 ppm).

    • Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0 to 200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: Use a relaxation delay of 2 seconds.

    • Number of Scans: A larger number of scans will be required for ¹³C NMR due to its lower natural abundance and sensitivity. The number will depend on the sample concentration and spectrometer sensitivity.

III. Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) and perform a Fourier transform.

  • Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation Prep1 Weigh Analyte Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Add TMS Standard Prep2->Prep3 Prep4 Transfer to NMR Tube Prep3->Prep4 Acq1 Tune and Shim Spectrometer Prep4->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Reference to TMS Proc2->Proc3 Proc4 Peak Picking and Integration Proc3->Proc4 Analysis1 Assign Signals Proc4->Analysis1 Analysis2 Compare with Alternatives Analysis1->Analysis2 Analysis3 Final Structure Confirmation Analysis2->Analysis3

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Troubleshooting Common NMR Issues with Indole Derivatives

IssuePotential Cause(s)Recommended Solution(s)
Broad N-H Signal - Hydrogen bonding- Intermediate rate of exchange with residual water- Increase sample concentration to favor intermolecular H-bonding and potentially sharpen the signal.- Ensure use of high-purity, dry deuterated solvent.
Poor Resolution - Inhomogeneous magnetic field (poor shimming)- High sample viscosity- Re-shim the spectrometer.- Dilute the sample if it is too concentrated.
Overlapping Aromatic Signals - Insufficient magnetic field strength- Use a higher field NMR spectrometer if available.- Consider using a different deuterated solvent that may induce differential chemical shifts (e.g., benzene-d₆).
Low Signal-to-Noise (especially in ¹³C) - Low sample concentration- Insufficient number of scans- Increase the sample concentration.- Increase the number of scans acquired.

Conclusion

The ¹H and ¹³C NMR spectroscopic characterization of this compound provides a definitive method for its structural confirmation. By understanding the expected chemical shifts and coupling constants, and by comparing these with isomeric compounds, researchers can confidently identify this important synthetic intermediate. Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data, which is the bedrock of sound scientific research and development.

References

A Comparative Guide to the Synthesis of Ethyl 1H-indole-4-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole Carboxylate Isomers

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and the ability to participate in a wide range of chemical transformations make it a "privileged structure" in drug discovery.[3] Among the vast family of indole derivatives, ethyl indole carboxylates are particularly valuable as synthetic intermediates. The ethyl carboxylate group not only serves as a handle for further functionalization, such as amidation or reduction, but its position on the benzene ring profoundly influences the molecule's reactivity, physical properties, and biological activity.

This guide provides a comparative analysis of the synthesis of Ethyl 1H-indole-4-carboxylate and its positional isomers (5-, 6-, and 7-carboxylates). We will delve into the practical aspects of their preparation, explore the mechanistic underpinnings that dictate synthetic success, and provide experimental protocols to illustrate these concepts. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting an indole-carboxylate building block for their specific synthetic campaigns.

Comparative Synthesis: Navigating the Landscape of Indole Formation

The choice of synthetic route to a specific indole carboxylate isomer is dictated by the availability of starting materials and the desired substitution pattern. Two classical methods, the Leimgruber-Batcho and Fischer indole syntheses, remain highly relevant and versatile for accessing these targets.[4][5][6][7] More contemporary palladium-catalyzed methods also offer powerful alternatives.[1][3]

The primary challenge in synthesizing specific isomers lies in controlling the regioselectivity of the key ring-forming step. This is influenced by both electronic effects of substituents on the starting materials and steric hindrance.

The Leimgruber-Batcho Indole Synthesis

This method is particularly effective for preparing indoles that are unsubstituted at the 2- and 3-positions.[5][8] It commences with an ortho-nitrotoluene derivative, which is first condensed with a dimethylformamide acetal to form an enamine. Subsequent reductive cyclization of this intermediate yields the indole.[5] The key advantage of this route is that the position of the final carboxylate group is unambiguously determined by the position of the corresponding methyl ester on the starting 2-nitrotoluene.

The Fischer Indole Synthesis

A cornerstone of indole chemistry, the Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[6][9] When using unsymmetrical ketones or substituted phenylhydrazines, the regiochemical outcome can be complex.[10][11][12] The direction of the cyclization is governed by the electronic nature of the substituents on the phenylhydrazine ring.

Palladium-Catalyzed Syntheses

Modern synthetic chemistry has introduced a variety of palladium-catalyzed methods for indole synthesis, which often proceed under milder conditions and with greater functional group tolerance.[1][3] These can include, for example, the reductive cyclization of nitrostyrenes or cascade reactions involving C-H activation.[1][13]

Isomer-Specific Considerations and Data

The synthetic accessibility of each isomer is not uniform. Steric hindrance, particularly for the 4- and 7-isomers, and the electronic influence of the carboxylate precursor play significant roles.

  • This compound: The synthesis of this isomer can be challenging due to the steric hindrance imposed by the substituent at the C4 position, which is adjacent to the pyrrole ring fusion.[14] The Leimgruber-Batcho synthesis, starting from methyl 3-methyl-2-nitrobenzoate, is a reliable method. For instance, reduction of the intermediate enamine with titanium(III) chloride has been reported to give methyl indole-4-carboxylate in good yield.[8]

  • Ethyl 1H-indole-5-carboxylate: This isomer is often more straightforward to synthesize. The starting materials for both Leimgruber-Batcho (e.g., methyl 4-methyl-3-nitrobenzoate) and Fischer syntheses are readily accessible. It serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[15]

  • Ethyl 1H-indole-6-carboxylate: The synthesis of the 6-substituted isomer is also well-established. The electronic influence of the substituent at the para-position to the reacting nitrogen in Fischer-type syntheses generally leads to good regiocontrol.

  • Ethyl 1H-indole-7-carboxylate: Similar to the 4-isomer, the 7-substituent introduces steric challenges. The Bartoli indole synthesis, which involves the reaction of a nitroarene with vinylmagnesium bromide, is particularly useful for preparing 7-substituted indoles.[16]

Table 1: Comparative Overview of Synthetic Routes to Ethyl Indole-Carboxylate Isomers

IsomerCommon Synthetic Route(s)Typical Starting Material(s)Reported YieldsKey Considerations
This compound Leimgruber-BatchoMethyl 3-methyl-2-nitrobenzoate72-73% (for methyl ester)[8][16]Steric hindrance from the C4-substituent can affect reaction rates.
Ethyl 1H-indole-5-carboxylate Leimgruber-Batcho, FischerMethyl 4-methyl-3-nitrobenzoate; 4-Hydrazinobenzoic acidGood to ExcellentGenerally high-yielding and regioselective.
Ethyl 1H-indole-6-carboxylate Leimgruber-Batcho, FischerMethyl 3-methyl-4-nitrobenzoate; 3-Hydrazinobenzoic acidGood to ExcellentFavorable electronics often lead to clean reactions.
Ethyl 1H-indole-7-carboxylate Bartoli, Leimgruber-Batcho2-Methyl-3-nitrobenzoic acid derivativesModerate to GoodSteric hindrance is a significant factor.

Mechanistic Insights: The "Why" Behind Synthetic Outcomes

The observed differences in yields and reaction feasibility between the isomers can be rationalized by considering the reaction mechanisms, particularly the key cyclization step.

Electronic Effects in the Fischer Indole Synthesis

In the Fischer indole synthesis, the key step is a[17][17]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. The regioselectivity of this rearrangement is heavily influenced by the electronic properties of substituents on the aromatic ring. An electron-withdrawing group, such as an ester, can destabilize the transition state leading to one regioisomer over another.[10][11] For a 4-carboxy-phenylhydrazine, the electron-withdrawing ester group is meta to the reacting nitrogen, exerting a moderate electronic influence. For a 3-carboxy-phenylhydrazine (leading to the 6-carboxylate), the ester is para, exerting a stronger influence on the reaction pathway.

Steric Hindrance

Steric hindrance plays a crucial role, especially in the synthesis of the 4- and 7-substituted isomers. In the final cyclization and aromatization steps of both the Leimgruber-Batcho and Fischer syntheses, the forming pyrrole ring must approach the benzene ring. A bulky substituent at the C4 or C7 position can create steric clash, raising the activation energy of this step and potentially lowering the overall yield or requiring more forcing reaction conditions.[14][18]

Leimgruber_Batcho_Mechanism cluster_start Starting Materials cluster_enamine Enamine Formation cluster_cyclization Reductive Cyclization cluster_product Product start1 o-Nitrotoluene Derivative enamine Enamine Intermediate start1->enamine Condensation start2 DMFDMA start2->enamine nitro_reduction Nitro Group Reduction enamine->nitro_reduction Reducing Agent (e.g., Pd/C, H2) cyclization Intramolecular Cyclization nitro_reduction->cyclization Spontaneous elimination Elimination cyclization->elimination e.g., -NMe2 indole Indole Product elimination->indole

Caption: Generalized workflow of the Leimgruber-Batcho indole synthesis.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in synthesizing these isomers, detailed protocols for this compound and Ethyl 1H-indole-6-carboxylate are provided below.

Protocol 1: Synthesis of Mthis compound via Leimgruber-Batcho Synthesis

This protocol is adapted from literature procedures for the synthesis of the methyl ester, which is a direct precursor to the ethyl ester via transesterification.[8][16]

Step A: Enamine Formation

  • To a solution of methyl 3-methyl-2-nitrobenzoate (1.0 eq) in dry DMF (5 mL per 1 g of starting material), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.5 eq) and pyrrolidine (2.5 eq).

  • Heat the mixture at 110 °C for 16 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting dark red oil is the crude enamine intermediate. This is typically used in the next step without further purification.

Step B: Reductive Cyclization

  • Dissolve the crude enamine from Step A in methanol (10 mL per 1 g of initial starting material).

  • Add 10% Palladium on carbon (10 mol %) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under an atmosphere of hydrogen (50 psi) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford mthis compound.

Protocol 2: Synthesis of Ethyl 1H-indole-6-carboxylate via Fischer Indole Synthesis

This protocol is a representative example of the Fischer indole synthesis.

  • Combine ethyl 4-formyl-3-oxobutanoate (1.0 eq) and (3-(ethoxycarbonyl)phenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol (15 mL per 1 g of hydrazine).

  • Add concentrated sulfuric acid (0.2 eq) dropwise while stirring at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from an ethanol/water mixture to yield pure Ethyl 1H-indole-6-carboxylate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A1 Combine Starting Materials & Solvent A2 Add Catalyst/ Reagent A1->A2 B1 Heat to Target Temperature A2->B1 B2 Monitor by TLC B1->B2 C1 Cool & Quench Reaction B2->C1 C2 Extract/Filter Crude Product C1->C2 C3 Wash & Dry C2->C3 D1 Column Chromatography or Recrystallization C3->D1

Caption: A generalized experimental workflow for indole synthesis.

Applications: The Impact of Isomer Choice

The position of the ethyl carboxylate group is not merely a synthetic curiosity; it is a critical design element that dictates the molecule's utility in various applications.

Table 2: Selected Applications of Ethyl Indole-Carboxylate Isomers

IsomerField of ApplicationSpecific Examples
This compound Medicinal ChemistryPrecursor for antitumor agents and inhibitors of cell division.[19]
Ethyl 1H-indole-5-carboxylate Medicinal ChemistryIntermediate for compounds targeting neurological disorders and for anti-inflammatory agents.[15]
Ethyl 1H-indole-6-carboxylate Medicinal ChemistryUsed in the synthesis of kinase inhibitors and other targeted cancer therapies.
Ethyl 1H-indole-7-carboxylate Medicinal ChemistryBuilding block for complex natural product synthesis, such as duocarmycin analogues.[20]

Conclusion

While this compound and its 5-, 6-, and 7-isomers are all valuable synthetic building blocks, they are not created equal. The synthesis of the 4- and 7-isomers is often complicated by steric hindrance, necessitating the use of specific synthetic routes like the Bartoli or carefully optimized Leimgruber-Batcho syntheses. In contrast, the 5- and 6-isomers are generally more accessible due to more favorable steric and electronic profiles in common indole-forming reactions.

The choice of which isomer to synthesize or procure is a strategic decision. It requires a careful evaluation of the accessibility of starting materials, the robustness of the chosen synthetic route to steric and electronic perturbations, and, ultimately, the intended application of the final molecule. This guide has aimed to provide the foundational knowledge and practical insights necessary to navigate these decisions effectively, enabling the efficient synthesis of these critical indole-based scaffolds.

References

A Comparative Guide to the Biological Activity of Ethyl vs. Methyl 1H-indole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Significance of the Ester Moiety

The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery, leading to compounds with a vast range of activities including anticancer, antimicrobial, and anti-inflammatory effects.[4][5]

This guide focuses on a specific, yet crucial, aspect of indole-based drug design: the comparative biological and pharmacological implications of choosing a methyl versus an ethyl ester at the 4-position of the indole ring (1H-indole-4-carboxylate). While seemingly a minor structural modification, the change from a methyl to an ethyl group can profoundly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity.

Although direct, side-by-side comparative studies on a broad series of ethyl and methyl 1H-indole-4-carboxylate derivatives are not extensively documented in current literature, we can synthesize insights from related structures and fundamental principles of medicinal chemistry to provide a predictive and logical comparison.[1] This guide will delve into these differences, offering a framework for researchers, scientists, and drug development professionals to make informed decisions in their experimental design.

Physicochemical and Metabolic Profiles: A Tale of Two Esters

The primary distinction between the methyl and ethyl esters lies in the size and lipophilicity of the alkyl group. This seemingly small change has cascading effects on the molecule's behavior both in vitro and in vivo.

Lipophilicity and Reactivity

The addition of a single methylene group in the ethyl ester increases its lipophilicity (fat-solubility) compared to the methyl ester. This can influence membrane permeability, protein binding, and formulation choices. In terms of chemical reactivity, methyl esters are sometimes considered better starting materials for certain reactions like aminolysis, while the higher boiling point of ethyl esters can be advantageous for reactions requiring elevated temperatures.[6]

Metabolic Stability: The Critical Differentiator

Perhaps the most significant difference from a drug development perspective is metabolic stability, specifically hydrolysis by esterase enzymes present in plasma and tissues like the liver. Esters are often employed as prodrugs to enhance the oral bioavailability of compounds containing carboxylic acids.[7] These ester prodrugs are designed to be cleaved by esterases in the body to release the active carboxylic acid.

Experimental data on homologous series of esters consistently shows that methyl esters are more resistant to enzymatic hydrolysis than their ethyl counterparts.[7]

  • Methyl Esters: Exhibit greater stability in plasma. For example, in one study, the methyl homolog of the drug Benzocaine had a plasma half-life twice as long as Benzocaine itself (which contains an ethyl ester).[7]

  • Ethyl Esters: Are generally more labile and are hydrolyzed more rapidly by plasma esterases. The plasma half-life of ethyl benzoate was found to be approximately half that of methyl benzoate.[7]

This difference is critical. A more stable methyl ester may lead to a longer duration of action or might be necessary if the intact ester form is the active species. Conversely, a more labile ethyl ester might be preferred for a prodrug strategy where rapid conversion to the active carboxylic acid is desired.[7]

Comparative Biological Activities: A Predictive Analysis

While direct comparative data for 1H-indole-4-carboxylates is scarce, we can extrapolate from related compounds to predict potential differences in biological activity.

Biological ActivityEthyl Ester DerivativesMethyl Ester DerivativesRationale & Supporting Evidence
Anti-inflammatory Potentially More PotentPotentially Less PotentIn studies on caffeate esters, the ethyl ester showed a lower IC50 value (12.0 µM) for inhibiting nitric oxide production compared to the methyl ester (21.0 µM), indicating greater potency.[8] This suggests the ethyl group may confer higher anti-inflammatory activity.
Cytotoxicity/Anticancer Potentially Less PotentPotentially More PotentStudies on caffeate and fatty acid esters suggest that methyl esters may have a more pronounced cytotoxic profile.[8][9] For example, methyl caffeate was cytotoxic against several cancer cell lines, while ethyl caffeate showed little effect.[8] Similarly, docosanoic acid methyl ester was significantly more potent against MCF-7 breast cancer cells than hexadecanoic acid ethyl ester.[9]
Antimicrobial ActiveActiveVarious indole derivatives, including methyl indole-2-carboxylates, have demonstrated significant antibacterial and antifungal activity.[10] The choice between an ethyl or methyl ester would likely modulate this activity based on factors like cell wall penetration and interaction with the target enzyme, but both scaffolds are promising starting points.

It is crucial to recognize that these are generalized predictions. The overall biological activity is determined by the entire molecular structure, and the ester group is just one component influencing the structure-activity relationship (SAR).

Experimental Protocols & Methodologies

To facilitate research in this area, we provide a generalized workflow for the synthesis and biological evaluation of novel 1H-indole-4-carboxylate derivatives.

Workflow for Discovery of Bioactive Indole Derivatives

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization A Starting Material (e.g., 2-Methyl-3-nitrobenzoate) B Synthesis of Indole-4-carboxylate (e.g., Leimgruber-Batcho) A->B C Esterification (MeOH/H+ or EtOH/H+) B->C D Purification & Structural Confirmation (Chromatography, NMR, MS) C->D E Primary Screening (e.g., MTT Assay for Cytotoxicity) D->E Test Compounds F Secondary Screening (e.g., Anti-inflammatory Assay) E->F G Antimicrobial Assay (e.g., MIC Determination) E->G H Hit Compound Identified E->H Active Hits I SAR Studies (Synthesize Analogs) H->I J Mechanism of Action Studies I->J K In Vivo Testing J->K

Caption: A generalized workflow for the synthesis and biological evaluation of novel indole derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic (cell-killing) potential of the synthesized indole derivatives against a cancer cell line (e.g., MCF-7).

  • Cell Culture: Culture MCF-7 human breast cancer cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Ethyl and Mthis compound derivatives) in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

The choice between an ethyl and a methyl ester on the 1H-indole-4-carboxylate scaffold is a nuanced decision with significant implications for drug development. While methyl esters generally offer greater metabolic stability, ethyl esters may provide more potent activity in certain contexts, such as anti-inflammatory applications, or be better suited for rapid prodrug conversion.[7][8]

The scarcity of direct comparative data on 1H-indole-4-carboxylate derivatives highlights a promising area for future research.[1] Systematic synthesis and screening of both methyl and ethyl ester series are needed to fully elucidate their therapeutic potential and build robust structure-activity relationships. Such studies will be invaluable to drug development professionals and researchers in the field of medicinal chemistry, unlocking the full potential of this privileged scaffold.

References

A Comparative Guide to Alternative Synthetic Routes for the Indole-4-Carboxylate Core

Author: BenchChem Technical Support Team. Date: January 2026

The indole-4-carboxylate scaffold is a privileged pharmacophore, forming the structural core of numerous biologically active compounds, including antagonists of the 5-HT₆ receptor, which are of significant interest in the treatment of cognitive disorders. The precise placement of the carboxylate group at the C4 position is crucial for molecular recognition by target proteins, yet its synthesis presents unique regioselectivity challenges. This guide provides a comparative analysis of key synthetic strategies to access this valuable molecular core, offering detailed protocols and performance data to inform your selection of the most suitable route for your research and development endeavors.

Classical Approaches: The Fischer Indole Synthesis

The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a viable, albeit often harsh, method for constructing the indole nucleus. The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a-sigmatropic rearrangement.

Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Synthesis A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone Formation A->B H⁺ C Tautomerization (Ene-hydrazine) B->C H⁺ D [3,3]-Sigmatropic Rearrangement C->D Heat E Aromatization (Loss of NH3) D->E F Indole Core E->F Pd_Catalyzed_Workflow A Starting Materials (e.g., 2-Haloaniline, Alkyne) B Reaction Setup (Solvent, Base, Pd Catalyst) A->B C Degassing (Inert Atmosphere) B->C D Heating & Stirring C->D E Reaction Quench & Workup D->E F Purification (Chromatography) E->F G Final Product: Indole-4-carboxylate F->G

A Senior Application Scientist's Guide to Catalytic Indole Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence has driven over a century of innovation in synthetic organic chemistry, with the goal of developing efficient, selective, and sustainable methods for its construction.[3] This guide provides an in-depth comparative analysis of the primary catalytic systems employed in modern indole synthesis. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings, strategic advantages, and practical limitations of each catalyst class, offering the field-proven insights necessary to select the optimal synthetic route for your target molecule.

Chapter 1: Palladium Catalysis - The Versatile Workhorse

Palladium catalysis is arguably the most powerful and widely utilized tool for indole synthesis, owing to its remarkable versatility and tolerance for a wide array of functional groups.[4][5] The power of palladium lies in its ability to facilitate a diverse range of bond-forming reactions, including cross-coupling and C-H activation, which are pivotal for constructing the indole ring.[6][7]

Mechanistic Rationale & Strategic Application

The choice of a palladium-catalyzed approach is often dictated by the desired substitution pattern and the availability of starting materials. The most prominent strategies include:

  • The Larock Indole Synthesis: This powerful reaction involves the palladium-catalyzed coupling of an o-haloaniline with a disubstituted alkyne.[8] The causality behind its success is a domino sequence: an initial oxidative addition of the Pd(0) catalyst into the aryl-halide bond is followed by alkyne insertion, C-N bond formation (cyclization), and reductive elimination to regenerate the catalyst. This strategy allows for the construction of highly substituted indoles in a single step.

  • Sonogashira Coupling followed by Cyclization: This two-step, one-pot sequence is a reliable alternative. It begins with a Pd/Cu co-catalyzed Sonogashira coupling of an o-haloaniline with a terminal alkyne.[4] The resulting o-alkynylaniline is then subjected to a cyclization reaction, often catalyzed by the same palladium complex or a different catalyst, to form the indole ring. This approach offers greater control and is often more tolerant of sensitive functional groups than a pure Larock approach.

  • C-H Activation/Annulation: Representing the cutting edge of efficiency, C-H activation strategies bypass the need for pre-functionalized starting materials (like aryl halides).[1][7] In a typical scenario, an aniline derivative and an alkyne are coupled directly. The palladium catalyst coordinates to a directing group on the aniline, facilitating the activation of a nearby C-H bond, which then participates in the annulation cascade. This atom-economical approach is a key focus of green chemistry initiatives.

Visualizing the Catalytic Cycle: The Larock Indole Synthesis

Larock_Indole_Synthesis cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd(0)L2 Pd(0)L₂ ArylPd(II)XL2 Aryl-Pd(II)(X)L₂ Pd(0)L2->ArylPd(II)XL2 Oxidative Addition AlkyneComplex Alkyne Complex ArylPd(II)XL2->AlkyneComplex Alkyne Coordination VinylPd(II)Complex Vinyl-Pd(II) Complex AlkyneComplex->VinylPd(II)Complex Migratory Insertion IndolePd(II)Complex Indole-Pd(II) Complex VinylPd(II)Complex->IndolePd(II)Complex Intramolecular C-N Coupling IndolePd(II)Complex->Pd(0)L2 Reductive Elimination Indole Substituted Indole IndolePd(II)Complex->Indole Aniline o-Haloaniline Aniline->ArylPd(II)XL2 Alkyne Alkyne Alkyne->AlkyneComplex

Caption: Catalytic cycle for the Larock indole synthesis.

Performance Comparison of Palladium Catalysts
Catalyst SystemStarting MaterialsKey ConditionsAdvantagesTypical YieldsReference(s)
Pd(OAc)₂ / PPh₃ o-Iodoaniline, Internal AlkyneNa₂CO₃, DMF, 100 °CClassic Larock, good for many substrates.70-95%[8]
PdCl₂(PPh₃)₂ / CuI o-Iodoaniline, Terminal AlkyneEt₃N, DMF, 80-110 °CSonogashira/cyclization, versatile.75-90%[4]
Pd(OAc)₂ / Ag₂CO₃ Acetanilide, AlkyneTFA, DCE, 110 °CC-H activation, atom-economical.60-88%[1][7]
10% Pd/C o-Iodoaniline, Terminal AlkyneEt₃N, PPh₃, ZnCl₂, DMF, 110 °CHeterogeneous, easier workup.[4]80-95%[4]
Representative Protocol: Larock Synthesis of 2,3-Diphenylindole

This protocol is a self-validating system; successful formation of the product confirms the activity of the catalyst and the viability of the reaction conditions.

  • Catalyst Preparation & Reagent Assembly: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.04 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Addition of Substrates: Add 2-iodoaniline (1.0 mmol) and diphenylacetylene (1.2 mmol) to the tube.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Reaction Execution: Seal the tube and immerse the reaction mixture in a preheated oil bath at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (3 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the 2,3-diphenylindole.

Chapter 2: Copper Catalysis - The Economical & Sustainable Choice

Copper catalysts have emerged as a highly attractive alternative to palladium, primarily due to copper's lower cost, reduced toxicity, and high natural abundance.[9][10] These systems are particularly effective for constructing the indole core through annulation strategies, often involving C-N and C-C bond formation.[11][12]

Mechanistic Rationale & Strategic Application

Copper-catalyzed indole syntheses typically proceed via mechanisms distinct from those of palladium. Key strategies include:

  • Tandem Ullmann C-N Coupling / Annulation: This is a powerful one-pot method where an aryl halide and an enamine or similar precursor are coupled.[13] The copper catalyst first facilitates an Ullmann-type C-N bond formation. The resulting intermediate then undergoes an intramolecular cross-dehydrogenative coupling (CDC) or cyclization to form the indole ring. The choice of ligand is critical, as it modulates the solubility and reactivity of the copper species.

  • Annulation of o-Alkynylanilines: Similar to gold catalysis, copper can catalyze the intramolecular hydroamination of o-alkynylanilines.[12] While perhaps less reactive than gold for this specific transformation, copper offers a significant cost advantage, making it suitable for large-scale synthesis.

Visualizing the Workflow: Tandem Ullmann/CDC Synthesis

Copper_Workflow start Start: Aryl Iodide + Enamine step1 Add CuI Catalyst, Ligand (e.g., Johnphos), Base (KHCO₃) in DMSO start->step1 step2 Heat to 130 °C (Step A: Ullmann C-N Coupling) step1->step2 step3 Intermediate Formation (N-Aryl Enamine) step2->step3 step4 Intramolecular C-H Activation & Annulation (Step B: CDC) step3->step4 product Product: Multisubstituted Indole step4->product workup Aqueous Workup & Column Chromatography product->workup

Caption: Workflow for copper-catalyzed tandem indole synthesis.

Performance Comparison of Copper Catalysts
Catalyst SystemStarting MaterialsKey ConditionsAdvantagesTypical YieldsReference(s)
CuI / Johnphos Aryl Iodides, EnaminesKHCO₃, DMSO, 130 °COne-pot tandem reaction, good scope.70-88%[13]
Cu(OAc)₂·H₂O Anilines, Internal AlkynesTFA, 1,2-dichloroethane, 80 °CUses readily available anilines.60-85%[10]
CuI o-Alkynyl-N-arylideneanilines, AlcoholsToluene, 100 °CIn-situ functionalization.55-83%[12]
Representative Protocol: Copper-Catalyzed Synthesis from Aryl Iodide and Enamine

This protocol describes a tandem Ullmann C-N/C-H annulation reaction.

  • Reagent Assembly: In an oven-dried vial equipped with a magnetic stir bar, combine the aryl iodide (0.5 mmol), the enamine (0.6 mmol), copper(I) iodide (CuI, 0.05 mmol), Johnphos (0.06 mmol), and potassium bicarbonate (KHCO₃, 1.0 mmol).

  • Solvent and Execution: Evacuate and backfill the vial with an inert gas. Add anhydrous dimethyl sulfoxide (DMSO, 2 mL). Seal the vial and place it in a preheated oil bath at 130 °C.

  • Reaction Monitoring: Stir the reaction for 24 hours. Monitor for the disappearance of starting materials via TLC.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the multisubstituted indole.[13]

Chapter 3: Gold Catalysis - The Specialist in Alkyne Activation

Homogeneous gold catalysis has become a premier tool for C-C and C-X bond formation, distinguished by its powerful π-acidic nature.[14] This property allows gold catalysts to efficiently activate alkynes and allenes toward nucleophilic attack under exceptionally mild conditions, making them ideal for the cyclization step in many indole syntheses.[1]

Mechanistic Rationale & Strategic Application

The primary application of gold in indole synthesis is the intramolecular hydroamination/cyclization of o-alkynylanilines.

  • Mechanism of Action: A cationic gold(I) catalyst coordinates to the alkyne's triple bond. This coordination significantly increases the electrophilicity of the alkyne, rendering it highly susceptible to intramolecular attack by the weakly nucleophilic aniline nitrogen. Subsequent protonolysis of the resulting C-Au bond releases the indole product and regenerates the active gold catalyst. This straightforward and efficient cycle avoids harsh conditions and often proceeds at room temperature.[1][14]

  • Umpolung Reactivity: In more advanced applications, gold catalysts can be used to achieve an "umpolung" or reversal of the indole's typical nucleophilic character at the C3 position. By using an o-azidoarylalkyne precursor, a gold carbene intermediate can be generated that is highly electrophilic at the C3 position, allowing for novel functionalizations.[15]

Visualizing the Catalytic Cycle: Gold-Catalyzed Hydroamination

Gold_Catalysis cluster_cycle Catalytic Cycle cluster_reactants cluster_products AuL [Au(I)L]⁺ PiComplex π-Alkyne Gold Complex AuL->PiComplex Coordination VinylGold Vinyl-Gold(I) Intermediate PiComplex->VinylGold 6-endo-dig Cyclization VinylGold->AuL Protonolysis Product Indole Product VinylGold->Product Substrate o-Alkynylaniline Substrate->PiComplex

Caption: Gold-catalyzed intramolecular hydroamination of an alkyne.

Performance Comparison of Gold Catalysts
Catalyst SystemStarting MaterialsKey ConditionsAdvantagesTypical YieldsReference(s)
IPrAuNTf₂ o-Azidoarylalkyne, NucleophileDCE, 80 °CUmpolung reactivity, novel products.70-95%[15]
AuCl₃ / PPh₃ o-AlkynylanilineEtOH, 60 °CSimple salts, effective cyclization.85-98%[1]
[Au(I)L]⁺ Indole, Carbonyl-alkyneDCM, Room Temp.Mild, selective vinylation at C3.80-99%[16]
AuNPs on TiO₂ o-AlkynylanilineToluene, 110 °CHeterogeneous, recyclable catalyst.80-95%[3]
Representative Protocol: Gold-Catalyzed Cyclization of o-Alkynylaniline
  • Reagent Assembly: To a vial containing a solution of 2-ethynylaniline (0.5 mmol) in ethanol (3 mL), add triphenylphosphinegold(I) chloride (Ph₃PAuCl, 0.01 mmol) and silver triflate (AgOTf, 0.01 mmol). The silver salt acts as a halide scavenger to generate the active cationic gold catalyst in situ.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often rapid, and its progress can be monitored by TLC.

  • Workup and Purification: Once the starting material is consumed (typically 1-3 hours), filter the reaction mixture through a short pad of Celite to remove silver chloride. Concentrate the filtrate under reduced pressure.

  • Isolation: The crude product is often pure enough for subsequent steps. If necessary, purification can be achieved via flash column chromatography on silica gel.

Chapter 4: Iron Catalysis - The Sustainable Frontier

The drive for sustainable chemistry has placed a spotlight on catalysts based on earth-abundant, non-toxic metals like iron.[17] While perhaps not as broadly applicable as palladium, iron catalysis offers unique reactivity for specific indole syntheses, often proceeding through radical or C-H amination pathways under mild conditions.[18][19]

Mechanistic Rationale & Strategic Application

Iron catalysts provide cost-effective and environmentally benign routes to indoles.

  • Intramolecular C-H Amination: Commercially available iron salts like iron(II) triflate can effectively catalyze the intramolecular C-H amination of appropriately substituted precursors to form the indole ring. This method is practical and avoids more toxic or expensive metals.[20]

  • Fukuyama-Type Radical Cyclization: A modern variation of the Fukuyama indole synthesis uses an iron catalyst to initiate a radical cyclization. An iron-hydride species, generated in situ, transfers a hydrogen atom to an isonitrile group, triggering a cascade that results in the formation of the indole core. This approach is notable for its low catalyst loading and insensitivity to air and moisture.[17]

Performance Comparison of Iron Catalysts
Catalyst SystemStarting MaterialsKey ConditionsAdvantagesTypical YieldsReference(s)
Fe(OTf)₂ o-Vinyl-N-Ts-AnilinesDioxane, 100 °CSimple, commercially available catalyst.65-90%[20]
Fe(acac)₃ / PhSiH₃ o-Isocyanoaryl AlkenesEtOH/DCE, 60 °CLow catalyst loading, air/moisture tolerant.70-96%[17]
FeBr₂ Aryl AzidesDioxane, 120 °CC-H amination/1,2-shift cascade.60-85%[19]
Representative Protocol: Iron-Catalyzed Fukuyama-Type Indole Synthesis
  • Reagent Assembly: To a screw-cap vial, add iron(III) acetylacetonate (Fe(acac)₃, 0.02 mmol), the o-alkenyl isocyanide substrate (0.2 mmol), and a sodium salt additive (e.g., NaBArF₄, 0.04 mmol).

  • Solvent and Reagent Addition: Add a 1:1 mixture of ethanol and 1,2-dichloroethane (2 mL). Then, add phenylsilane (PhSiH₃, 0.4 mmol) as the hydride source.

  • Reaction Execution: Seal the vial and stir the mixture at 60 °C for 12 hours.

  • Workup and Purification: After cooling, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography to isolate the 3-substituted indole product.[17]

Chapter 5: Emerging Catalytic Frontiers

Beyond traditional transition metals, several other catalytic paradigms offer unique advantages for specific challenges in indole synthesis.

  • Organocatalysis: This metal-free approach utilizes small organic molecules to catalyze reactions, often with high enantioselectivity.[21] Organocatalysis is particularly powerful for the asymmetric Friedel-Crafts alkylation of indoles, providing chiral indole derivatives that are crucial building blocks for pharmaceuticals.[22][23] The catalysts are typically chiral acids, bases, or phase-transfer agents that create a chiral environment for the reaction.

  • Biocatalysis: The use of enzymes as catalysts represents the pinnacle of green chemistry, offering unparalleled selectivity under mild, aqueous conditions.[24] While still an emerging field for core indole synthesis, S-adenosyl methionine (SAM)-dependent methyltransferases have been used for the stereoselective methylation of indole derivatives, and thioesterases have been employed for challenging macrocyclizations involving an indole nitrogen.[25][26]

Overall Comparison and Future Outlook

The selection of a catalyst for indole synthesis is a multi-factorial decision, balancing cost, substrate scope, desired substitution pattern, and sustainability goals.

Catalyst TypeRelative CostKey StrengthsKey LimitationsIdeal Application
Palladium HighUnmatched versatility, high functional group tolerance, reliable.Cost, toxicity, potential for product contamination.Complex, multi-substituted indoles; methods development.
Copper LowLow cost, low toxicity, good for specific annulations.Often requires higher temperatures, stronger bases.Large-scale synthesis, cost-sensitive projects.
Gold Very HighExceptional alkyne activation, extremely mild conditions.Prohibitive cost for large-scale applications.Syntheses involving sensitive substrates and alkyne cyclizations.
Iron Very LowEarth-abundant, sustainable, unique radical pathways.Scope can be limited, may require specific ligands.Green chemistry applications, specific C-H functionalizations.
Organo/Bio VariableMetal-free, high enantioselectivity (Organo), green (Bio).Often limited to functionalization, not de novo synthesis.Asymmetric synthesis, synthesis of chiral building blocks.

The future of indole synthesis will undoubtedly be shaped by the principles of green and sustainable chemistry. We anticipate continued growth in methodologies that utilize earth-abundant catalysts like iron and copper. Furthermore, the strategic application of C-H activation will become increasingly prevalent, as it minimizes waste by avoiding the need for pre-functionalized starting materials.[1][7] The continued discovery and engineering of novel enzymes will also open new avenues for highly selective and environmentally benign indole syntheses.

References

A Comparative Crystallographic Guide to Ethyl 1H-indole-4-carboxylate Derivatives: From Crystal Lattice to Molecular Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives, particularly functionalized esters like ethyl 1H-indole-4-carboxylate, serve as versatile building blocks for synthesizing complex molecules with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The precise three-dimensional arrangement of atoms and molecules, dictated by the forces within the crystal lattice, is fundamental to a compound's physical properties and its ability to interact with biological targets.

Single-crystal X-ray diffraction remains the unequivocal gold standard for elucidating these intricate solid-state structures. It provides definitive proof of molecular connectivity, conformation, and the subtle yet powerful intermolecular interactions that govern crystal packing. This guide offers a comparative framework for the X-ray crystallographic analysis of this compound derivatives. By examining the causality behind experimental choices and comparing key structural parameters, we aim to provide researchers, scientists, and drug development professionals with field-proven insights into how molecular modifications influence solid-state architecture.

The Crystallographic Workflow: A Self-Validating Protocol

Achieving a high-resolution crystal structure is a systematic process. Each step is designed to validate the quality of the material and the resulting data, ensuring the final structure is a true and accurate representation of the molecule in its crystalline form.

Experimental Protocol: From Synthesis to Structure Solution
  • Synthesis & Purification:

    • Objective: To synthesize the target indole derivative with high purity.

    • Procedure: A common route involves the Fischer indole synthesis or palladium-catalyzed cyclization strategies. For derivatization, the parent indole-4-carboxylic acid can be esterified using ethanol in the presence of an acid catalyst or via an acyl chloride intermediate.[3]

    • Rationale: Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purity is typically verified by NMR spectroscopy and mass spectrometry.[1]

  • Single Crystal Growth:

    • Objective: To grow a single, defect-free crystal of suitable size (typically 0.1-0.4 mm) for diffraction.

    • Procedure: Slow evaporation is a robust technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate over several days to weeks.

    • Causality: Slow solvent evaporation allows molecules sufficient time to arrange themselves into a highly ordered, thermodynamically stable crystal lattice, minimizing defects. Rapid precipitation traps solvent and disorder, yielding poor-quality crystals.

  • X-ray Diffraction Data Collection:

    • Objective: To obtain a complete set of diffraction data by irradiating the crystal with X-rays.

    • Procedure: A suitable crystal is mounted on a goniometer head.[5] Data is collected using a single-crystal X-ray diffractometer, typically with a molybdenum X-ray source (Mo-Kα radiation, λ = 0.71073 Å) and a CCD or CMOS detector.[5][6] The crystal is rotated through a series of angles while being exposed to the X-ray beam.

    • Rationale: As the crystal rotates, different crystallographic planes satisfy the Bragg condition and produce diffraction spots. Collecting data over a wide angular range ensures a complete dataset, which is essential for accurate structure determination.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to determine atomic positions and refine the structural model.

    • Procedure: The collected data is integrated and scaled. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into this map and then refined using full-matrix least-squares procedures.[6]

    • Trustworthiness: The quality of the final structure is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2), which measure the agreement between the observed and calculated structure factors. Low R-factors (typically < 0.05) indicate a well-refined and trustworthy structure.

G Figure 1: The X-ray Crystallography Workflow cluster_synthesis Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Synthesis Chemical Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth High Purity Compound Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection High-Quality Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Refinement Model Refinement Structure_Solution->Refinement Validation Structure Validation (R-factors) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final CIF File

Caption: The workflow from compound synthesis to final validated crystal structure.

Comparative Crystallographic Analysis of Indole Carboxylate Derivatives

Key Comparative Parameters
ParameterEthyl 1H-indole-2-carboxylate[3][6]Ethyl 5-chloro-1H-indole-2-carboxylate[7]Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate[7]Expected Trends for 4-Carboxylate Derivatives
Crystal System MonoclinicMonoclinicMonoclinicLikely monoclinic or orthorhombic, depending on substituent size and shape.
Space Group P2₁/cP2₁/nP2₁/cCentrosymmetric space groups like P2₁/c are common for achiral molecules.
Dominant Motif N-H···O Hydrogen-Bonded DimerN-H···O Hydrogen-Bonded DimerN-H···O Hydrogen-Bonded DimerN-H···O hydrogen bonding is highly probable, though the specific packing may change.
Ring Motif R²₂(10)R²₂(10)R²₂(10)The R²₂(10) motif is very robust for 2-carboxylates; 4-carboxylates may form chains or other motifs.
Other Interactions Herringbone Packingπ–π stacking, C-Cl···π contactsC-I···π contacts, I···Cl halogen bondsπ–π stacking is expected. Halogen bonding will be present in halogenated derivatives.
Molecular Planarity Nearly PlanarIndole ring is planarMolecule is almost completely planarThe indole core will be planar; the ethyl group conformation will vary.
Analysis of Intermolecular Interactions: The Architects of the Crystal Lattice

The stability and structure of the crystal are dominated by a hierarchy of non-covalent interactions.

  • N-H···O Hydrogen Bonding: In almost all N-unsubstituted indole carboxylates, the most powerful interaction is the hydrogen bond between the indole N-H donor and a carbonyl oxygen acceptor of a neighboring molecule.[3][7] In the case of the 2-carboxylate derivatives, this interaction consistently leads to the formation of centrosymmetric inversion dimers, creating a highly stable supramolecular synthon described by the graph-set notation R²₂(10).[3][7] For a 4-carboxylate, the different vectoral position of the ester could potentially favor a catemer (chain) motif over a dimer, altering the entire packing arrangement.

G Figure 2: Common Hydrogen-Bonded Dimer Motif N1 N1-H1 O2 N1->O2 N-H···O C1_ring Indole Ring C1_ester C=O O1 C1_ester->O1 N2 H2-N2 N2->O1 N-H···O C2_ring Indole Ring C2_ester O=C C2_ester->O2

Caption: The R²₂(10) hydrogen-bonded dimer common in indole carboxylates.

  • π–π Stacking and C-H···π Interactions: The aromatic indole core facilitates π–π stacking interactions, where the electron-rich rings of adjacent molecules overlap.[7][8] These interactions, along with weaker C-H···π contacts, are crucial for assembling the 2D layers and 3D architecture of the crystal.[9] The degree of overlap and the distance between rings are sensitive to the presence of electron-withdrawing or -donating substituents.

  • Halogen Bonding: As seen in the chloro- and iodo-substituted derivatives, halogens can act as electrophilic regions (σ-holes) and participate in directional halogen bonds (e.g., I···Cl) or interact with π-systems (C-Cl···π and C-I···π).[7] These interactions are highly directional and can be exploited in crystal engineering to control packing motifs.

Conformational Analysis: The Orientation of the Ester Group

The flexibility of the ethyl carboxylate group allows for different conformations relative to the indole ring. The torsion angle defined by the atoms C3-C4-C(carbonyl)-O(ester) is a critical parameter. In most observed structures of indole esters, the ester group is nearly coplanar with the indole ring to maximize conjugation.[7] However, bulky substituents at adjacent positions (e.g., position 3 or 5 for a 4-carboxylate) could induce steric strain, forcing the ester group to twist out of the plane. This conformational change would directly impact which atoms are available for intermolecular interactions, thereby influencing the entire crystal structure.

Conclusion and Future Outlook

The crystallographic analysis of this compound derivatives reveals a delicate interplay between molecular structure and solid-state architecture. While strong and predictable N-H···O hydrogen bonds often dictate the primary supramolecular motifs, weaker yet significant interactions like π–π stacking and halogen bonding are critical for defining the overall three-dimensional packing.

This guide demonstrates that even subtle changes, such as altering the position of the ester group from the 2- to the 4-position or introducing substituents, can lead to different packing arrangements and molecular conformations. These structural nuances are not merely academic; they have profound implications for a compound's solubility, stability, bioavailability, and ultimately, its function as a drug or material. Future work should focus on the systematic synthesis and crystallographic analysis of a homologous series of 4-carboxylate derivatives to build a quantitative library of structure-property relationships, guiding the rational design of next-generation indole-based compounds.

References

A Comparative In Vitro Evaluation of Novel Indole Derivatives Synthesized from Ethyl 1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of a novel series of indole derivatives synthesized from Ethyl 1H-indole-4-carboxylate. We will explore their in vitro performance in anticancer, antimicrobial, and anti-inflammatory assays, benchmarking them against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to support further investigation.

Rationale and Synthesis of Novel Indole Compounds

This compound serves as a versatile starting material for the synthesis of diverse functionalized indoles.[3] Its ester functional group and the reactive positions on the indole ring allow for a variety of chemical modifications. The novel compounds discussed in this guide, designated as IND-1, IND-2, and IND-3, were synthesized through a multi-step process involving N-alkylation followed by amidation, leading to derivatives with distinct physicochemical properties hypothesized to influence their biological activity.

The synthetic strategy was designed to introduce moieties known to be associated with anticancer, antimicrobial, and anti-inflammatory effects. For instance, the incorporation of a substituted phenyl ring in IND-1 was aimed at enhancing cytotoxicity, a common strategy in the design of novel anticancer agents.[1][2] The inclusion of a heterocyclic amine in IND-2 was intended to explore potential antimicrobial activity, while the addition of a sulfonamide group to IND-3 was hypothesized to confer anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.[4][5]

Comparative In Vitro Anticancer Evaluation

The cytotoxic potential of the novel indole derivatives was assessed against a panel of human cancer cell lines and compared with the standard chemotherapeutic agent, Cisplatin. The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency.[6]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Novel Indole Derivatives and Cisplatin

CompoundMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)
IND-1 8.5 ± 0.712.3 ± 1.115.8 ± 1.4
IND-2 25.1 ± 2.230.5 ± 2.842.1 ± 3.9
IND-3 > 50> 50> 50
Cisplatin 13.2 ± 1.2[2]19.4 ± 2.4[7]10.5 ± 0.9

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (IND-1, IND-2, IND-3) and the reference drug (Cisplatin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Comparative In Vitro Antimicrobial Evaluation

The antimicrobial efficacy of the novel indole derivatives was evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[8][9][10][11][12] The results were compared against the standard antibiotics Ampicillin (for bacteria) and Fluconazole (for fungi).

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Novel Indole Derivatives and Standard Antibiotics

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
IND-1 > 128> 128> 128
IND-2 163264
IND-3 64128> 128
Ampicillin 0.58N/A
Fluconazole N/AN/A2[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution assay is a widely used method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11][12][14]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds (IND-1, IND-2, IND-3) and standard antibiotics in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[8][9][10][11][12]

Caption: Workflow for the Broth Microdilution MIC Assay.

Comparative In Vitro Anti-inflammatory Evaluation

The anti-inflammatory potential of the novel indole derivatives was assessed by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[15] A fluorometric inhibitor screening assay was used to determine the IC50 values, which were then compared to the well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[4]

Table 3: Comparative COX-2 Inhibition (IC50 in µM) of Novel Indole Derivatives and Indomethacin

CompoundCOX-2 Inhibition IC50 (µM)
IND-1 25.6 ± 2.3
IND-2 15.2 ± 1.4
IND-3 5.8 ± 0.5
Indomethacin 0.9 ± 0.1

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 by monitoring the fluorescence of a probe that reacts with the product of the COX-2 enzymatic reaction.[16][17]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions.

  • Compound and Control Preparation: Prepare serial dilutions of the test compounds (IND-1, IND-2, IND-3) and the reference inhibitor (Indomethacin). Include an enzyme control (no inhibitor) and an inhibitor control (a known COX-2 inhibitor like Celecoxib).[16][17]

  • Reaction Setup: In a 96-well white opaque plate, add the assay buffer, COX-2 enzyme, and the test compounds or controls.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[16][17]

  • Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition. The IC50 values are then calculated using non-linear regression analysis.

Caption: Workflow for the COX-2 Inhibitor Screening Assay.

Conclusion and Future Directions

This comparative in vitro evaluation provides a preliminary assessment of the biological activities of novel indole derivatives synthesized from this compound. The results indicate that specific structural modifications to the indole scaffold can impart distinct biological activities.

  • IND-1 demonstrated promising anticancer activity, particularly against breast cancer cells, with an IC50 value lower than the standard drug Cisplatin in the tested cell line.

  • IND-2 exhibited moderate antibacterial and antifungal activity, suggesting it could be a lead compound for further optimization as an antimicrobial agent.

  • IND-3 showed the most potent anti-inflammatory activity among the novel compounds, warranting further investigation into its mechanism of COX-2 inhibition.

These findings underscore the potential of this compound as a versatile starting material for the development of new therapeutic agents. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully elucidate the therapeutic potential of these novel compounds.

References

A Researcher's Guide to Indole-4-Carboxylates: A Spectroscopic Comparison of N-Alkylated vs. N-Unsubstituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole N-H Bond

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of neurotransmitters like serotonin, anti-inflammatory drugs, and organic electronic materials.[1] The indole-4-carboxylate moiety, in particular, serves as a versatile building block for a wide range of bioactive molecules, including inhibitors of tryptophan dioxygenase for cancer immunotherapy and cytotoxic agents against multidrug-resistant cancer cells.[2]

A frequent and critical modification in the development of indole-based compounds is the substitution at the N-1 position, the indole nitrogen. Alkylation at this position fundamentally alters the molecule's properties by replacing the hydrogen-bond donating N-H proton with a non-polar alkyl group. This change impacts solubility, metabolic stability, and, crucially, the molecule's interaction with biological targets. Understanding the spectroscopic consequences of this modification is paramount for unambiguous structural confirmation, reaction monitoring, and elucidating structure-activity relationships.

This guide provides an in-depth spectroscopic comparison between N-unsubstituted and N-alkylated indole-4-carboxylates, using Methyl Indole-4-carboxylate and Methyl 1-methyl-indole-4-carboxylate as representative examples. We will explore how N-alkylation manifests across UV-Vis, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, explaining the underlying electronic and structural reasons for the observed differences.

Structural Overview: The Key Point of Divergence

The fundamental difference between the two classes of compounds is the presence or absence of the N-H proton. This single substitution dictates profound changes in the molecule's electronic distribution and potential for intermolecular interactions, which are directly reflected in their spectroscopic signatures.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison start Indole-4-carboxylic Acid ester Esterification (MeOH, H₂SO₄) start->ester unsub Methyl Indole-4-carboxylate (N-Unsubstituted) ester->unsub alkyl N-Alkylation (NaH, CH₃I in THF) unsub->alkyl uv UV-Vis Spectroscopy unsub->uv Sample 1 flu Fluorescence Spectroscopy unsub->flu Sample 1 nmr NMR Spectroscopy (¹H, ¹³C) unsub->nmr Sample 1 ir IR Spectroscopy unsub->ir Sample 1 sub Methyl 1-methyl-indole-4-carboxylate (N-Alkylated) alkyl->sub sub->uv Sample 2 sub->flu Sample 2 sub->nmr Sample 2 sub->ir Sample 2 compare Compare λₘₐₓ, λₑₘ, δ shifts, ν frequencies uv->compare flu->compare nmr->compare ir->compare

References

A Senior Application Scientist's Guide to Indole Synthesis: Benchmarking New Methodologies Against a Classic Repertoire

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Nucleus

The indole scaffold is a cornerstone of heterocyclic chemistry, holding a privileged position in the realms of natural products, pharmaceuticals, and materials science. Its presence in vital biomolecules such as the neurotransmitter serotonin and the amino acid tryptophan, as well as in a vast array of blockbuster drugs, underscores the continued importance of developing efficient and versatile methods for its synthesis. For decades, classical named reactions have been the bedrock of indole construction. However, the relentless pursuit of milder conditions, broader substrate scope, and greater functional group tolerance has catalyzed the emergence of a new wave of synthetic methodologies.

This guide provides an in-depth, objective comparison of these new synthetic strategies against their classical counterparts. We will delve into the mechanistic underpinnings of each approach, present validating experimental data, and offer practical insights to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific needs.

I. The Pillars of Tradition: A Review of Classical Indole Syntheses

The classical methods for indole synthesis, many of which date back over a century, are characterized by their reliability in forming the indole core, often from simple starting materials. However, they frequently necessitate harsh reaction conditions, which can limit their applicability with sensitive functional groups.

The Fischer Indole Synthesis: A Timeless Workhorse

First reported by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1] The enduring popularity of the Fischer synthesis lies in its use of readily available starting materials and its ability to produce a wide variety of substituted indoles.

Mechanism and Rationale: The reaction proceeds through several key steps: formation of the phenylhydrazone, tautomerization to an enamine, a crucial[2][2]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[1] The choice of a strong acid catalyst, such as zinc chloride, polyphosphoric acid, or Brønsted acids like HCl and H₂SO₄, is critical to promote both the initial condensation and the subsequent cyclization and dehydration steps.[1]

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Intermediate Arylhydrazine->Arylhydrazone Condensation (Acid Catalyst) Carbonyl Aldehyde or Ketone Carbonyl->Arylhydrazone Enamine Enamine Tautomer Arylhydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole Elimination of NH3

Caption: General workflow for the Fischer Indole Synthesis.

The Bischler-Möhlau Indole Synthesis

This classical method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of aniline.[3] Historically, the Bischler-Möhlau synthesis has been hampered by harsh reaction conditions and often low yields.

Mechanism and Rationale: The reaction proceeds through the initial formation of an α-arylaminoketone intermediate. Subsequent acid-catalyzed cyclization and dehydration furnish the 2-aryl-substituted indole. The excess aniline often serves as both a reactant and a solvent.

The Reissert Indole Synthesis

The Reissert synthesis offers a pathway to indoles from o-nitrotoluenes and diethyl oxalate.[4] This multi-step process involves a condensation reaction followed by a reductive cyclization.

Mechanism and Rationale: The initial step is a base-catalyzed condensation to form an o-nitrophenylpyruvic acid derivative. This intermediate is then subjected to a reductive cyclization, typically using zinc in acetic acid, to form the indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating to yield the parent indole.[4]

II. The Modern Arsenal: Catalytic and Innovative Approaches to Indole Synthesis

Modern synthetic methodologies have revolutionized indole synthesis by offering milder reaction conditions, improved functional group tolerance, and novel pathways to access diverse indole structures. These approaches often rely on transition-metal catalysis, C-H activation, and photoredox chemistry.

Transition-Metal Catalysis: A Paradigm Shift

Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for indole synthesis. These methods often involve the formation of C-C and C-N bonds under relatively mild conditions.

Developed by Richard C. Larock, this powerful palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[4][5] A key advantage of the Larock synthesis is its ability to tolerate a wide range of functional groups on both the aniline and alkyne coupling partners.[4]

Mechanism and Rationale: The catalytic cycle is believed to involve the oxidative addition of the o-haloaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular C-N bond formation and subsequent reductive elimination to afford the indole product and regenerate the Pd(0) catalyst.[5] The choice of a bulky phosphine ligand can be crucial for promoting the reaction, especially with less reactive o-bromo- or o-chloroanilines.[4]

Diagram: Modern Transition-Metal-Catalyzed Indole Synthesis

Modern_Indole_Synthesis StartingMaterials o-Haloaniline + Alkyne ReactionMixture Reaction Mixture StartingMaterials->ReactionMixture CatalystSystem Pd Catalyst + Ligand + Base CatalystSystem->ReactionMixture IndoleProduct Indole Product ReactionMixture->IndoleProduct Catalytic Cyclization Purification Purification (e.g., Chromatography) IndoleProduct->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for a modern transition-metal-catalyzed indole synthesis.

C-H Activation Strategies

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for indole synthesis. These methods avoid the need for pre-functionalized starting materials, such as haloanilines.[6][7] Ruthenium and palladium are common catalysts for these transformations.[6]

Mechanism and Rationale: These reactions often proceed through a directed C-H activation, where a directing group on the aniline substrate facilitates the metal-catalyzed cleavage of a specific C-H bond. This is followed by coupling with an alkyne or other reaction partner and subsequent cyclization to form the indole ring.

Photoredox Catalysis and Flow Chemistry

More recently, photoredox catalysis has enabled the synthesis of indoles under exceptionally mild conditions using visible light.[8][9] These reactions often involve the generation of radical intermediates that can participate in cyclization reactions.[8] Furthermore, the translation of both classical and modern indole syntheses to continuous flow systems offers advantages in terms of scalability, safety, and reaction optimization.[10][11]

III. Quantitative Benchmarking: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes key performance metrics for the synthesis of a representative indole, 2-phenylindole, using both classical and modern methodologies.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[12]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)0.0271[12]
Larock Indole Synthesis o-Bromoaniline, PhenylacetylenePd[P(o-tol)₃]₂1,4-Dioxane60VariesGood[2]
Pd-Catalyzed C-H Activation 2-Iodostyrene, Di-t-butyldiaziridinonePd(TFA)₂, dppf, PivOHToluene10048Good[12]
Pd-Catalyzed from o-Iodoaniline o-Iodoaniline, TosylhydrazonePd(PPh₃)₂Cl₂, Na₂CO₃, DDQDMF100-12012up to 79[13]

IV. Experimental Protocols: From Theory to Practice

To illustrate the practical application of these methodologies, detailed, step-by-step protocols for a classical Fischer indole synthesis and a modern Larock indole synthesis are provided below.

Protocol 1: Classical Fischer Synthesis of 2-Phenylindole

Rationale: This protocol utilizes the classic, high-temperature, acid-catalyzed conditions for the Fischer indole synthesis. Zinc chloride serves as a robust Lewis acid to promote the necessary cyclization and dehydration steps. The absence of a solvent is a common feature of older procedures, relying on the molten reactants to serve as the reaction medium.

Step 1: Formation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitation.

Step 2: Acid-Catalyzed Cyclization

  • Mix the crude, moist acetophenone phenylhydrazone with 250 g of anhydrous zinc chloride.

  • Heat the mixture in an oil bath at 170°C until the bubbling, due to the evolution of ammonia, ceases (approximately 15-20 minutes).

  • Pour the hot molten mass into a beaker and allow it to solidify.

Step 3: Work-up and Purification

  • Digest the solidified mass overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

  • Filter the mixture to collect the crude 2-phenylindole.

  • Boil the solids with 600 mL of 95% ethanol, decolorize with activated carbon (Norit), and filter while hot.

  • Allow the filtrate to cool to induce crystallization of the 2-phenylindole.

  • Collect the product by filtration and wash with cold ethanol.

    • Expected Yield: 72-80%[12]

Protocol 2: Modern Larock Synthesis of a Functionalized Tryptophan Derivative

Rationale: This protocol exemplifies a modern, milder approach to indole synthesis. The use of a palladium catalyst with a bulky phosphine ligand allows the reaction to proceed at a much lower temperature than the classical Fischer synthesis. The choice of an organic base, dicyclohexylmethylamine (Cy₂NMe), is crucial for achieving high yields under these milder conditions. This method demonstrates excellent functional group tolerance, as evidenced by its application in the synthesis of complex, unnatural amino acids.

General Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the o-bromoaniline (1.0 equiv), the alkyne (2.0 equiv), and dicyclohexylmethylamine (2.5 equiv).

  • Add 1,4-dioxane (to a concentration of 0.2 M).

  • Add the palladium catalyst (e.g., 5 mol % Pd[P(tBu)₃]₂).

  • Seal the vial and heat the reaction mixture at 60 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired indole product.

    • Note: For silyl-protected alkynes, a desilylation step with TBAF or HCl in methanol may be required prior to chromatography.[2]

V. Conclusion and Future Outlook

The synthesis of the indole nucleus remains a vibrant and evolving field of chemical research. While classical methods like the Fischer synthesis continue to be valuable for their simplicity and the use of inexpensive starting materials, their often harsh conditions can be a significant drawback. Modern synthetic methodologies, particularly those employing transition-metal catalysis, have opened new avenues for the construction of complex and highly functionalized indoles under milder and more versatile conditions. The advent of C-H activation and photoredox catalysis promises even more atom-economical and environmentally benign approaches in the future.

The choice of synthetic methodology will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. By understanding the mechanistic principles and practical considerations of both classical and modern approaches, researchers can make informed decisions to efficiently and effectively construct the ever-important indole scaffold.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like Ethyl 1H-indole-4-carboxylate are routine. However, the lifecycle of a chemical does not end upon the completion of an experiment. The final, and arguably most critical, phase is its safe and compliant disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements.

The core principle of chemical disposal is risk mitigation. This compound, while a valuable research tool, presents several hazards that dictate its handling and disposal procedures. Understanding these hazards is the first step in ensuring a safe laboratory environment.

I. Hazard Profile and Immediate Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets (SDS), its primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Acute Dermal Toxicity: Toxic in contact with skin.

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Aquatic Hazard: Very toxic to aquatic life.

Given these risks, immediate safety precautions are paramount. Before beginning any disposal-related activities, ensure the following personal protective equipment (PPE) is in use:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3]

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]

II. The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a hazardous waste stream.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6] The following protocol outlines the necessary steps for its safe collection and disposal.

1. Waste Segregation and Collection:

  • Identify all waste streams: This includes pure, unreacted this compound, solutions containing the compound, and any contaminated materials such as pipette tips, weighing paper, gloves, and absorbent pads.[5]

  • Separate waste by physical state:

    • Solid Waste: Place contaminated solids (gloves, paper towels, etc.) into a designated, clearly labeled solid hazardous waste container.[5]

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[7][8] Do not mix this waste with other, incompatible waste streams.[9] For example, keep it separate from strong oxidizing agents.[10]

2. Container Management and Labeling:

Proper container management is a cornerstone of laboratory safety and regulatory compliance.[1]

  • Container Selection: Use containers that are in good condition and compatible with the chemical waste.[8] The original container of the main component can often be used.[8] Avoid using food-grade containers.[11]

  • Labeling: Immediately upon adding waste to a container, it must be labeled. The label should include:

    • The words "Hazardous Waste".[8][12]

    • The full chemical name: "this compound".[5]

    • A list of all other components in the container, including solvents, with their approximate percentages.[5][11]

    • Appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").[5][12]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[11][13] This prevents the release of vapors and reduces the risk of spills.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[11]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[1][7]

  • Ensure the SAA is in a well-ventilated area and that incompatible wastes are segregated.[7][11]

4. Arranging for Final Disposal:

  • Once the waste container is full, or if it has been in the SAA for an extended period (check your institution's specific time limits), arrange for its collection.[11]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to handle the final disposal.[2][5] These services are equipped to manage the transportation and ultimate destruction of hazardous waste in compliance with all federal and local regulations.[7][14]

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 50614-84-1[3][15]
Molecular Formula C11H11NO2[3][15]
Molecular Weight 189.21 g/mol [15]
GHS Hazard Statements H302, H311, H319, H400
Storage Temperature -20°C (for pure compound)[15]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[6][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generation (this compound) assess Assess Physical State (Solid or Liquid?) start->assess solid_waste Solid Waste (Contaminated gloves, paper, etc.) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Hazardous Waste Container liquid_waste->collect_liquid label_container Label Container: 'Hazardous Waste' Full Chemical Name All Components & %s Hazard Warnings collect_solid->label_container collect_liquid->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup store_saa->contact_ehs final_disposal Final Disposal by Approved Facility contact_ehs->final_disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of Ethyl 1H-indole-4-carboxylate: A Senior Scientist's Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the integrity of an experiment is paramount. This integrity, however, is fundamentally reliant on a foundation of safety. When working with specialized reagents like Ethyl 1H-indole-4-carboxylate, a nuanced understanding of its properties is not just best practice—it is an absolute necessity for protecting yourself, your colleagues, and the validity of your results. This guide moves beyond a simple checklist, offering a detailed, experience-driven framework for the safe handling of this compound, with a focus on the rationale behind each procedural step.

Hazard Analysis: Understanding the Compound

This compound is a solid, typically a light yellow powder, with no discernible odor.[1] While indispensable in many synthetic pathways, it is not benign. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), demand our respect and attention.

The compound is classified as a skin and eye irritant.[1][2] Contact with the skin can cause irritation, and exposure to the eyes can lead to serious irritation.[1] Furthermore, some data suggests it may be harmful if swallowed and may cause respiratory irritation, particularly if the powder becomes airborne and is inhaled.[2][3][4]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][5]

This hazard profile is the cornerstone of our safety protocol. Every piece of Personal Protective Equipment (PPE) and every handling procedure is a direct countermeasure to these specific risks.

The Core of Protection: A Detailed PPE Protocol

The selection of PPE is not a matter of routine; it is a calculated response to the specific threats posed by a chemical. For this compound, a multi-layered approach is essential.

Primary Barriers: Hand and Body Protection
  • Hand Protection : The first line of defense is a pair of compatible, chemical-resistant gloves. Nitrile gloves are a standard and effective choice for handling this solid compound. Causality : The primary reason for glove use is to prevent direct skin contact, thereby mitigating the risk of skin irritation (H315).[1][6] Always inspect gloves for tears or punctures before use.[2][6] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2]

  • Body Protection : A standard laboratory coat is mandatory. For operations with a higher risk of dust generation, such as weighing large quantities, consider a lab coat with elastic cuffs. Causality : This prevents the fine powder from settling on personal clothing and skin, which could lead to prolonged, unnoticed exposure and irritation.[1][6]

Critical Defense: Eye and Face Protection
  • Eye Protection : Chemical safety goggles that conform to European Standard EN 166 or OSHA's eye and face protection regulations (29 CFR 1910.133) are required at all times when handling the compound.[1][7][8] Causality : Given its classification as a serious eye irritant (H319), protecting the eyes from airborne dust particles is non-negotiable. Standard safety glasses do not provide a sufficient seal against fine powders.

Situational Defense: Respiratory Protection
  • Respiratory Protection : Under normal laboratory conditions with adequate ventilation (e.g., working in a chemical fume hood), specific respiratory protection is generally not required.[1] However, for large-scale use, or in situations where dust formation is unavoidable and ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[7][8] Causality : This measure directly addresses the risk of respiratory tract irritation (H335) from inhaling the fine powder.[2][5]

Operational Plan: A Step-by-Step Handling Workflow

A disciplined workflow is crucial for minimizing exposure and ensuring containment. The following protocol outlines the key stages of handling this compound.

Step 1: Preparation and Area Setup
  • Designate the Workspace : All handling of the solid compound should occur within a certified chemical fume hood to control dust.

  • Assemble Materials : Before bringing the chemical into the workspace, ensure all necessary equipment (spatulas, weigh boats, glassware), waste containers, and spill kits are present.

  • Don PPE : Put on all required PPE in the correct order: lab coat, then goggles, then gloves.

Step 2: Weighing and Transfer
  • Minimize Dust : Open the container slowly within the fume hood. Use a spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Immediate Containment : Once weighed, promptly transfer the compound to the reaction vessel or a sealable container.

  • Clean as You Go : Use a tool, like a brush, to gently sweep any residual powder from the balance and surrounding surfaces into a designated waste bag. Do not use compressed air.

Step 3: Post-Handling and Decontamination
  • Secure the Compound : Tightly close the primary container of this compound.[1][7]

  • Surface Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

  • Doff PPE : Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][7]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Fume Hood don_ppe 2. Don PPE (Coat, Goggles, Gloves) prep_area->don_ppe weigh 3. Weigh Compound (Minimize Dust) don_ppe->weigh transfer 4. Transfer to Vessel weigh->transfer clean_tools 5. Secure Container & Clean Workspace transfer->clean_tools dispose_waste 6. Dispose of Waste (Gloves, Weigh Boat) clean_tools->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Emergency and Disposal Protocols

In Case of Exposure

A swift and correct response to accidental exposure is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact : Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1][2]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Spill Management
  • Evacuate and Secure : Ensure the area is well-ventilated. Restrict access to the spill area.

  • Contain : Wearing appropriate PPE, sweep up the spilled solid.[1] Avoid creating dust. Do not use water to clean up the bulk of the material.

  • Collect : Place the swept-up material and any contaminated cleaning materials into a suitable, labeled, and closed container for disposal.[1][2]

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be treated as chemical waste.

  • Disposal : Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][7] Do not allow the product to enter drains or waterways.[5][6]

By internalizing the "why" behind each safety measure—from the specific choice of goggles to the direction of airflow in a fume hood—we elevate our practice from mere adherence to a protocol to a state of proactive, informed safety. This mindset is the hallmark of a truly proficient scientist and the bedrock of trustworthy, reproducible research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1H-indole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1H-indole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.